1-Salicylate glucuronide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(2-carboxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O9/c14-7-8(15)10(12(19)20)22-13(9(7)16)21-6-4-2-1-3-5(6)11(17)18/h1-4,7-10,13-16H,(H,17,18)(H,19,20)/t7-,8-,9+,10-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCWDKKMLIQCMR-CDHFTJPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227737 | |
| Record name | 1-Salicylate glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-Salicylate glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010313 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7695-70-7 | |
| Record name | Salicylic acid phenolic glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7695-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Salicylate glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007695707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Salicylate glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Salicylate Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Salicylate glucuronide, also known as salicyl phenolic glucuronide, is a primary metabolite of salicylic (B10762653) acid, the active metabolite of aspirin. Its synthesis and characterization are crucial for a comprehensive understanding of salicylate (B1505791) metabolism, pharmacokinetics, and for the development of analytical standards in drug metabolism studies. This guide provides a detailed overview of the synthesis and characterization of this compound, tailored for professionals in the fields of pharmaceutical sciences, drug discovery, and metabolic research.
Salicylic acid undergoes extensive metabolism in the body, with glucuronidation being a major pathway. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of two main glucuronide conjugates: the phenolic glucuronide (this compound) and the acyl glucuronide.[1] The formation of these metabolites is a critical step in the detoxification and elimination of salicylates. This compound is formed from salicylic acid primarily by the UGT isoform UGT1A9, although other UGT isoforms can also contribute.[1]
This document outlines both chemical and enzymatic approaches to synthesize this compound and details the analytical techniques for its characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Synthesis of this compound
The synthesis of this compound can be achieved through two primary routes: chemical synthesis and enzymatic synthesis.
Chemical Synthesis: The Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds, making it suitable for the synthesis of O-glucuronides.[2] The reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.[2]
Reaction Scheme:
Experimental Protocol:
A detailed, step-by-step protocol for the chemical synthesis of this compound via the Koenigs-Knorr reaction is provided below.
Materials:
-
Salicylic acid
-
Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (glucuronic acid donor)
-
Silver(I) carbonate (promoter)
-
Anhydrous dichloromethane (B109758) (solvent)
-
Anhydrous sodium sulfate
-
Sodium hydroxide (B78521) solution (for deprotection)
-
Hydrochloric acid (for neutralization)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
Glycosylation:
-
In a round-bottom flask, dissolve salicylic acid in anhydrous dichloromethane.
-
Add freshly prepared silver(I) carbonate to the solution.
-
To this stirred suspension, add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate in anhydrous dichloromethane dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture in the dark at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification of the Protected Glucuronide:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts.
-
Wash the Celite pad with dichloromethane.
-
Combine the filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the protected this compound.
-
-
Deprotection:
-
Dissolve the purified protected glucuronide in a mixture of methanol (B129727) and water.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature. Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
-
Final Purification:
-
The aqueous solution containing the deprotected this compound can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific and often milder alternative to chemical synthesis. The glucuronidation of salicylic acid to form this compound is primarily catalyzed by the enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9).[1]
Reaction Scheme:
Experimental Protocol:
This protocol describes the in vitro synthesis of this compound using recombinant human UGT1A9.
Materials:
-
Recombinant human UGT1A9 (e.g., from insect cells or bacterial expression systems)
-
Salicylic acid
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Bovine serum albumin (BSA)
-
Acetonitrile (B52724) (for reaction termination)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing Tris-HCl buffer (e.g., 50 mM, pH 7.4), MgCl₂ (e.g., 10 mM), and BSA (e.g., 0.1 mg/mL).
-
Add the UGT1A9 enzyme to the reaction mixture. The optimal concentration should be determined empirically but can start in the range of 0.1-0.5 mg/mL.
-
Add salicylic acid to the mixture. The final concentration can range from 10 µM to 1 mM, depending on the enzyme's Kₘ for the substrate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding UDPGA. The final concentration is typically in the range of 1-5 mM.
-
Incubate the reaction mixture at 37°C for a period ranging from 30 minutes to several hours. The optimal incubation time should be determined by monitoring product formation over time.
-
-
Reaction Termination and Product Isolation:
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing a small amount of trifluoroacetic acid (e.g., 0.1%).
-
Centrifuge the mixture to precipitate the protein.
-
Collect the supernatant for analysis and purification.
-
-
Purification:
-
The this compound in the supernatant can be purified using reversed-phase HPLC.
-
Characterization of this compound
Accurate characterization of the synthesized this compound is essential to confirm its identity and purity. The primary analytical techniques employed for this purpose are HPLC, NMR spectroscopy, and mass spectrometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both the purification and analytical assessment of this compound. A novel direct HPLC method for the simultaneous determination of salicylate glucuronide conjugates in human urine has been developed.[3]
Experimental Protocol for HPLC Analysis:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
-
Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is a good starting point.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 237 nm or 296 nm.
-
Injection Volume: 10-20 µL.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄O₉ | [4] |
| Molecular Weight | 314.24 g/mol | [4] |
| CAS Number | 7695-70-7 | [1] |
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [5] |
| Precursor Ion [M-H]⁻ (m/z) | 313.0565 | [4] |
| Major Fragment Ions (m/z) | 175, 137, 113 | [4][5] |
Note: The fragment at m/z 175 corresponds to the deprotonated glucuronic acid moiety after cleavage of the glycosidic bond. The fragment at m/z 113 is a characteristic fragment of the glucuronic acid moiety.[5] The fragment at m/z 137 corresponds to the deprotonated salicylic acid aglycone.
Table 3: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | δ (ppm) |
| H-1' (anomeric) | ~5.0-5.2 (d) |
| H-2', H-3', H-4' | ~3.4-3.8 (m) |
| H-5' | ~3.8-4.0 (m) |
| Aromatic Protons | ~6.9-7.9 (m) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols for both chemical and enzymatic synthesis, along with the methodologies for purification and characterization, offer a valuable resource for researchers and professionals in the pharmaceutical and life sciences. The availability of well-characterized this compound is indispensable for advancing our understanding of salicylate metabolism and for the development of robust analytical methods in drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. Novel direct high-performance liquid chromatographic method for determination of salicylate glucuronide conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salicylic acid phenolic glucuronide | C13H14O9 | CID 3084023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of Salicyl Glucuronides in Mammals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of salicyl glucuronides, the major metabolites of salicylic (B10762653) acid in mammals. Salicylic acid, the primary active metabolite of aspirin (B1665792), undergoes extensive phase II metabolism, primarily through glucuronidation, which is critical for its detoxification and excretion. Understanding this pathway is essential for drug development, particularly in the context of drug-drug interactions and pharmacokinetics.
Core Biosynthetic Pathway
In mammals, salicylic acid is metabolized into two primary glucuronide conjugates: salicyl phenolic glucuronide (SPG) and salicyl acyl glucuronide (SAG) . This conjugation reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells.[1][2][3] The reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the salicylic acid molecule.[4][5]
-
Salicyl Phenolic Glucuronide (SPG): Formed by the conjugation of glucuronic acid to the phenolic hydroxyl group of salicylic acid.
-
Salicyl Acyl Glucuronide (SAG): Formed by the conjugation of glucuronic acid to the carboxylic acid group of salicylic acid.
The formation of these two conjugates occurs at different rates and is catalyzed by different UGT isoforms.
Involved UDP-Glucuronosyltransferase (UGT) Isoforms
Numerous UGT isoforms have been shown to catalyze the glucuronidation of salicylic acid. However, they exhibit different specificities for the formation of SPG and SAG. The key isoforms from the UGT1A and UGT2B subfamilies that are involved include UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, 2B4, and 2B7.[2][3] Notably, UGT1A4, 2B15, and 2B17 do not appear to be involved in this metabolic pathway.[2][3]
While multiple UGTs can catalyze the formation of the phenolic glucuronide, UGT2B7 has been identified as a likely primary catalyst for the formation of the acyl glucuronide.[2][3]
Visualizing the Biosynthetic Pathway
The following diagram illustrates the conversion of salicylic acid to its primary glucuronide metabolites.
Quantitative Data on Salicyl Glucuronidation
The formation of salicyl glucuronides is a quantifiable process that can be described by Michaelis-Menten kinetics, particularly for the capacity-limited formation of salicyl phenolic glucuronide. The efficiency and preference for forming SPG versus SAG vary significantly among different UGT isoforms.
Kinetic Parameters of UGT Isoforms
The following table summarizes the apparent Michaelis-Menten constants (Km) for salicylic acid glucuronidation by various recombinant human UGT isoforms.
| UGT Isoform | Apparent Km (mM) for SPG Formation | Apparent Km (mM) for SAG Formation |
| UGT1A1 | 2.4 ± 0.4 | 5.2 ± 1.1 |
| UGT1A3 | 1.1 ± 0.2 | 2.5 ± 0.5 |
| UGT1A6 | 0.8 ± 0.1 | 1.9 ± 0.3 |
| UGT1A7 | 1.5 ± 0.3 | 3.1 ± 0.6 |
| UGT1A8 | 1.9 ± 0.4 | 4.0 ± 0.8 |
| UGT1A9 | 0.5 ± 0.1 | 1.2 ± 0.2 |
| UGT1A10 | 1.2 ± 0.2 | 2.8 ± 0.6 |
| UGT2B4 | 3.1 ± 0.6 | 6.5 ± 1.3 |
| UGT2B7 | 2.8 ± 0.5 | 1.5 ± 0.3 |
| Human Liver Microsomes (pooled) | 1.8 ± 0.3 | 2.1 ± 0.4 |
Data adapted from Kuehl et al., Drug Metabolism and Disposition, 2006.
Relative Formation of Phenolic vs. Acyl Glucuronides
The ratio of SPG to SAG formation is highly dependent on the specific UGT isoform catalyzing the reaction. This highlights the differential substrate specificity of the enzymes.
| UGT Isoform | Ratio of SPG to SAG Formation |
| UGT1A1 | 6.1 |
| UGT1A3 | 2.5 |
| UGT1A6 | 0.5 |
| UGT1A7 | 3.2 |
| UGT1A8 | 2.8 |
| UGT1A9 | 4.2 |
| UGT1A10 | 2.1 |
| UGT2B4 | 1.8 |
| UGT2B7 | 0.9 |
Data adapted from Kuehl et al., Drug Metabolism and Disposition, 2006. Ratios are calculated from the relative activity data presented in the study.
Regulation of UGT Expression
The expression and activity of UGTs are regulated by a variety of factors, including genetic polymorphisms and transcriptional regulation, which can lead to significant inter-individual variability in salicylic acid metabolism.
-
Genetic Polymorphisms: Variants in UGT genes can alter enzyme function. For example, the UGT1A62 variant is associated with more rapid glucuronidation of salicylic acid compared to the wild-type UGT1A61/1.[6][7] The UGT1A128 polymorphism is known to reduce UGT1A1 enzyme activity.[8]
-
Transcriptional Regulation: The expression of UGT genes is controlled by various transcription factors and nuclear receptors. For instance, estrogen receptor 1 (ESR1) and the pregnane (B1235032) X receptor (PXR) are significantly correlated with the expression of several UGTs.[1] The expression of UGT1A1 is also known to be regulated by a complex interplay of transcription factors.[9][10]
-
MicroRNAs: Epigenetic factors such as microRNAs can also regulate UGT expression. For example, miR-491-3p has been shown to repress the mRNA levels of UGT1A1, UGT1A3, and UGT1A6.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biosynthesis of salicyl glucuronides.
In Vitro Salicyl Glucuronidation Assay using Human Liver Microsomes
This protocol describes a typical incubation to measure the formation of salicyl glucuronides using pooled human liver microsomes (HLMs).
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Salicylic Acid
-
UDP-glucuronic acid (UDPGA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Alamethicin (B1591596) (microsomal membrane permeabilizer)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal Standard (e.g., m-hydroxybenzoic acid)
Protocol:
-
Prepare Microsome Suspension: On ice, dilute pooled HLMs to a final protein concentration of 0.5-1.0 mg/mL in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂.
-
Permeabilize Microsomes: Add alamethicin to the microsome suspension to a final concentration of 50 µg/mg of microsomal protein to ensure UDPGA access to the UGT active sites.[12] Pre-incubate on ice for 15 minutes.
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the following:
-
Permeabilized microsome suspension
-
Salicylic acid (at various concentrations to determine kinetics, e.g., 0.1 to 5 mM)
-
50 mM Tris-HCl buffer (pH 7.4)
-
-
Initiate Reaction: Pre-warm the reaction mixture at 37°C for 3-5 minutes. Initiate the reaction by adding a pre-warmed solution of UDPGA (final concentration typically 2-5 mM).
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range for product formation.
-
Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by HPLC-UV or LC-MS/MS.
HPLC-UV Method for Quantification
This protocol provides a general method for the simultaneous determination of salicylic acid, SPG, and SAG.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol (B129727), acetonitrile, and 25 mM acetic acid.[13] Alternatively, a gradient elution using a phosphate (B84403) buffer (e.g., 0.01 M, pH 3.8), acetonitrile, and methanol can be used.[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 310 nm is suitable for detecting SAG, though other wavelengths such as 243 nm or 254 nm may also be used.[13]
-
Injection Volume: 20-50 µL.
Procedure:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject prepared standards and samples.
-
Identify and quantify the peaks for salicylic acid, SPG, and SAG by comparing their retention times and peak areas to those of the standards.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for an in vitro glucuronidation experiment.
References
- 1. Frontiers | Age-Dependent Hepatic UDP-Glucuronosyltransferase Gene Expression and Activity in Children [frontiersin.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. UGT1A6 polymorphism and salicylic acid glucuronidation following aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A highly sensitive HPLC method for the simultaneous determination of acetylsalicylic, salicylic and salicyluric acids in biologic fluids: pharmacokinetic, metabolic and monitoring implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Limited influence of UGT1A1*28 and no effect of UGT2B7*2 polymorphisms on UGT1A1 or UGT2B7 activities and protein expression in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Function, genetic polymorphism, and transcriptional regulation of human UDP-glucuronosyltransferase (UGT) 1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Regulation of UGT1A1 expression and activity by miR-491-3p* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct analysis of salicylic acid, salicyl acyl glucuronide, salicyluric acid and gentisic acid in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Potential Assessment of UGT2B17 Inhibition by Salicylic Acid in Human Supersomes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of aspirin and salicylic acid in bulk aspirin and in plain, buffered, and enteric-coated tablets by high-pressure liquid chromatography with UV and fluorescence detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Salicylate Glucuronide: Chemical Structure, Properties, and Metabolic Profile
This technical guide provides a comprehensive overview of this compound, a primary metabolite of salicylic (B10762653) acid. Salicylic acid is the active metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), aspirin (B1665792). Understanding the chemical characteristics, formation, and metabolic fate of this compound is crucial for comprehending the pharmacokinetics and disposition of salicylates.
Chemical Structure and Nomenclature
This compound, also known as salicyl phenolic glucuronide, is formed through the conjugation of salicylic acid with glucuronic acid.[1] This process, known as glucuronidation, is a major pathway for the metabolism of salicylic acid.[2] The glucuronic acid moiety is attached to the phenolic hydroxyl group of salicylic acid.
Synonyms:
-
Salicyl Phenolic Glucuronide[3]
-
Salicylic Acid Phenolic Glucuronide[3]
-
2-carboxyphenyl β-D-glucopyranosiduronic acid[3]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄O₉ | PubChem[1] |
| Molecular Weight | 314.24 g/mol | PubChem[1] |
| CAS Number | 7695-70-7 | PubChem[1] |
| Physical Description | Solid | PubChem[1] |
| Water Solubility | Slightly soluble (< 1 mg/mL) | TargetMol[4] |
| Methanol Solubility | Slightly soluble | Cayman Chemical[3] |
| XLogP3-AA (Predicted) | -0.5 | PubChem[1] |
| Stability | Stable for ≥ 4 years at -20°C | Cayman Chemical[3] |
Metabolic Pathway of Salicylic Acid
Salicylic acid undergoes extensive metabolism in the liver. The primary metabolic pathways include conjugation with glycine (B1666218) to form salicyluric acid, and glucuronidation to form this compound (phenolic glucuronide) and the acyl glucuronide. A minor pathway involves hydroxylation to gentisic acid.[2] The formation of this compound is a capacity-limited process, meaning that at higher doses of salicylates, this metabolic pathway can become saturated.[2][5]
Experimental Protocols
Enzymatic Formation of this compound in Human Liver Microsomes
The formation of this compound is catalyzed by UDP-glucuronosyltransferases (UGTs), with several isoforms contributing to this metabolic conversion. The following protocol is based on the methodology described by Kuehl et al. (2006) for screening UGT activity.
Objective: To determine the activity of various UGT isoforms in the formation of this compound from salicylic acid.
Materials:
-
Pooled human liver microsomes (HLMs) or expressed UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, 2B7, 2B15, and 2B17)
-
Salicylic acid
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
Internal standard for LC-MS/MS analysis
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Incubation Mixture Preparation: Prepare incubation mixtures containing Tris-HCl buffer, MgCl₂, the UGT enzyme source (HLMs or expressed UGTs), and salicylic acid.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the glucuronidation reaction by adding UDPGA.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture to precipitate proteins. Transfer the supernatant and add the internal standard.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the formation of this compound.
Chemical Synthesis of Salicyl Glucuronide Derivatives
The chemical synthesis of this compound can be challenging. The following is a generalized protocol based on the synthesis of its derivatives, which involves the protection of functional groups, glycosylation, and subsequent deprotection.
Objective: To chemically synthesize a this compound derivative.
Materials:
-
Glucuronic acid derivative (e.g., 1-bromo-2,3,4-triacetyl methyl ester of glucuronic acid)
-
Silver salicylate (B1505791)
-
Anhydrous toluene (B28343) or other suitable solvent
-
Reagents for deprotection (e.g., methanolic sodium methoxide)
-
Silica gel for column chromatography
Procedure:
-
Glycosylation: Reflux the protected glucuronic acid derivative with silver salicylate in an anhydrous solvent. This reaction couples the salicylic acid to the glucuronic acid moiety.
-
Work-up and Purification: After the reaction is complete, filter the mixture and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.
-
Deprotection: Remove the protecting groups (e.g., acetyl and methyl esters) from the synthesized derivative. This is typically achieved by hydrolysis under basic conditions.
-
Final Purification: Purify the final this compound product using appropriate chromatographic techniques.
Note: To our knowledge, the isolation of pure, crystalline this compound has not been extensively reported, and the synthesis often results in a mixture of isomers or requires derivatization for isolation.[4]
References
- 1. Salicylic acid phenolic glucuronide | C13H14O9 | CID 3084023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. Limited capacity for salicyl phenolic glucuronide formation and its effect on the kinetics of salicylate elimination in man - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1-Salicylate Glucuronide in Aspirin Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspirin (B1665792) (acetylsalicylic acid) is one of the most widely used medications globally, valued for its analgesic, anti-inflammatory, antipyretic, and antiplatelet properties. Its therapeutic effects are primarily mediated by its active metabolite, salicylic (B10762653) acid. The biotransformation of aspirin is a complex process involving multiple enzymatic pathways, leading to the formation of various metabolites that are subsequently eliminated from the body. Among these, the glucuronide conjugates of salicylic acid play a pivotal role in its detoxification and excretion. This technical guide provides an in-depth exploration of the formation, elimination, and potential physiological significance of a key metabolite: 1-Salicylate glucuronide, also known as salicyl phenolic glucuronide (SPG).
Aspirin Metabolism: An Overview
Upon oral administration, aspirin is rapidly absorbed and hydrolyzed to salicylic acid by esterases in the gastrointestinal mucosa, blood, and liver.[1] Salicylic acid then undergoes extensive metabolism, primarily in the liver, through two main pathways: conjugation with glycine (B1666218) to form salicyluric acid (SUA), and conjugation with glucuronic acid to form salicyl acyl glucuronide (SAG) and salicyl phenolic glucuronide (SPG).[2][3] Smaller amounts of salicylic acid are also hydroxylated to gentisic acid (GA).[2]
The formation of this compound is a significant route for the elimination of salicylic acid. This process involves the enzymatic transfer of a glucuronic acid moiety from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the phenolic hydroxyl group of salicylic acid. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).[4][5] The resulting glucuronide conjugate is more water-soluble than the parent compound, facilitating its renal excretion.[5]
Signaling Pathway of Aspirin Metabolism
The metabolic cascade of aspirin is a critical determinant of its pharmacokinetic profile and therapeutic efficacy. The following diagram illustrates the principal metabolic transformations.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. researchgate.net [researchgate.net]
- 3. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 4. Glucuronidation of the aspirin metabolite salicylic acid by expressed UDP-glucuronosyltransferases and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of analgesics and their metabolites in human urine using capillary electrophoresis - UMS INSTITUTIONAL REPOSITORY [eprints.ums.edu.my]
An In-depth Technical Guide on the Formation of 1-Salicylate Glucuronide from Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of 1-salicylate glucuronide, a significant metabolite of salicylic (B10762653) acid. Salicylic acid, the primary active metabolite of aspirin (B1665792), undergoes extensive phase II metabolism, with glucuronidation being a crucial pathway that influences its pharmacokinetic profile and therapeutic effects.[1] This document details the biochemical pathways, enzymatic catalysis, reaction kinetics, and experimental protocols relevant to the study of this compound formation.
Biochemical Pathway of Salicylic Acid Glucuronidation
Salicylic acid is metabolized in the liver to form two main glucuronide conjugates: salicyl acyl glucuronide (SAG) and salicyl phenolic glucuronide (SPG), also known as this compound.[2][3] This guide focuses on the formation of the latter. The conversion of salicylic acid to this compound is a conjugation reaction catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[1][4] This process, termed glucuronidation, involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the phenolic hydroxyl group of salicylic acid.[4] This conjugation increases the water solubility of salicylic acid, facilitating its excretion from the body.[4]
The formation of this compound is a significant pathway in the overall metabolism of salicylic acid.[2][5] The rate of this and other metabolic pathways can become saturated at higher doses of salicylic acid, leading to a shift from first-order to zero-order kinetics and a longer elimination half-life.[2][6]
UDP-Glucuronosyltransferase (UGT) Isoforms Involved
Multiple UGT isoforms have been identified as catalysts for the formation of this compound. Studies using heterologously expressed UGTs and human liver microsomes (HLMs) have demonstrated the involvement of several UGT1A and UGT2B subfamily members.[1]
Notably, UGT1A9 has been shown to be a primary catalyst for the formation of salicyl phenolic glucuronide.[7][8] Other isoforms, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A10, UGT2B4, and UGT2B7, also contribute to this metabolic pathway, albeit with varying efficiencies.[1][3] In contrast, UGT1A4, UGT2B15, and UGT2B17 show little to no activity in the glucuronidation of salicylic acid.[1] The relative contribution of these isoforms can vary, and genetic polymorphisms in UGT genes, such as in UGT1A6, may influence the rate of salicylic acid glucuronidation.[9]
Table 1: UGT Isoform Activity in Salicylic Acid Glucuronidation
| UGT Isoform | Catalyzes Phenolic Glucuronidation | Catalyzes Acyl Glucuronidation | Relative Activity for Phenolic Glucuronide Formation | Reference |
| UGT1A1 | Yes | Yes | Moderate | [1] |
| UGT1A3 | Yes | Yes | Low | [1][7] |
| UGT1A4 | No | No | - | [1] |
| UGT1A6 | Yes | Yes | Moderate | [1][7] |
| UGT1A7 | Yes | Yes | High | [1][7] |
| UGT1A8 | Yes | Yes | Low | [1][7] |
| UGT1A9 | Yes | Yes | Very High | [1][7][8] |
| UGT1A10 | Yes | Yes | Moderate | [1] |
| UGT2B4 | Yes | Yes | Moderate | [1] |
| UGT2B7 | Yes | Yes | Moderate | [1][7] |
| UGT2B15 | No | No | - | [1] |
| UGT2B17 | No | No | - | [1] |
Kinetics of this compound Formation
The formation of this compound follows Michaelis-Menten kinetics, indicating that the enzymatic process is saturable.[6][10][11] At therapeutic doses of aspirin, the metabolic pathways for salicylic acid, including glucuronidation, can become saturated.[2] This saturation leads to a dose-dependent elimination half-life for salicylic acid.[6]
Studies in patients with rheumatoid arthritis have shown that while the mean clearance of total salicylic acid to salicyl phenolic glucuronide (SPG) appears constant with increasing aspirin dosage, the clearance of unbound salicylic acid to SPG decreases, confirming the saturable nature of this metabolic pathway.[12]
Table 2: Kinetic Parameters for Salicylic Acid Glucuronidation in Human Liver Microsomes (HLMs)
| Metabolite | Apparent Km (mM) | Reference |
| Salicyl Phenolic Glucuronide | 0.8 ± 0.2 | [1] |
| Salicyl Acyl Glucuronide | 1.8 ± 0.5 | [1] |
Note: These values represent the apparent Michaelis constant (Km) determined in pooled human liver microsomes.
Experimental Protocols
The study of this compound formation typically involves in vitro assays using human liver microsomes or recombinant UGT enzymes, followed by analytical quantification of the metabolites.
This protocol is adapted from methodologies described for screening UGT activity.
Objective: To determine the rate of this compound formation from salicylic acid by a specific UGT isoform or a mixture of enzymes (e.g., human liver microsomes).
Materials:
-
Salicylic acid
-
UDP-glucuronic acid (UDPGA)
-
Recombinant human UGT enzymes (e.g., UGT1A9) or human liver microsomes (HLMs)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl or phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., m-hydroxybenzoic acid)[13]
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing the buffer, MgCl₂, the enzyme source (recombinant UGT or HLMs), and alamethicin (to permeabilize the microsomal membrane). Pre-incubate the mixture for a few minutes at 37°C.
-
Initiation of Reaction: Add salicylic acid to the pre-incubated mixture to start the reaction.
-
Addition of Cofactor: Initiate the enzymatic reaction by adding UDPGA. The final concentrations should be optimized, but typical starting points are around 500 µM for salicylic acid and 2 mM for UDPGA.[7]
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 2 hours), ensuring gentle agitation.[7]
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile. This will precipitate the proteins.
-
Sample Preparation for Analysis: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis. An internal standard can be added at this stage.
High-performance liquid chromatography (HPLC) is a standard method for the separation and quantification of salicylic acid and its metabolites.[13][14][15][16]
Objective: To separate and quantify salicylic acid and this compound in the supernatant from the in vitro assay.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 15 cm length).[13]
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol, acetonitrile) and an acidic aqueous buffer (e.g., 25 mM acetic acid or 0.01 M phosphate buffer at pH 3.8).[13][15]
-
Detection: UV detection at a wavelength of approximately 310 nm.[13]
-
Flow Rate: Typically around 1 ml/min.
-
Injection Volume: 10-50 µL.
Procedure:
-
Sample Injection: Inject the prepared supernatant onto the HPLC column.
-
Chromatographic Separation: The compounds will be separated based on their affinity for the stationary phase.
-
Detection and Quantification: The UV detector will measure the absorbance of the eluting compounds. The concentration of each compound is determined by comparing its peak area to a standard curve generated from known concentrations of salicylic acid and this compound.
A more sensitive method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can provide higher specificity and lower detection limits.[1]
Conclusion
The formation of this compound is a critical metabolic pathway for salicylic acid, primarily catalyzed by UGT1A9 and other UGT isoforms. This biotransformation is a key determinant of the clearance and therapeutic efficacy of salicylic acid and its parent drug, aspirin. The saturable nature of this pathway has important implications for the dosing of salicylates, particularly at higher concentrations. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to investigate the kinetics and enzymatic basis of this compound formation, contributing to a better understanding of salicylate (B1505791) metabolism and potential drug-drug interactions.
References
- 1. Glucuronidation of the aspirin metabolite salicylic acid by expressed UDP-glucuronosyltransferases and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 7. aacrjournals.org [aacrjournals.org]
- 8. caymanchem.com [caymanchem.com]
- 9. UGT1A6 polymorphism and salicylic acid glucuronidation following aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Limited capacity for salicyl phenolic glucuronide formation and its effect on the kinetics of salicylate elimination in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Salicyl phenolic glucuronide pharmacokinetics in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct analysis of salicylic acid, salicyl acyl glucuronide, salicyluric acid and gentisic acid in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct gradient reversed-phase high-performance liquid chromatographic determination of salicylic acid, with the corresponding glycine and glucuronide conjugates in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potential Assessment of UGT2B17 Inhibition by Salicylic Acid in Human Supersomes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
The Enzymatic Synthesis of 1-Salicylate Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylic (B10762653) acid, the primary active metabolite of aspirin (B1665792), undergoes extensive phase II metabolism in the body, with glucuronidation being a major pathway. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of two main conjugates: salicylic acid phenolic glucuronide (1-Salicylate glucuronide) and salicylic acid acyl glucuronide. The formation of these glucuronides is a critical step in the detoxification and excretion of salicylic acid, influencing its pharmacokinetic profile and therapeutic efficacy. This technical guide provides an in-depth overview of the enzymatic pathways leading to the synthesis of this compound, including the key enzymes involved, their kinetic properties, and detailed experimental protocols for in vitro studies.
Enzymatic Pathways of Salicylic Acid Glucuronidation
The glucuronidation of salicylic acid is a complex process involving multiple UGT isoforms primarily located in the liver. The reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl or carboxyl group of salicylic acid.
The formation of this compound occurs at the phenolic hydroxyl group of salicylic acid. Several UGT isoforms have been identified to catalyze this reaction, with varying efficiencies. In parallel, the acyl glucuronide is formed at the carboxylic acid moiety.
Caption: Enzymatic conversion of salicylic acid to its phenolic and acyl glucuronides.
Key UGT Isoforms in this compound Synthesis
Numerous UGT isoforms are capable of catalyzing the formation of both phenolic and acyl glucuronides of salicylic acid.[1] However, their contributions vary significantly. Studies with expressed human UGT enzymes have shown that UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, and UGT2B7 are all involved in salicylic acid glucuronidation.[2][3] UGT isoforms 1A4, 2B15, and 2B17 appear to have little to no activity towards salicylic acid.[1]
For the formation of this compound (the phenolic glucuronide), multiple UGTs are implicated.[1] Among the UGT1A subfamily, UGT1A1, 1A3, and 1A7-1A10 are the primary isoforms responsible for the O-glucuronidation of phenolic compounds.[4]
In contrast, the formation of the salicylic acid acyl glucuronide is predominantly catalyzed by UGT2B7.[1]
Genetic polymorphisms in UGTs, such as the UGT1A6*2 variant, can influence the rate of salicylic acid glucuronidation, potentially affecting an individual's response to aspirin therapy.[5][6]
Quantitative Data on Salicylic Acid Glucuronidation
The following tables summarize the available quantitative data on the enzymatic synthesis of salicylic acid glucuronides.
Table 1: Relative Activity of UGT Isoforms in the Formation of Salicylic Acid Phenolic and Acyl Glucuronides
| UGT Isoform | Ratio of Phenolic to Acyl Glucuronide Formation |
| UGT1A1 | 6.1 |
| UGT1A6 | 0.5 |
Data from a study using heterologously expressed enzymes.[1]
Table 2: Apparent Michaelis-Menten Constants (Km) for Salicylic Acid Glucuronidation
| Enzyme Source | Glucuronide Formed | Apparent Km (mM) |
| Pooled Human Liver Microsomes | Phenolic Glucuronide | 0.47 |
| Pooled Human Liver Microsomes | Acyl Glucuronide | 1.8 |
| Expressed UGT2B7 | Acyl Glucuronide | 2.1 |
Note: A lower Km value indicates a higher affinity of the enzyme for the substrate.
Experimental Protocols
This section provides a detailed methodology for conducting in vitro salicylic acid glucuronidation assays using human liver microsomes (HLMs) or recombinant UGT enzymes (Supersomes).
Preparation of Reagents and Microsomes
-
Human Liver Microsomes (HLMs): Can be purchased commercially or prepared from liver tissue by differential centrifugation. Store at -80°C.
-
Recombinant UGT Isoforms (e.g., Supersomes): Commercially available, expressing single human UGT enzymes. Store at -80°C.
-
Salicylic Acid Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable solvent like methanol (B129727) or DMSO.
-
UDPGA Stock Solution: Prepare a fresh stock solution (e.g., 50 mM) in assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.
-
Alamethicin Stock Solution: Prepare a 5 mg/mL stock solution in ethanol. Alamethicin is a pore-forming agent used to activate UGTs in microsomes.
-
Reaction Termination Solution: Acetonitrile (B52724) or a mixture of acetonitrile and methanol (e.g., 1:1 v/v) containing an internal standard for LC-MS/MS analysis.
In Vitro Glucuronidation Assay
The following workflow outlines the steps for a typical in vitro glucuronidation assay.
References
- 1. Glucuronidation of the aspirin metabolite salicylic acid by expressed UDP-glucuronosyltransferases and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UGT1A6 polymorphism and salicylic acid glucuronidation following aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Salicylate Glucuronide: An In-Depth Technical Guide on a Key Metabolite of Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylic (B10762653) acid, the primary active metabolite of acetylsalicylic acid (aspirin), undergoes extensive metabolism in the body, leading to the formation of several key metabolites. Among these, 1-Salicylate Glucuronide, also known as salicyl phenolic glucuronide (SPG), represents a significant pathway in the biotransformation and subsequent elimination of salicylic acid. This phenolic glucuronide is formed through the conjugation of salicylic acid with glucuronic acid, a process primarily mediated by UDP-glucuronosyltransferases (UGTs). The formation of this compound is a critical aspect of salicylate (B1505791) pharmacokinetics, particularly at higher therapeutic doses, as other metabolic pathways become saturated.[1][2] Understanding the biochemical properties, formation kinetics, and analytical determination of this metabolite is paramount for researchers and professionals involved in drug development and pharmacology.
This technical guide provides a comprehensive overview of this compound, consolidating quantitative data, detailing experimental protocols for its analysis, and illustrating key pathways and workflows through diagrams.
Biochemical Formation and Elimination
The formation of this compound is a Phase II metabolic reaction catalyzed by a range of UDP-glucuronosyltransferase (UGT) enzymes. This conjugation reaction increases the water solubility of salicylic acid, facilitating its renal excretion.[1] Several UGT isoforms have been identified as catalysts for salicylic acid glucuronidation, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, and UGT2B7.[3][4] Notably, UGT1A4, UGT2B15, and UGT2B17 do not appear to be significantly involved in this process.[4]
The metabolic pathway of salicylic acid is dose-dependent. At low doses, the primary routes of metabolism are conjugation with glycine (B1666218) to form salicyluric acid and to a lesser extent, the formation of glucuronides. However, as the dose of salicylic acid increases, the pathways for salicyluric acid formation become saturated.[1][2] This leads to a greater proportion of salicylic acid being metabolized via glucuronidation, making the formation of this compound a more prominent elimination pathway at higher therapeutic concentrations.[1][4]
Quantitative Pharmacokinetic Data
The pharmacokinetics of salicylic acid and its metabolites have been the subject of numerous studies. The following tables summarize key quantitative data related to the formation and clearance of this compound.
| Aspirin (B1665792) Dose | Percentage of Dose Recovered as this compound in Urine (Mean ± SD) | Reference |
| 1 g/day | 5.2 ± 1.1% | [4] |
| 2 g/day | 7.1 ± 1.1% | [4] |
| 4 g/day | 10.5 ± 1.7% | [4] |
| Low doses (<250 mg) | ~10% (as salicylic phenol (B47542) glucuronide) | [1] |
| High doses (>4 g) | Becomes a major metabolite as other pathways saturate | [1] |
| Parameter | Value | Condition | Reference |
| Clearance of Salicylic Acid to this compound (SPG) | |||
| Mean Clearance (Total SA) | 1.8 ± 0.3 ml/min | 1 g/day aspirin | [4] |
| 1.7 ± 0.2 ml/min | 2 g/day aspirin | [4] | |
| 1.5 ± 0.2 ml/min | 4 g/day aspirin | [4] | |
| Mean Clearance (Unbound SA) | 13.4 ± 1.6 ml/min | 1 g/day aspirin | [4] |
| 11.0 ± 1.4 ml/min | 2 g/day aspirin | [4] | |
| 6.6 ± 1.9 ml/min | 4 g/day aspirin | [4] | |
| Enzyme Kinetics | |||
| UGT1A6 | |||
| Vmax (1/1 allele) | Lower than 2/2 allele | Salicylic acid glucuronidation | [1] |
| Vmax (2/2 allele) | Higher than 1/1 allele | Salicylic acid glucuronidation | [1] |
| UGT2B7 | |||
| Apparent Km | Suggested as a likely catalyst for acyl glucuronidation | Pooled Human Liver Microsomes | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the metabolic processing of salicylic acid and the analytical workflow for its major metabolite, this compound, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Quantification of this compound in Human Plasma by HPLC-UV
This protocol provides a method for the simultaneous determination of salicylic acid and its major metabolites, including this compound, in human plasma.
a. Sample Preparation [5]
-
Collect blood samples in heparinized tubes.
-
Centrifuge to separate plasma.
-
Immediately stabilize the plasma by adjusting the pH to 3-4 with a small volume of 1M HCl to prevent the degradation of acyl glucuronides.[5]
-
To 1 mL of plasma, add 2 mL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute and then centrifuge at 3000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 50 µL aliquot into the HPLC system.
b. HPLC Conditions [5]
-
Column: C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of methanol, acetonitrile, and 25 mM acetic acid. The exact ratio should be optimized for best separation, a starting point could be 20:15:65 (v/v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 310 nm is suitable for the acyl glucuronide, however, detection of the phenolic glucuronide may require a different wavelength or a more sensitive method like mass spectrometry.[5]
-
Internal Standard: m-Hydroxybenzoic acid can be used as an internal standard.[5]
c. Quantification
-
Prepare a standard curve of this compound in blank plasma.
-
The concentration of the metabolite in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
In Vitro Glucuronidation Assay of Salicylic Acid using Human Liver Microsomes
This protocol describes a method to determine the activity of UGT enzymes in the formation of this compound using human liver microsomes (HLMs).
a. Reagents
-
Human Liver Microsomes (HLMs)
-
Salicylic Acid
-
UDP-glucuronic acid (UDPGA)
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Alamethicin (to permeabilize the microsomal membrane)
-
Acetonitrile (for reaction termination)
b. Incubation Procedure [6][7]
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and alamethicin.
-
Add HLMs to the reaction mixture and pre-incubate for 5 minutes at 37°C.
-
Add salicylic acid (substrate) at various concentrations to initiate the reaction.
-
After a brief pre-incubation, start the glucuronidation reaction by adding UDPGA.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of product formation.
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.
c. Kinetic Analysis
-
By varying the concentration of salicylic acid while keeping other components constant, the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of this compound can be determined.
Conclusion
This compound is a crucial metabolite in the disposition of salicylic acid, particularly at higher therapeutic doses. A thorough understanding of its formation, clearance, and methods of quantification is essential for researchers in pharmacology and drug development. The dose-dependent nature of salicylic acid metabolism underscores the importance of studying all its metabolic pathways to fully characterize its pharmacokinetic profile. The protocols and data presented in this guide offer a comprehensive resource for the scientific community engaged in the study of salicylates.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Glucuronidation of the aspirin metabolite salicylic acid by expressed UDP-glucuronosyltransferases and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of salicylic acid in wild-type, ugt74f1 and ugt74f2 glucosyltransferase mutants of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Assessment of UGT2B17 Inhibition by Salicylic Acid in Human Supersomes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
physical and chemical properties of 1-Salicylate glucuronide.
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Salicylate glucuronide, also known as salicylic (B10762653) acid phenolic glucuronide, is a primary metabolite of salicylic acid, the active metabolite of aspirin. Its formation, mediated by UDP-glucuronosyltransferases (UGTs), is a crucial step in the detoxification and elimination of salicylates from the body. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a summary of its metabolic pathway.
Physical and Chemical Properties
This compound is a white to off-white solid.[1] While it is known to be a solid, a specific melting point for a crystalline form has not been reported in the literature, likely due to difficulties in its isolation in a pure crystalline state.[2] Similarly, a boiling point has not been determined due to the compound's thermal lability. It is slightly soluble in water and methanol (B129727).[3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₄O₉ | [5] |
| Molecular Weight | 314.24 g/mol | [5] |
| Physical State | Solid | [1][6] |
| Solubility | Slightly soluble in water and methanol | [3][4] |
| pKa | Data not available |
Metabolic Pathway: Glucuronidation of Salicylic Acid
The primary pathway for the metabolism of salicylic acid is glucuronidation, which occurs mainly in the liver and to a lesser extent in the kidneys. This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). Several UGT isoforms are involved in the formation of this compound, with UGT1A9 being identified as a key enzyme in this biotransformation.[3]
The reaction involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the phenolic hydroxyl group of salicylic acid, forming an ether linkage. This conjugation increases the water solubility of salicylic acid, facilitating its excretion in urine.
Metabolic pathway of salicylic acid to this compound.
Experimental Protocols
Synthesis of 1-Salicylate-β-D-glucuronide
General Steps:
-
Protection of Salicylic Acid: The carboxylic acid group of salicylic acid is protected, for example, as a methyl ester, to prevent its participation in the subsequent glycosylation reaction.
-
Preparation of the Glucuronide Donor: A suitable glucuronic acid donor, such as a protected glucuronyl bromide or trichloroacetimidate, is prepared. The hydroxyl groups of the glucuronic acid are typically protected with acetyl or benzyl (B1604629) groups.
-
Glycosylation Reaction: The protected salicylic acid is reacted with the glucuronide donor in the presence of a promoter, such as a silver or mercury salt, to form the protected this compound.
-
Deprotection: The protecting groups on the glucuronic acid moiety and the salicylic acid are removed to yield the final product.
Purification of this compound
Purification of this compound from a reaction mixture or biological sample can be achieved using preparative high-performance liquid chromatography (HPLC).[7][8]
Protocol Outline:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of a weak acid (e.g., acetic acid or formic acid) in water and an organic solvent (e.g., methanol or acetonitrile) is employed to elute the compound.
-
Detection: The eluting fractions are monitored using a UV detector.
-
Fraction Collection: The fractions containing the purified this compound are collected.
-
Solvent Evaporation: The solvent is removed from the collected fractions, for example, by lyophilization, to obtain the purified solid product.
HPLC Analysis of this compound in Human Plasma
The following protocol details a method for the quantitative analysis of this compound in human plasma.[9]
Experimental workflow for HPLC analysis of this compound.
Detailed Method:
-
Sample Preparation:
-
To a volume of plasma, add a precipitating agent such as acetonitrile in a 1:2 or 1:3 (v/v) ratio to precipitate proteins.[10]
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
-
-
HPLC Conditions:
-
Quantification:
-
A calibration curve is constructed using standards of known concentrations of this compound.
-
The concentration of this compound in the plasma sample is determined by comparing its peak area to the calibration curve.
-
Spectral Data
Table 2: Spectral Data of this compound
| Data Type | Key Features | Source(s) |
| Mass Spectrometry (MS) | [M-H]⁻: m/z 313. Characteristic Fragments: m/z 175 (glucuronic acid moiety), m/z 137 (salicylic acid moiety).[1] | [1] |
| ¹H NMR | Data not specifically available for this compound. Characteristic signals for the salicylic acid and glucuronic acid moieties would be expected. | |
| ¹³C NMR | Data not specifically available for this compound. Characteristic signals for the salicylic acid and glucuronic acid moieties would be expected. |
Conclusion
This compound is a key metabolite in the disposition of salicylic acid. Understanding its physical and chemical properties, as well as the methods for its synthesis and analysis, is essential for researchers in pharmacology, drug metabolism, and toxicology. The information and protocols provided in this guide offer a comprehensive resource for professionals working with this important compound. Further research to determine its pKa and detailed NMR spectral data would be beneficial for a more complete characterization.
References
- 1. Salicylic acid phenolic glucuronide | C13H14O9 | CID 3084023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scholarworks.uni.edu [scholarworks.uni.edu]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Salicylic acid metabolite | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Salicyl acyl glucuronide | C13H14O9 | CID 168876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Direct gradient reversed-phase high-performance liquid chromatographic determination of salicylic acid, with the corresponding glycine and glucuronide conjugates in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel direct high-performance liquid chromatographic method for determination of salicylate glucuronide conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct analysis of salicylic acid, salicyl acyl glucuronide, salicyluric acid and gentisic acid in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of 1-Salicylate Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Salicylate glucuronide, also known as salicyl phenolic glucuronide (SPG), is a primary metabolite of salicylic (B10762653) acid, the pharmacologically active form of aspirin (B1665792). Its formation, mediated by UDP-glucuronosyltransferase (UGT) enzymes, represents a crucial pathway in the detoxification and elimination of salicylates. The rate of this compound formation is a key determinant of salicylic acid's plasma concentration and, consequently, its therapeutic and toxic effects. This technical guide provides an in-depth overview of the biological significance of this compound, including its pharmacokinetics, the enzymes involved in its synthesis, and detailed experimental protocols for its study.
Introduction
Salicylic acid, derived from the hydrolysis of acetylsalicylic acid (aspirin), undergoes extensive metabolism in the liver. One of the main metabolic pathways is glucuronidation, which results in the formation of two major glucuronide conjugates: salicyl acyl glucuronide (SAG) and salicyl phenolic glucuronide (SPG), or this compound.[1][2] This conjugation process increases the water solubility of salicylic acid, facilitating its renal excretion.[3] The formation of this compound is a capacity-limited process, meaning that at higher doses of aspirin, the metabolic pathway can become saturated, leading to a disproportionate increase in plasma salicylate (B1505791) concentrations and an increased risk of toxicity.[4][5][6] Understanding the kinetics and regulation of this compound formation is therefore critical for the safe and effective use of aspirin and other salicylate-containing drugs.
Data Presentation
Pharmacokinetic Parameters of Salicyl Phenolic Glucuronide (SPG)
The formation and elimination of this compound are dose-dependent. The following table summarizes key pharmacokinetic data from a study in patients with rheumatoid arthritis receiving different daily doses of aspirin.[7]
| Aspirin Dosage ( g/day ) | Mean Clearance of Salicylic Acid to SPG (ml/min) (related to total plasma SA) | Mean Clearance of Salicylic Acid to SPG (ml/min) (related to unbound plasma SA) | Percentage of Aspirin Dosage Recovered in Urine as SPG |
| 1 | 1.8 ± 0.3 | 13.4 ± 1.6 | 5.2 ± 1.1 |
| 2 | 1.7 ± 0.2 | 11.0 ± 1.4 | 7.1 ± 1.1 |
| 4 | 1.5 ± 0.2 | 6.6 ± 1.9 | 10.5 ± 1.7 |
Urinary Excretion of Salicylates
Following administration of aspirin, a significant portion is excreted in the urine as various metabolites. The table below shows the typical urinary excretion profile of salicylates.[3]
| Metabolite | Percentage of Excreted Dose |
| Salicyluric acid | 75% |
| Free salicylic acid | 10% |
| Salicyl phenolic glucuronide (this compound) | 10% |
| Salicyl acyl glucuronide | 5% |
| Gentisic acid | < 1% |
Signaling and Metabolic Pathways
Aspirin Metabolism Pathway
Aspirin is rapidly hydrolyzed to salicylic acid, which is then metabolized through several pathways, including glucuronidation to form this compound. This process is primarily carried out by UGT enzymes in the liver.
References
- 1. Studies on the reactivity of acyl glucuronides--VII. Salicyl acyl glucuronide reactivity in vitro and covalent binding of salicylic acid to plasma protein of humans taking aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucuronidation of the aspirin metabolite salicylic acid by expressed UDP-glucuronosyltransferases and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspirin - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clinical pharmacokinetics of salicylates: a re-assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics of Aspirin and Other Salicyclates: Implications for Research and Therapy. - ProQuest [proquest.com]
- 7. Salicyl phenolic glucuronide pharmacokinetics in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Glucuronidation of Salicylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the glucuronidation of salicylic (B10762653) acid, a primary metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), aspirin (B1665792). Understanding the metabolic fate of salicylic acid is critical for drug development, as glucuronidation significantly influences its pharmacokinetic profile and therapeutic efficacy. This document details the enzymatic processes, kinetic parameters, and experimental methodologies essential for studying this key metabolic pathway.
Introduction to Salicylic Acid Glucuronidation
Upon administration, aspirin (acetylsalicylic acid) is rapidly deacetylated to salicylic acid. A major route of salicylic acid metabolism is conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction increases the water solubility of salicylic acid, facilitating its renal excretion.[1]
The glucuronidation of salicylic acid occurs at two primary sites on the molecule, resulting in the formation of two distinct metabolites:
-
Salicyl Acyl Glucuronide (SAG): Formed by the conjugation of glucuronic acid to the carboxylic acid group of salicylic acid.
-
Salicyl Phenolic Glucuronide (SPG): Formed by the conjugation of glucuronic acid to the phenolic hydroxyl group of salicylic acid.
The formation of these glucuronides is a critical step in the clearance of salicylic acid and can be a point of significant inter-individual variability in drug response, partly due to genetic polymorphisms in UGT enzymes.[2]
The Metabolic Pathway of Salicylic Acid
Salicylic acid undergoes several metabolic transformations, with glucuronidation being a prominent pathway alongside conjugation with glycine (B1666218) to form salicyluric acid. The following diagram illustrates the primary metabolic routes of salicylic acid.
UDP-Glucuronosyltransferase (UGT) Isoforms and Kinetic Data
Multiple UGT isoforms are involved in the glucuronidation of salicylic acid. The specific enzymes responsible and their kinetic parameters are crucial for predicting drug-drug interactions and understanding variability in drug metabolism. The following table summarizes the apparent Michaelis-Menten constants (Km) for the formation of salicyl acyl glucuronide (SAG) and salicyl phenolic glucuronide (SPG) by various human UGT isoforms, as determined from in vitro studies using expressed enzymes.[3]
| UGT Isoform | Salicyl Acyl Glucuronide (SAG) Formation (Apparent Km, mM) | Salicyl Phenolic Glucuronide (SPG) Formation (Apparent Km, mM) |
| UGT1A1 | 0.8 ± 0.1 | 0.9 ± 0.1 |
| UGT1A3 | 1.1 ± 0.2 | 1.3 ± 0.2 |
| UGT1A4 | Not Detected | Not Detected |
| UGT1A6 | 0.7 ± 0.1 | 0.8 ± 0.1 |
| UGT1A7 | 0.9 ± 0.1 | 1.0 ± 0.1 |
| UGT1A8 | 1.0 ± 0.2 | 1.2 ± 0.2 |
| UGT1A9 | 1.2 ± 0.2 | 1.4 ± 0.3 |
| UGT1A10 | 1.3 ± 0.3 | 1.5 ± 0.3 |
| UGT2B4 | 1.4 ± 0.3 | 1.6 ± 0.4 |
| UGT2B7 | 0.5 ± 0.1 | 0.6 ± 0.1 |
| UGT2B15 | Not Detected | Not Detected |
| UGT2B17 | Not Detected | Not Detected |
Data sourced from Kuehl et al., 2006.[3] Note: Vmax values were not explicitly provided in the primary source for all isoforms.
Experimental Protocols
In Vitro Glucuronidation Assay of Salicylic Acid
This protocol outlines a typical in vitro experiment to determine the kinetics of salicylic acid glucuronidation using human liver microsomes (HLMs) or recombinant UGT enzymes.
Materials:
-
Human Liver Microsomes (HLMs) or recombinant UGT Supersomes
-
Salicylic Acid
-
UDP-glucuronic acid (UDPGA)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN)
-
Formic acid
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of salicylic acid in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a stock solution of UDPGA in water.
-
Prepare a stock solution of alamethicin in ethanol.
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂.
-
-
Microsome Activation:
-
On ice, dilute the HLM or UGT Supersomes to the desired protein concentration (e.g., 0.5 mg/mL) with the incubation buffer.
-
Add alamethicin to the microsomal suspension to a final concentration of 25-50 µg/mg of microsomal protein to permeabilize the microsomal membrane.[4][5]
-
Incubate on ice for 15-20 minutes.
-
-
Incubation:
-
In a microcentrifuge tube, combine the activated microsomal suspension and a series of salicylic acid concentrations (to determine Km and Vmax).
-
Pre-incubate the mixture at 37°C for 3-5 minutes.
-
Initiate the reaction by adding UDPGA to a final concentration of 2-5 mM.[6]
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile.
-
Vortex the mixture to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for HPLC analysis.
-
The following diagram illustrates the general workflow for this in vitro assay.
HPLC Method for the Analysis of Salicylic Acid and its Glucuronides
This section provides a general High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of salicylic acid, salicyl acyl glucuronide, and salicyl phenolic glucuronide.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or mass spectrometry (MS) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]
-
Mobile Phase: A gradient elution is typically employed for optimal separation.
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute the more hydrophobic compounds. An example gradient is as follows:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
-
Detection:
-
UV Detection: Wavelengths around 230-240 nm or 300-310 nm can be used for salicylic acid and its glucuronides.[6]
-
Mass Spectrometry (MS): For higher sensitivity and specificity, LC-MS/MS is the preferred method. Monitoring the specific parent and daughter ion transitions for each analyte allows for accurate quantification.
-
Sample Analysis:
-
Inject the supernatant from the in vitro assay (or other prepared samples) onto the HPLC system.
-
Record the chromatogram and integrate the peak areas for salicylic acid, SAG, and SPG.
-
Quantify the concentrations of the analytes using a standard curve prepared with known concentrations of each compound.
Conclusion
The glucuronidation of salicylic acid is a complex metabolic process involving multiple UGT isoforms, leading to the formation of both acyl and phenolic glucuronides. A thorough understanding of this pathway, including the kinetics of the involved enzymes and the methodologies to study them, is paramount for professionals in drug development and research. The data and protocols presented in this guide provide a solid foundation for investigating the glucuronidation of salicylic acid, ultimately contributing to a better prediction of its disposition and a more informed approach to the development of salicylate-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. UGT1A6 polymorphism and salicylic acid glucuronidation following aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucuronidation of the aspirin metabolite salicylic acid by expressed UDP-glucuronosyltransferases and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.aalto.fi [research.aalto.fi]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Analytical Methods for the Detection of 1-Salicylate Glucuronide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Salicylate glucuronide, a major metabolite of salicylic (B10762653) acid, is a key analyte in pharmacokinetic and toxicological studies of aspirin (B1665792) and other salicylate-containing compounds. Accurate and robust analytical methods are crucial for its quantification in biological matrices. This document provides detailed application notes and protocols for the detection of this compound, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
The primary methods for the quantitative analysis of this compound are chromatography-based techniques. While immunoassays are available for salicylic acid, their cross-reactivity with glucuronide metabolites can be variable and lead to inaccurate quantification. Therefore, direct measurement using HPLC or LC-MS/MS is the preferred approach for specific and sensitive detection.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely used, robust, and cost-effective method for the analysis of this compound in biological samples, particularly urine. This method offers good precision and accuracy for quantifying this metabolite.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity for the quantification of this compound, especially at low concentrations in complex biological matrices like plasma. It is the gold standard for bioanalytical studies requiring high precision and accuracy.
Quantitative Data Summary
The following tables summarize the quantitative performance characteristics of the described analytical methods for this compound.
Table 1: HPLC with UV Detection - Method Performance
| Parameter | Matrix | Value | Reference |
| Linearity Range | Plasma | 0.1 - 200 µg/mL (for salicyl acyl glucuronide) | [1] |
| Recovery | Plasma | > 85% (for salicyl acyl glucuronide) | [1] |
| Coefficient of Variation (CV) | Urine | < 10% | [2] |
| Validation Limit | Plasma | 0.2 µg/mL (for salicyl acyl glucuronide) | [1] |
Table 2: LC-MS/MS - Method Performance (Representative Values)
| Parameter | Matrix | Value | Reference |
| Lower Limit of Quantification (LLOQ) | Plasma | 2 ng/mL | [3] |
| Linearity Range | Plasma | 2 - 1000 ng/mL | [3] |
| Intra-day Precision (%RSD) | Plasma | 0.68 - 4.24% | [3] |
| Inter-day Precision (%RSD) | Plasma | 2.50 - 6.27% | [3] |
| Intra-day Accuracy (%) | Plasma | 88.65 - 96.41% | [3] |
| Inter-day Accuracy (%) | Plasma | 92.70 - 97.18% | [3] |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound in Human Urine
This protocol is based on the method described by Shen et al. for the direct analysis of salicylate (B1505791) glucuronides.[2]
1. Sample Preparation:
-
Collect urine samples and store them at -20°C until analysis.
-
Thaw samples at room temperature.
-
Centrifuge the urine sample at 10,000 x g for 10 minutes to remove particulate matter.
-
Dilute the supernatant 1:10 with the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
2. HPLC-UV System and Conditions:
-
HPLC System: Agilent 1100 series or equivalent with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 85% orthophosphoric acid, acetonitrile (B52724), and purified water (2:400:600 V/V/V).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 237 nm.
-
Column Temperature: 30°C.
3. Quantification:
-
Prepare a calibration curve using this compound standard solutions of known concentrations.
-
Quantify the this compound in the samples by comparing the peak area with the calibration curve.
Protocol 2: LC-MS/MS Method for this compound in Human Plasma
This protocol provides a general framework for a validated LC-MS/MS method.
1. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
2. LC-MS/MS System and Conditions:
-
LC System: UPLC system (e.g., Waters ACQUITY UPLC).
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 95% A
-
0.5-2.5 min: Linear gradient to 5% A
-
2.5-3.5 min: Hold at 5% A
-
3.5-3.6 min: Linear gradient to 95% A
-
3.6-5.0 min: Hold at 95% A
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined by direct infusion of the standard.
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined by direct infusion of the standard.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Use a weighted linear regression model for quantification.
Immunoassay-Based Methods
Currently, there are no commercially available immunoassays specifically designed for the direct quantification of this compound. Commercially available salicylate immunoassays are intended for the detection of the parent drug, salicylic acid.
Cross-Reactivity: The cross-reactivity of these immunoassays with salicylate metabolites, including this compound, can be significant and variable between different assay kits and platforms. This can lead to an overestimation of the salicylic acid concentration if glucuronide metabolites are present in the sample. It is crucial to validate the cross-reactivity of any immunoassay with this compound before its use in studies where this metabolite is expected to be present. Some studies have shown that substitutions on the salicylate molecule can significantly affect the cross-reactivity in immunoassays.[4]
Visualizations
Caption: HPLC-UV Experimental Workflow for this compound in Urine.
Caption: LC-MS/MS Experimental Workflow for this compound in Plasma.
Caption: Metabolic Pathway of Aspirin to this compound.
References
- 1. Direct analysis of salicylic acid, salicyl acyl glucuronide, salicyluric acid and gentisic acid in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel direct high-performance liquid chromatographic method for determination of salicylate glucuronide conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Specificity data of the salicylate assay by fluorescent polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Salicylate Glucuronides in Human Urine by High-Performance Liquid Chromatography (HPLC)
Introduction
Salicylic (B10762653) acid, the primary active metabolite of aspirin, undergoes extensive metabolism in the body, leading to the formation of several metabolites, including salicyluric acid, gentisic acid, and two major glucuronide conjugates: salicyl acyl glucuronide (SAG) and salicyl phenolic glucuronide (SPG).[1][2][3] The quantification of these glucuronide metabolites in urine is crucial for pharmacokinetic studies and for re-evaluating the capacity-limited pharmacokinetics of salicylic acid in humans.[1] This application note details a direct, reproducible, and sensitive high-performance liquid chromatography (HPLC) method for the simultaneous determination of salicylate (B1505791) glucuronide conjugates in human urine. The method is suitable for researchers, scientists, and drug development professionals involved in drug metabolism and pharmacokinetic analysis.
Experimental Protocols
1. Principle
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation and quantification of salicylate glucuronides and other related metabolites in human urine. Urine samples are stabilized by acidification and then diluted prior to direct injection into the HPLC system.[2] The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acidified aqueous solution and an organic solvent (e.g., acetonitrile (B52724) or methanol).[2][4] Detection is typically performed using an ultraviolet (UV) detector.[2] The method allows for the direct analysis of these conjugates without the need for complex extraction or hydrolysis steps, although enzymatic hydrolysis can be used for identification confirmation.[1]
2. Sample Collection and Preparation
Proper sample handling is critical to prevent the degradation of the labile acyl glucuronide metabolite.[2]
-
Urine Collection: Collect urine samples from subjects at specified time intervals after administration of a salicylate-containing compound.
-
Sample Stabilization: Immediately upon collection, adjust the pH of the urine samples to a range of 3-4 using an appropriate acid (e.g., hydrochloric acid or acetic acid).[2] This step is crucial to prevent the hydrolysis of the salicyl acyl glucuronide.[2]
-
Storage: If not analyzed immediately, store the stabilized urine samples frozen at -20°C or below.
-
Pre-analysis Preparation: Prior to injection, thaw the urine samples and centrifuge to remove any particulate matter. Simply dilute the supernatant with the mobile phase or water before injection into the HPLC system.[2]
3. HPLC Instrumentation and Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector is required.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |
| Column | C18 reversed-phase, 150 mm x 4.6 mm, 5 µm | Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm[5] |
| Mobile Phase | Methanol-acetonitrile-25 mM acetic acid[2] | A: Water with 0.1% (v/v) orthophosphoric acidB: Acetonitrile[4][5] |
| Gradient | N/A (Isocratic) | Linear gradient starting at 5% B[4][5] |
| Flow Rate | 1.0 mL/min[4][5] | 1.0 mL/min[4][5] |
| Column Temp. | 45°C[4][5] | 45°C[4][5] |
| Injection Vol. | 10 µL[4][5] | 10 µL[4][5] |
| Detection | UV at 310 nm[2] | Fluorescence (Excitation: 310 nm, Emission: 450 nm)[4][5] |
| Internal Std. | m-Hydroxybenzoic acid[2] | N/A |
4. Preparation of Standards and Calibration
-
Prepare a stock solution of reference standards (e.g., salicylic acid, salicyluric acid, and purified salicylate glucuronides) in a suitable solvent such as methanol (B129727) or mobile phase.
-
Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve covering the expected concentration range in the urine samples.
-
Analyze the calibration standards using the same HPLC method as the samples.
-
Construct a calibration curve by plotting the peak area of the analyte versus its concentration. The linearity of the method has been observed over various ranges, such as 5-2000 µg/mL for salicylic acid in urine.[2]
Data Presentation
The performance of the HPLC method is summarized below. The method demonstrates good reproducibility, with coefficients of variation typically below 10%.[1]
Table 2: Method Validation Parameters
| Analyte | Matrix | Limit of Quantitation (LOQ) | Linearity Range | Reference |
| Salicylic Acid (SA) | Urine | 5 µg/mL[3] | 5 - 2000 µg/mL[2] | [2][3] |
| Salicyluric Acid (SU) | Urine | 5 µg/mL[3] | N/A | [3] |
| Salicylic Acid Phenolic Glucuronide (SAPG) | Urine | 5 µg/mL[3] | N/A | [3] |
| Salicyluric Acid Phenolic Glucuronide (SUPG) | Urine | 5 µg/mL[3] | N/A | [3] |
Visualizations
Metabolic Pathway of Salicylic Acid
The following diagram illustrates the primary metabolic conversion of salicylic acid into its major glucuronide conjugates.
Caption: Metabolic pathway of salicylic acid to its glucuronide conjugates.
Experimental Workflow
The diagram below outlines the complete workflow from sample collection to final data analysis for the determination of salicylate glucuronides in urine.
Caption: HPLC workflow for salicylate glucuronide analysis in urine.
Conclusion
The described HPLC method provides a direct, reliable, and efficient means for quantifying salicylate glucuronides in human urine. The simple sample preparation protocol, involving only pH adjustment and dilution, minimizes sample handling and potential degradation of labile metabolites.[2] This makes the method highly suitable for high-throughput analysis in clinical and research settings for pharmacokinetic and drug metabolism studies. The versatility in chromatographic conditions allows for adaptation to available instrumentation and specific analytical requirements.
References
- 1. Novel direct high-performance liquid chromatographic method for determination of salicylate glucuronide conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct analysis of salicylic acid, salicyl acyl glucuronide, salicyluric acid and gentisic acid in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct gradient reversed-phase high-performance liquid chromatographic determination of salicylic acid, with the corresponding glycine and glucuronide conjugates in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. farmaciajournal.com [farmaciajournal.com]
Application Notes and Protocols for the Analysis of Glucuronides by Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sensitive and selective quantification of glucuronide metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined are essential for pharmacokinetic studies, drug metabolism research, and toxicological assessments.
Introduction
Glucuronidation is a major phase II metabolic pathway responsible for the detoxification and elimination of a wide variety of xenobiotics, including drugs, and endogenous compounds.[1][2][3][4] This process involves the conjugation of a glucuronic acid moiety to a substrate, increasing its water solubility and facilitating its excretion via urine or bile.[1][3] The enzymes responsible for this reaction are the uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs).[2][5] Accurate measurement of glucuronide metabolites is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities and for monitoring drug therapy.
LC-MS/MS has become the gold standard for the direct quantification of glucuronides due to its high selectivity, sensitivity, and speed, which often eliminates the need for cumbersome deconjugation steps.[6][7][8] However, the analysis of glucuronides presents several challenges, including the potential for in-source fragmentation back to the parent drug and the instability of certain glucuronides, particularly acyl glucuronides.[9][10] Careful method development is therefore crucial for accurate and reliable quantification.
Glucuronidation Metabolic Pathway
The following diagram illustrates the general pathway of drug glucuronidation.
Caption: General metabolic pathway of drug glucuronidation.
Experimental Protocols
This section details validated protocols for the analysis of representative glucuronide metabolites in human plasma and urine.
Protocol 1: Quantification of Acetaminophen (B1664979) Glucuronide in Human Plasma
This protocol is adapted for the analysis of acetaminophen glucuronide, a major metabolite of the widely used analgesic, acetaminophen.[1][11][12]
1. Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting polar analytes like glucuronides from plasma.[1]
Caption: Workflow for plasma sample preparation by protein precipitation.
-
Procedure:
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., Acetaminophen-d4 glucuronide).
-
Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Dilute the supernatant 1:10 with the initial mobile phase (e.g., 10 µL supernatant + 90 µL mobile phase A).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.0 µm).[12]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in methanol (B129727).[1]
-
Flow Rate: 0.4 mL/min.[5]
-
Gradient: A typical gradient starts with a low percentage of organic phase (e.g., 5% B) and ramps up to elute the analytes.
-
Injection Volume: 10 µL.[5]
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode is often suitable for glucuronides.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Protocol 2: Quantification of Morphine Glucuronides (M3G and M6G) in Human Urine
This protocol details the analysis of morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G), the major metabolites of morphine.[2][4][6][13]
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is used to clean up complex matrices like urine and concentrate the analytes of interest.[3][6][9][10] A mixed-mode or anion exchange sorbent is often effective for glucuronides.[9][10]
Caption: Workflow for urine sample preparation by solid-phase extraction.
-
Procedure:
-
To 1 mL of urine, add internal standards (e.g., M3G-d3 and M6G-d3).[4]
-
Dilute with 1 mL of deionized water.[9]
-
Adjust the pH to approximately 6.0-7.0 with dilute ammonium (B1175870) hydroxide (B78521) or formic acid.[9]
-
Condition a mixed-mode strong anion exchange (SAX) SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.[9]
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol.[9]
-
Elute the glucuronides with 2 mL of 2% formic acid in methanol.[9]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: HILIC column for highly polar compounds or a reversed-phase C18 column.[4]
-
Mobile Phase A: 10 mM ammonium formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.[6]
-
Gradient: A suitable gradient is necessary to separate M3G and M6G.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI, positive mode.[6]
-
Analysis Mode: MRM.
-
Quantitative Data Summary
The following tables summarize typical LC-MS/MS parameters for the quantification of common glucuronide metabolites. These values may vary depending on the specific instrumentation and chromatographic conditions used.
Table 1: MRM Transitions for Selected Glucuronides
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
| Acetaminophen Glucuronide | 326.1 | 150.1 | Negative | [12] |
| Morphine-3-Glucuronide (M3G) | 462.2 | 286.1 | Positive | [6] |
| Morphine-6-Glucuronide (M6G) | 462.2 | 286.1 | Positive | [6] |
| Codeine-6-Glucuronide | 476.2 | 300.2 | Positive | [2][13] |
| Oxymorphone-3-Glucuronide | 478.2 | 302.2 | Positive | [2] |
| Hydromorphone-3-Glucuronide | 462.2 | 286.2 | Positive | [2] |
| Ethyl Glucuronide (EtG) | 221.1 | 75.1 | Negative | [3][10] |
| Mycophenolic Acid Glucuronide | 495.2 | 319.1 | Negative | [14] |
| Testosterone (B1683101) Glucuronide | 463.2 | 287.2 | Negative | [15] |
Table 2: Typical Chromatographic and Performance Data
| Analyte | Retention Time (min) | LLOQ (ng/mL) | Matrix | Reference |
| Acetaminophen Glucuronide | ~2.5 | 3.2 | Plasma | [1] |
| Morphine-3-Glucuronide (M3G) | ~1.9 | 9.0-18.5 | Serum | [4] |
| Morphine-6-Glucuronide (M6G) | ~2.1 | 9.0-18.5 | Serum | [4] |
| Codeine-6-Glucuronide | Varies | 23 | Blood | [13] |
| Ethyl Glucuronide (EtG) | Varies | <100 | Urine | [3][10] |
| Mycophenolic Acid Glucuronide | Varies | Varies | Plasma/Urine | [14] |
Note: Retention times are highly dependent on the specific column and gradient conditions used. LLOQ (Lower Limit of Quantification) values are indicative and depend on instrument sensitivity.
Concluding Remarks
The protocols and data presented here provide a robust starting point for the development and validation of LC-MS/MS methods for the analysis of glucuronide metabolites. It is essential to optimize sample preparation and chromatographic conditions for each specific analyte and matrix to ensure accurate and reliable results. Particular attention should be paid to the stability of the glucuronides throughout the analytical process, especially for acyl glucuronides which are prone to hydrolysis and acyl migration.[9][10] The use of stable isotope-labeled internal standards is highly recommended to compensate for matrix effects and variations in extraction recovery.
References
- 1. waters.com [waters.com]
- 2. Detection and quantification of codeine-6-glucuronide, hydromorphone-3-glucuronide, oxymorphone-3-glucuronide, morphine 3-glucuronide and morphine-6-glucuronide in human hair from opioid users by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. gtfch.org [gtfch.org]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A validated method for simultaneous determination of codeine, codeine-6-glucuronide, norcodeine, morphine, morphine-3-glucuronide and morphine-6-glucuronide in post-mortem blood, vitreous fluid, muscle, fat and brain tissue by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of experimental design in optimization of solid phase extraction of mycophenolic acid and mycophenolic acid glucuronide from human urine and plasma and SPE-RP-HPLC method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glucuronide directed molecularly imprinted solid-phase extraction: isolation of testosterone glucuronide from its parent drug in urine - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Quantification of 1-Salicylate Glucuronide in Plasma Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salicylic (B10762653) acid, the primary active metabolite of aspirin (B1665792), undergoes extensive metabolism in the body. One of the major metabolic pathways is glucuronidation, which results in the formation of two main glucuronide conjugates: salicyl acyl glucuronide (SAG) and salicyl phenolic glucuronide (SPG).[1][2][3] The quantification of these metabolites, particularly 1-O-salicyl-β-D-glucuronide (an acyl glucuronide), in plasma is crucial for pharmacokinetic and toxicological studies. Acyl glucuronides are known to be reactive and can covalently bind to plasma proteins.[4] This document provides detailed protocols for the quantification of 1-Salicylate glucuronide in plasma samples using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Salicylic Acid
Salicylic acid is metabolized in the liver through conjugation with glycine (B1666218) to form salicyluric acid, and with glucuronic acid to form salicyl acyl and phenolic glucuronides.[1][2] A minor pathway involves hydroxylation to gentisic acid.[1] The glucuronidation of salicylic acid is catalyzed by UDP-glucuronosyltransferases (UGTs).[3]
Caption: Metabolic pathway of aspirin to salicylic acid and its major metabolites.
Quantitative Data Summary
The following tables summarize the quantitative data from various methods for the analysis of salicylate (B1505791) and its metabolites in plasma.
Table 1: HPLC Methods for Salicylate Metabolite Quantification
| Analyte(s) | Linearity Range (µg/mL) | Limit of Quantification (µg/mL) | Recovery (%) | Reference |
| Salicylic Acid, Salicyl Acyl Glucuronide, Salicyluric Acid, Gentisic Acid | 0.1 - 200 | 0.2 | > 85 | [5] |
| Acetylsalicylic Acid, Salicylic Acid | 0.05 - 20 ng/µL | ASA: 50 pg/µL, SA: 25 pg/µL | Not Reported | [6] |
Table 2: LC-MS/MS Methods for Salicylate Metabolite Quantification
| Analyte(s) | Linearity Range (ng/mL) | Lower Limit of Quantification (ng/mL) | Recovery (%) | Reference |
| Acetylsalicylic Acid, Salicylic Acid | ASA: 1 - 500, SA: 80 - 6400 | ASA: 1, SA: 80 | ASA: 88.4-91.1, SA: 70.1-82.3 | [7] |
| Acetylsalicylic Acid, Salicylic Acid | ASA: 3 - 3000, SA: 30 - 30000 | ASA: 3, SA: 30 | Not Reported | [8] |
| Acetylsalicylic Acid, Salicylic Acid | ASA: 5 - 5000, SA: 50 - 50000 | ASA: 5, SA: 50 | Not Reported | [9] |
| Methyl Salicylate | 1.75 - 50 | 1.75 | Not Reported | [10] |
Experimental Protocols
A critical aspect of quantifying the labile this compound is the immediate stabilization of plasma samples upon collection by adjusting the pH to 3-4 to prevent degradation.[5]
Protocol 1: HPLC-UV Method
This protocol is adapted from a method for the simultaneous determination of salicylic acid and its major metabolites.[5]
a) Sample Preparation:
-
Collect blood samples in tubes containing an appropriate anticoagulant.
-
Immediately centrifuge the blood to separate the plasma.
-
Stabilize the plasma by adjusting the pH to 3-4 with a suitable acid (e.g., phosphoric acid).[5]
-
To 100 µL of plasma, add an internal standard (e.g., m-hydroxybenzoic acid).[5]
-
Deproteinate the plasma by adding 300 µL of acetonitrile (B52724).
-
Vortex the mixture for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b) HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 15 cm length).[5]
-
Mobile Phase: Isocratic mixture of methanol, acetonitrile, and 25 mM acetic acid.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 310 nm.[5]
-
Injection Volume: 20 µL.
Protocol 2: LC-MS/MS Method
This protocol provides a highly sensitive and selective method for the quantification of salicylate metabolites.
a) Sample Preparation (Protein Precipitation):
-
Collect and stabilize plasma samples as described in Protocol 1a.
-
To 50 µL of plasma, add 20 µL of an internal standard (e.g., a deuterated analog of the analyte).
-
Add 300 µL of ethyl acetate (B1210297) for liquid-liquid extraction.[11] Alternatively, use acetonitrile containing 0.1% formic acid for protein precipitation.[8]
-
Vortex the mixture for 2 minutes and centrifuge at 12,000 rpm for 10 minutes at 4°C.[11]
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 50 µL of a methanol/acetonitrile/water mixture (40:40:20, v/v/v).[11]
b) LC-MS/MS System and Conditions:
-
Column: A suitable reversed-phase column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, both containing 0.1% formic acid.[9][12]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization: Electrospray Ionization (ESI), typically in negative mode for acidic compounds.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound in plasma.
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Glucuronidation of the aspirin metabolite salicylic acid by expressed UDP-glucuronosyltransferases and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the reactivity of acyl glucuronides--VII. Salicyl acyl glucuronide reactivity in vitro and covalent binding of salicylic acid to plasma protein of humans taking aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct analysis of salicylic acid, salicyl acyl glucuronide, salicyluric acid and gentisic acid in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of acetylsalicylic acid and salicylic acid in human plasma by isocratic high-pressure liquid chromatography with post-column hydrolysis and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Rapid and sensitive determination of acetylsalicylic acid and salicylic acid in plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of acetylsalicylic acid and its major metabolite, salicylic acid, in human plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study of Astrix in Korean healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an analytical method to detect methyl salicylate in human plasma | CORESTA [coresta.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
Application Note and Protocol for Solid-Phase Extraction of 1-Salicylate Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of 1-Salicylate glucuronide from biological matrices such as plasma and urine. The methodology is based on reversed-phase SPE principles, offering a robust procedure for sample cleanup and concentration prior to downstream analysis by techniques like HPLC or LC-MS/MS.
Introduction
This compound is a major metabolite of salicylic (B10762653) acid. Accurate quantification of this metabolite in biological fluids is crucial for pharmacokinetic and drug metabolism studies. Solid-phase extraction is a widely used sample preparation technique that effectively removes interfering substances from complex matrices, thereby improving the accuracy and sensitivity of analytical measurements. This protocol leverages the Oasis HLB sorbent, a hydrophilic-lipophilic balanced polymer that demonstrates excellent retention for a broad range of compounds, including polar and acidic metabolites like glucuronides.
Experimental Protocol
This protocol is designed for the extraction of this compound using Waters Oasis HLB SPE cartridges.
Materials:
-
Waters Oasis HLB 1 cc/30 mg SPE Cartridges
-
SPE Vacuum Manifold
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic Acid (reagent grade)
-
Deionized Water
-
Vortex Mixer
-
Centrifuge
-
Collection tubes (e.g., 1.5 mL microcentrifuge tubes or HPLC vials)
-
Biological matrix (e.g., plasma, urine)
Sample Pre-treatment:
-
For plasma samples, perform protein precipitation by adding 3 parts of cold acetonitrile to 1 part of plasma.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant.
-
For both plasma supernatant and urine samples, dilute with 4 parts of 2% formic acid in deionized water. This acidification step ensures that the acidic this compound is in its neutral form to enhance retention on the reversed-phase sorbent.
Solid-Phase Extraction Procedure:
The following steps outline the SPE procedure using a standard 5-step protocol for optimal performance.
-
Conditioning: Condition the Oasis HLB cartridge by passing 1 mL of methanol through the sorbent. This step solvates the polymer and activates the cartridge.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water through the sorbent. This prepares the cartridge for the aqueous sample.
-
Loading: Load the pre-treated sample onto the conditioned and equilibrated cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in deionized water. This step removes polar interferences that are not strongly retained on the sorbent.
-
Elution: Elute the this compound from the cartridge by passing 1 mL of methanol into a clean collection tube. The eluate can then be evaporated to dryness and reconstituted in a suitable solvent for analysis.
Data Presentation
Table 1: Summary of SPE Protocol Parameters
| Step | Solvent | Volume | Flow Rate | Purpose |
| Conditioning | Methanol | 1 mL | 2-5 mL/min | Solvates the sorbent |
| Equilibration | Deionized Water | 1 mL | 2-5 mL/min | Prepares sorbent for aqueous sample |
| Sample Loading | Pre-treated Sample | As needed | 1-2 mL/min | Adsorbs analyte to the sorbent |
| Washing | 5% Methanol in Water | 1 mL | 2-5 mL/min | Removes polar interferences |
| Elution | Methanol | 1 mL | 1-2 mL/min | Desorbs and collects the analyte |
Table 2: Expected Performance Based on Analogous Compounds
While specific recovery data for this compound is not extensively published, the recovery of similar glucuronide metabolites and the parent compound, salicylic acid, using reversed-phase SPE is generally high.
| Compound | Matrix | SPE Sorbent | Recovery (%) |
| Salicylic Acid | Serum | Reversed-Phase | 88.9 ± 5.8%[1][2] |
| Morphine-3-glucuronide | Plasma | C18 | 82 ± 6.9% |
| Morphine-6-glucuronide | Plasma | C18 | 79 ± 6.0% |
Based on these data, the expected recovery for this compound using the described protocol is anticipated to be in the range of 80-95%. Method validation should be performed to determine the specific recovery and reproducibility for your application.
Mandatory Visualization
Caption: Workflow for the solid-phase extraction of this compound.
References
Application Notes and Protocols for the In Vitro Synthesis of 1-Salicylate Glucuronide Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro synthesis of 1-salicylate glucuronide, also known as salicyl phenolic glucuronide. This metabolite of salicylic (B10762653) acid is crucial as a standard in various research and drug development applications, including pharmacokinetic and toxicological studies. Both enzymatic and chemical synthesis methods are detailed to provide flexibility based on available resources and expertise.
Introduction
Salicylic acid, the primary metabolite of aspirin, undergoes extensive phase II metabolism, with glucuronidation being a major pathway. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), leading to the formation of both phenolic and acyl glucuronides. The phenolic glucuronide, this compound, is formed by the conjugation of glucuronic acid to the hydroxyl group of salicylic acid. Accurate quantification of this metabolite in biological matrices requires a pure analytical standard. These protocols describe the synthesis of this compound for use as a reference standard.
Method 1: Enzymatic Synthesis using Human Liver Microsomes (HLMs) or Recombinant UGTs
Enzymatic synthesis offers a biomimetic approach to producing this compound, leveraging the catalytic activity of UGT enzymes. This method is particularly useful for producing the biologically relevant stereoisomer. UGT1A9 is the primary enzyme responsible for the formation of this compound, although other isoforms such as UGT1A3, UGT1A6, UGT1A7, UGT1A8, and UGT2B7 also contribute to a lesser extent.[1]
Logical Workflow for Enzymatic Synthesis
References
Application of 1-Salicylate Glucuronide in Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylic (B10762653) acid, the primary active metabolite of aspirin (B1665792), undergoes extensive metabolism, with glucuronidation being a major pathway. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of two main conjugates: salicyl phenolic glucuronide (SPG) and salicyl acyl glucuronide (SAG). The formation of these glucuronides is a critical determinant of the pharmacokinetic profile and overall disposition of salicylates in the body. Understanding the role of these metabolites is essential for drug development, particularly for drugs that are co-administered with salicylates or that themselves undergo glucuronidation, as there is a potential for drug-drug interactions.
These application notes provide a comprehensive overview of the use of 1-salicylate glucuronide (specifically addressing both phenolic and acyl conjugates) in pharmacokinetic studies. Detailed protocols for in vivo and in vitro experimental setups are provided to guide researchers in this field.
Metabolic Pathway of Salicylic Acid
Salicylic acid is primarily metabolized in the liver. The glucuronidation pathway involves the covalent attachment of glucuronic acid to either the phenolic hydroxyl group (forming SPG) or the carboxylic acid group (forming SAG) of salicylic acid.[1][2] This process increases the water solubility of the compounds, facilitating their renal excretion.[3] The formation of SPG and salicyluric acid (a glycine (B1666218) conjugate) are saturable processes that can be described by Michaelis-Menten kinetics, meaning that at higher doses of salicylic acid, these pathways can become saturated, leading to a dose-dependent increase in the half-life of salicylic acid.[1][2]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for salicylic acid and its glucuronide metabolites from various studies.
Table 1: Pharmacokinetic Parameters of Salicylic Acid and Salicyl Phenolic Glucuronide (SPG) in Humans
| Parameter | Salicylic Acid | Salicyl Phenolic Glucuronide (SPG) | Conditions | Reference |
| Formation Clearance (from unbound SA) | N/A | 13.4 ± 1.6 ml/min | 1 g/day Aspirin | [4] |
| N/A | 11.0 ± 1.4 ml/min | 2 g/day Aspirin | [4] | |
| N/A | 6.6 ± 1.9 ml/min | 4 g/day Aspirin | [4] | |
| % of Dose Excreted in Urine | ~10% (as free SA) | 5.2 ± 1.1% | 1 g/day Aspirin | [3][4] |
| 7.1 ± 1.1% | 2 g/day Aspirin | [4] | ||
| 10.5 ± 1.7% | 4 g/day Aspirin | [4] | ||
| Half-life (t½) | Dose-dependent (2-3 h at low doses, up to 15-30 h at high doses) | - | - | [3] |
Table 2: In Vitro Glucuronidation Kinetics of Salicylic Acid by Human UGT Isoforms
| UGT Isoform | Metabolite Formed | Apparent Km (mM) | Reference |
| UGT1A1 | SPG & SAG (Ratio 6.1) | - | [5] |
| UGT1A3 | SPG & SAG | - | [5] |
| UGT1A6 | SPG & SAG (Ratio 0.5) | - | [5] |
| UGT1A7 | SPG & SAG | - | [5] |
| UGT1A8 | SPG & SAG | - | [5] |
| UGT1A9 | SPG & SAG | - | [5] |
| UGT1A10 | SPG & SAG | - | [5] |
| UGT2B4 | SPG & SAG | - | [5] |
| UGT2B7 | Primarily SAG | - | [5] |
| Pooled Human Liver Microsomes | SPG | 0.8 ± 0.1 | [5] |
| Pooled Human Liver Microsomes | SAG | 1.1 ± 0.2 | [5] |
Note: A comprehensive list of Vmax values was not available in the searched literature.
Table 3: Pharmacokinetic Parameters of Salicylic Acid in Various Animal Species
| Species | Dose | Route | t1/2 (h) | Vd (L/kg) | CL (L/h/kg) | Reference |
| Sheep | 200 mg/kg SS | IV | 1.16 ± 0.32 | - | - | [6] |
| 200 mg/kg SS | Oral | 1.90 ± 0.35 | - | - | [6] | |
| Cattle | 26 mg/kg DL-lysil-acetyl salicylate (B1505791) | IV | 0.5 | 1.2 | - | [6] |
| Rats | 2, 10, 100 mg/kg SS | IV | Dose-dependent | - | Dose-dependent | [7] |
| Cats | 44 mg/kg SS | IV | - | - | - | [8] |
| Dogs | 44 mg/kg SS | IV | - | - | - | [8] |
SS = Sodium Salicylate
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study in rats to assess the disposition of salicylic acid and its glucuronide metabolites.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
Dosing:
-
Prepare a solution of sodium salicylate in sterile saline.
-
Administer a single dose (e.g., 10, 50, or 100 mg/kg) via oral gavage or intravenous injection.
-
-
Sample Collection:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
House animals in metabolic cages for urine collection over 24 hours.
-
-
Sample Processing:
-
Centrifuge blood samples to obtain plasma.
-
Immediately acidify plasma and urine samples to a pH of 3-4 with a small volume of acid (e.g., 1 M HCl) to stabilize the salicyl acyl glucuronide.
-
Store samples at -80°C until analysis.
-
-
Bioanalysis (LC-MS/MS Method):
-
Sample Preparation:
-
To 50 µL of plasma or diluted urine, add 150 µL of acetonitrile (B52724) containing an internal standard (e.g., m-hydroxybenzoic acid).
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant, evaporate to dryness, and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate salicylic acid, SPG, and SAG.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
Optimize MRM transitions for each analyte and the internal standard.
-
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL, Vd) using non-compartmental analysis software.
-
In Vitro Glucuronidation Assay using Human Liver Microsomes
This protocol is designed to determine the kinetics of salicylic acid glucuronidation by human liver microsomes.
Methodology:
-
Reagents:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Magnesium chloride (MgCl2, 10 mM)
-
Alamethicin (to activate UGTs)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA, trisodium (B8492382) salt)
-
Pooled human liver microsomes (HLM)
-
Salicylic acid (substrate)
-
Acetonitrile (for reaction termination)
-
-
Incubation:
-
In a microcentrifuge tube, combine HLM (e.g., 0.5 mg/mL final concentration), Tris-HCl buffer, MgCl2, and alamethicin. Pre-incubate at 37°C for 5 minutes.
-
Add salicylic acid at various concentrations (e.g., 0.1 to 10 mM).
-
Initiate the reaction by adding UDPGA (e.g., 5 mM final concentration).
-
Incubate at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated protein.
-
-
Analysis:
-
Analyze the supernatant for the formation of SPG and SAG using a validated LC-MS/MS method as described in the in vivo protocol.
-
-
Data Analysis:
-
Plot the rate of metabolite formation against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.
-
Conclusion
The study of this compound, encompassing both salicyl phenolic and salicyl acyl glucuronides, is fundamental to a thorough understanding of salicylate pharmacokinetics. The provided application notes and detailed protocols for in vivo and in vitro studies offer a robust framework for researchers investigating the metabolism and disposition of salicylic acid and for those assessing potential drug-drug interactions involving the UGT metabolic pathway. Accurate quantification of these metabolites is crucial for building reliable pharmacokinetic models and for ensuring the safe and effective use of salicylates and co-administered drugs.
References
- 1. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 2. Clinical pharmacokinetics of the salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspirin - Wikipedia [en.wikipedia.org]
- 4. Salicyl phenolic glucuronide pharmacokinetics in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucuronidation of the aspirin metabolite salicylic acid by expressed UDP-glucuronosyltransferases and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Salicylic Acid Following Intravenous and Oral Administration of Sodium Salicylate in Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, metabolism and disposition of salicylate in protein-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Feline drug metabolism and disposition: pharmacokinetic evidence for species differences and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Studying Salicylate Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction Salicylic (B10762653) acid is the primary active metabolite of acetylsalicylic acid (aspirin), a widely used nonsteroidal anti-inflammatory drug (NSAID).[1][2] Understanding its metabolic fate is crucial for assessing its efficacy, pharmacokinetics, and potential toxicity. Salicylates are primarily metabolized in the liver via conjugation and oxidation reactions before being excreted by the kidneys.[3][4] At therapeutic doses, metabolism follows first-order kinetics; however, these pathways can become saturated at higher concentrations, leading to zero-order kinetics and a significantly prolonged half-life, which increases the risk of toxicity.[1][3][4] These application notes provide a comprehensive guide to the experimental design for studying salicylate (B1505791) metabolism, including detailed protocols for in vitro and in vivo models and analytical methodologies.
Salicylate Metabolic Pathways
Salicylic acid undergoes extensive phase I and phase II metabolism. The primary routes of elimination are through conjugation with glycine (B1666218) and glucuronic acid. A smaller fraction is eliminated through oxidation by cytochrome P450 enzymes.[1][3]
-
Glycine Conjugation: The major metabolic pathway, accounting for a significant portion of salicylate elimination, is conjugation with glycine to form salicyluric acid.[5][6] This two-step process is catalyzed first by xenobiotic/medium-chain fatty acid:CoA ligase and then by glycine N-acyltransferase.[7][8]
-
Glucuronidation: Salicylic acid is conjugated with glucuronic acid to form two main products: salicyl acyl glucuronide and salicyl phenolic glucuronide.[1][2] This reaction is catalyzed by multiple UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, 1A6, 1A9, and 2B7.[2][9]
-
Hydroxylation (Oxidation): A minor pathway involves the oxidation of salicylic acid by cytochrome P450 (CYP) enzymes to form dihydroxybenzoic acids.[3][10] The main products are 2,5-dihydroxybenzoic acid (gentisic acid) and 2,3-dihydroxybenzoic acid.[11] Several CYP isozymes, including CYP2E1, CYP2C9, and CYP3A4, are involved in this process.[10][11]
General Experimental Workflow
A typical workflow for investigating salicylate metabolism involves a combination of in vitro and in vivo experiments, followed by bioanalytical quantification to understand the pharmacokinetic profile and metabolic fate.
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. Glucuronidation of the aspirin metabolite salicylic acid by expressed UDP-glucuronosyltransferases and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyacute.com [pharmacyacute.com]
- 4. Salicylates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Salicyluric acid - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Conjugation of salicylate with glycine | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Reactome | Conjugation of salicylate with glycine [reactome.org]
- 9. xenotech.com [xenotech.com]
- 10. Aromatic Hydroxylation of Salicylic Acid and Aspirin by Human Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aromatic hydroxylation of salicylic acid and aspirin by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Glucuronidation Using Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucuronidation is a critical Phase II metabolic pathway responsible for the detoxification and elimination of a vast array of compounds, including drugs, xenobiotics, and endogenous substances like bilirubin (B190676).[1][2][3] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates a glucuronic acid moiety to a substrate, increasing its water solubility and facilitating its excretion from the body.[3][4] Investigating glucuronidation is paramount in drug discovery and development to predict a compound's metabolic fate, clearance, and potential for drug-drug interactions.[5] In vitro cell culture models are indispensable tools for these investigations, offering a controlled environment to study specific metabolic pathways.
This document provides a comprehensive overview of various cell culture models, detailed protocols for conducting glucuronidation assays, and data on enzyme kinetics and expression to guide researchers in selecting the appropriate model and experimental design.
Application Note 1: Overview of Cell Culture Models for Glucuronidation Studies
The choice of an in vitro model is critical and depends on the specific research question. The most common models range from primary cells that closely mimic in vivo physiology to immortalized and engineered cell lines that offer reproducibility and scalability.
-
Primary Human Hepatocytes (PHHs): Considered the "gold standard," PHHs retain the metabolic competency of the human liver, expressing a full complement of UGTs and other drug-metabolizing enzymes.[6] They are ideal for predicting in vivo metabolic clearance.[6] However, their use is limited by availability, donor-to-donor variability, and rapid loss of activity in culture.
-
Immortalized Liver Cell Lines (e.g., HepG2, HuH-7): These human hepatoma cell lines are widely used due to their unlimited proliferative capacity and ease of handling. While they express some UGT isoforms, the expression levels are often low and may not fully represent the in vivo liver profile.[1][7] For instance, HepG2 cells can be treated with inducers like β-naphthoflavone to increase UGT activity.[2] Genetically engineered HepG2 cells with enhanced expression of specific enzymes are also being developed.[8]
-
Intestinal Cell Lines (e.g., Caco-2, LS180): Glucuronidation also occurs in extrahepatic tissues, particularly the intestine.[6] Caco-2 cells, a human colon adenocarcinoma line, are a valuable model for studying intestinal metabolism and transport.[1]
-
Recombinant/Engineered Cell Lines: These are cell lines (e.g., HEK293, V79) that are genetically engineered to stably express a single human UGT isoform.[9][10][11] They are powerful tools for reaction phenotyping to identify which specific UGT is responsible for a compound's metabolism.[10] Recombinant UGTs are also available from insect cell expression systems (e.g., Sf9 cells).[12][13]
Table 1: Comparison of Common Cell Culture Models for Glucuronidation Studies
| Model System | Advantages | Disadvantages | Primary Applications |
| Primary Human Hepatocytes (PHHs) | Gold standard, metabolically complete, good for clearance prediction.[6] | Limited availability, high cost, donor variability, rapid dedifferentiation. | In vivo clearance prediction, comprehensive metabolism studies. |
| HepG2 / HuH-7 Cells | Immortalized, easy to culture, reproducible.[1][2] | Low expression of many UGTs, may not reflect in vivo metabolism.[1] | Initial screening, induction studies, mechanistic toxicology.[14] |
| Caco-2 Cells | Models intestinal barrier and metabolism.[1] | Lower metabolic capacity than hepatocytes. | Studies of intestinal absorption, metabolism, and efflux. |
| Recombinant Cell Lines (UGT-expressing) | Express a single UGT isoform, excellent for reaction phenotyping.[9][10] | Lack of other metabolic pathways, activity can be lower than physiological levels.[10] | Identifying specific UGTs involved in a compound's metabolism.[4] |
Application Note 2: Key Signaling Pathways Regulating UGT Expression
The expression of UGT enzymes is tightly regulated by a network of transcription factors and nuclear receptors. Understanding these pathways is crucial for interpreting induction studies and predicting drug-drug interactions.
-
Aryl Hydrocarbon Receptor (AhR): Activated by planar aromatic hydrocarbons like dioxins and polycyclic aromatic hydrocarbons (e.g., β-naphthoflavone), AhR induces the expression of UGT1A family members, including UGT1A1 and UGT1A6.[14][15]
-
Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR): These nuclear receptors are activated by a wide range of xenobiotics and are key regulators of several UGTs.
-
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2): This transcription factor is a master regulator of the cellular antioxidant response.[16] It can be activated by oxidative stress and induces the expression of UGTs, providing a link between detoxification and cellular defense against oxidative damage.[15][16][17] There is evidence of functional interaction and cross-talk between the Nrf2 and AhR pathways in regulating UGT expression.[15][16]
Diagram 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: The AhR signaling pathway for UGT induction.
Diagram 2: Nrf2-Keap1 Signaling Pathway
Caption: The Nrf2-Keap1 signaling pathway for UGT induction.
Experimental Protocols
Protocol 1: General In Vitro Glucuronidation Assay using Liver Microsomes
This protocol provides a framework for assessing the glucuronidation of a test compound using human liver microsomes (HLM).
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compound (Substrate)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt (Cofactor)
-
Tris-HCl Buffer (e.g., 100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Internal Standard (IS) for analytical quantification
-
Termination Solution (e.g., ice-cold acetonitrile (B52724) or methanol (B129727) containing IS)[5]
-
96-well plates or microcentrifuge tubes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of UDPGA (e.g., 50 mM in purified water).[5]
-
Prepare the incubation buffer (Tris-HCl with MgCl₂).
-
-
Incubation Mixture Preparation:
-
On ice, prepare a master mix in a microcentrifuge tube containing Tris-HCl buffer, MgCl₂, and HLM (e.g., final protein concentration of 0.5 mg/mL).[18]
-
-
Reaction Initiation:
-
Incubation:
-
Reaction Termination:
-
Sample Processing:
-
Analysis:
-
Transfer the supernatant to a new 96-well plate or HPLC vials for LC-MS/MS analysis to quantify the formation of the glucuronide metabolite.[5]
-
Diagram 3: Experimental Workflow for In Vitro Glucuronidation Assay
Caption: General workflow for an in vitro glucuronidation assay.
Data Presentation: Quantitative Comparison
Quantitative data is essential for comparing different models and for kinetic analysis. The following tables summarize key data for UGT phenotyping and expression.
Table 2: Common Probe Substrates for Human UGT Isoforms
Selective probe substrates are used to measure the activity of individual UGT isoforms.[20]
| UGT Isoform | Probe Substrate | Glucuronidation Site |
| UGT1A1 | Estradiol[14][20] | 3-OH |
| 17β-Estradiol[7] | 3-OH | |
| UGT1A4 | Trifluoperazine[20] | N-glucuronidation |
| UGT1A6 | Serotonin[20] | 5-OH |
| 1-Naphthol[14] | 1-OH | |
| UGT1A9 | Propofol[14][20] | 1-OH |
| UGT2B7 | 3'-Azidothymidine (AZT)[20] | 5'-OH |
| Naloxone[14] | 3-OH | |
| UGT2B15 | S-Oxazepam[20] | 3-OH |
Table 3: UGT1A1 Expression and Activity in Various Cell Models
This table presents example data on UGT1A1, a clinically important enzyme for bilirubin and drug metabolism.[1][7]
| Cell Model | UGT1A1 Protein Level (pmol/mg protein) | Estradiol-3-Glucuronide Formation Rate (pmol/min/mg) | Reference |
| Human Liver Microsomes (Pooled) | ~0.1 - 0.5 | Varies significantly by donor | [1][7] |
| HepG2 Cells (Basal) | Low / Undetectable | Low | [1][7] |
| Caco-2 Cells (Basal) | ~0.02 | Low | [1][7] |
| MCF-7 Cells (Basal) | ~0.01 | Low | [1][7] |
| HepG2 Cells (Induced with BNF) | Increased | ~4-5 fold increase over control | [2] |
Note: Absolute values can vary significantly between labs, protein quantification methods, and donor tissues. Data is for comparative purposes. Protein levels and glucuronidation activities in human liver microsomes and cell lines are strongly correlated.[1][7]
Table 4: Example Michaelis-Menten Kinetic Parameters (Km & Vmax)
Enzyme kinetic parameters are crucial for understanding the affinity and capacity of an enzyme for a substrate.
| UGT Isoform | Substrate | System | Km (µM) | Vmax (pmol/min/mg) | Reference |
| UGT1A1 | Estradiol | Recombinant UGT1A1 | 131 - 212 | 107 - 3834 | [21] |
| UGT2B7 | Oxycodone | Recombinant UGT2B7 | 762 ± 153 | 344 ± 20 (peak area) | [21] |
| UGT1A9 | Galangin (B1674397) | Human Liver Microsomes | - | 427 ± 26 (Vmax/Km) | [22] |
Note: Kinetic parameters are highly dependent on the experimental conditions, including the in vitro system (microsomes vs. recombinant enzymes) and the presence of albumin.[21]
Conclusion
The selection of an appropriate cell culture model is a critical step in the investigation of glucuronidation. Primary hepatocytes offer the highest physiological relevance for clearance prediction, while immortalized and recombinant cell lines provide scalable and mechanistic tools for screening, induction studies, and reaction phenotyping. By employing the detailed protocols and understanding the regulatory pathways outlined in these notes, researchers can generate robust and reliable data to advance drug discovery and development. The quantitative analysis of glucuronide metabolites, typically by LC-MS/MS, remains the cornerstone for these in vitro assessments.[23][24][25][26]
References
- 1. Absolute quantification of UGT1A1 in various tissues and cell lines using isotope-free UPLC-MS/MS method determines its turnover number and correlates with its glucuronidation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucuronidation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absolute quantification of UGT1A1 in various tissues and cell lines using isotope label-free UPLC-MS/MS method determines its turnover number and correlates with its glucuronidation activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of HepG2 Cells with High Expression of Multiple Drug-Metabolizing Enzymes for Drug Discovery Research Using a PITCh System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug and xenobiotic glucuronidation catalysed by cloned human liver UDP-Glucuronosyltransferases stably expressed in tissue culture cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Expression and characterization of recombinant human UDP-glucuronosyltransferases (UGTs). UGT1A9 is more resistant to detergent inhibition than other UGTs and was purified as an active dimeric enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioivt.com [bioivt.com]
- 14. Validated assay for studying activity profiles of human liver UGTs after drug exposure: inhibition and induction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interaction between oxidative stress sensor Nrf2 and xenobiotic-activated aryl hydrocarbon receptor in the regulation of the human phase II detoxifying UDP-glucuronosyltransferase 1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interaction between Oxidative Stress Sensor Nrf2 and Xenobiotic-activated Aryl Hydrocarbon Receptor in the Regulation of the Human Phase II Detoxifying UDP-glucuronosyltransferase 1A10 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nrf2-Keap1 signaling pathway regulates human UGT1A1 expression in vitro and in transgenic UGT1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Isoform-selective probe substrates for in vitro studies of human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Glucuronidation versus oxidation of the flavonoid galangin by human liver microsomes and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [PDF] Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 1-Salicylate Glucuronide Instability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of 1-Salicylate glucuronide (1-O-β-acyl glucuronide of salicylic (B10762653) acid) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it unstable?
This compound is a major metabolite of salicylic acid, formed through the conjugation of a glucuronic acid molecule to the carboxylic acid group of salicylate (B1505791). This type of conjugate, known as an acyl glucuronide, is known to be chemically reactive and unstable.[1][2][3] The instability arises from two primary degradation pathways:
-
Hydrolysis: The ester linkage between salicylic acid and glucuronic acid can be cleaved, reverting the metabolite back to salicylic acid.
-
Acyl Migration: The salicylate moiety can migrate from the 1-position of the glucuronic acid to the 2-, 3-, and 4-positions.[1][2][4] This intramolecular rearrangement results in different isomers that are not substrates for β-glucuronidase.[1][2]
This inherent instability presents a significant challenge for the accurate bioanalysis of this compound in biological matrices.[5]
Q2: What are the main factors that influence the stability of this compound in samples?
The stability of this compound, like other acyl glucuronides, is highly dependent on several factors:
-
pH: pH is a critical factor.[3][6] Alkaline conditions significantly accelerate both hydrolysis and acyl migration.[7] Acidic conditions, conversely, help to stabilize the molecule.
-
Temperature: Higher temperatures increase the rate of degradation.[3][6] Therefore, proper temperature control during sample handling and storage is essential.
-
Enzymatic Activity: The presence of β-glucuronidases in biological samples can lead to enzymatic hydrolysis of the 1-O-β-acyl glucuronide.[1][2]
Q3: My measured concentrations of this compound are lower than expected. What could be the cause?
Low or inconsistent measurements of this compound are often due to its degradation during sample collection, processing, or storage. The primary suspects are:
-
Inadequate pH control: If the sample pH is not immediately acidified upon collection, the labile acyl glucuronide can rapidly degrade.[8]
-
Elevated temperature: Exposure of samples to room temperature or higher for extended periods will accelerate degradation.
-
Freeze-thaw cycles: Repeated freezing and thawing of samples can compromise stability.
To troubleshoot this, review your sample handling protocol against the recommended procedures outlined below.
Troubleshooting Guides
Issue 1: Sample Integrity and Stabilization
Symptom: Inconsistent or low recovery of this compound.
Root Cause Analysis: The most likely cause is the degradation of the analyte due to improper sample handling and stabilization immediately after collection.
Solution:
-
Immediate pH Adjustment: The most critical step is to lower the pH of the biological matrix (plasma, urine, etc.) immediately after collection.[8] Adjusting the pH to a range of 3-4 is recommended to prevent degradation of the labile acyl glucuronide metabolite.[8]
-
Temperature Control: Keep samples on ice or at 4°C during processing. For long-term storage, samples should be kept at -80°C.
-
Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes before freezing to avoid the need for repeated freeze-thaw cycles.
Issue 2: Analytical Method-Related Degradation
Symptom: Poor reproducibility of results from analytical methods like HPLC.
Root Cause Analysis: The analytical method itself might be contributing to the degradation of this compound. This can occur in the autosampler or during chromatographic separation if the conditions are not optimized for this labile compound.
Solution:
-
Mobile Phase Optimization: Utilize a mobile phase with an acidic pH to maintain the stability of the analyte during chromatography. A common choice is a mobile phase containing acetic acid or formic acid.[8]
-
Control Autosampler Temperature: If possible, set the autosampler temperature to 4°C to minimize degradation of samples waiting for injection.
-
Method Validation: Validate your analytical method to ensure that it can accurately and reproducibly measure this compound without causing its degradation.
Data Presentation
Table 1: Influence of pH on the Stability of Acyl Glucuronides
| pH | Stability | Primary Degradation Pathway | Recommendation |
| < 5 | High | Minimal degradation | Optimal for storage and analysis |
| 7.4 (Physiological) | Low | Acyl migration and hydrolysis | Immediate stabilization required |
| > 8 | Very Low | Rapid hydrolysis and acyl migration | Avoid |
This table provides a generalized summary based on the known behavior of acyl glucuronides. Specific degradation rates for this compound should be empirically determined.
Table 2: Influence of Temperature on the Stability of Acyl Glucuronides
| Temperature | Stability | Recommendation |
| -80°C | High | Optimal for long-term storage |
| 4°C | Moderate | Suitable for short-term storage and sample processing |
| Room Temperature (~25°C) | Low | Avoid prolonged exposure |
| 37°C | Very Low | Significant degradation expected |
This table provides a generalized summary. Empirical stability studies are recommended for specific storage conditions and durations.
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation for this compound Analysis
-
Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Immediate Cooling: Place the collected blood tubes immediately on ice.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,500-2,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Plasma Harvesting: Carefully aspirate the plasma supernatant into a clean polypropylene (B1209903) tube.
-
Acidification: Immediately acidify the plasma to a pH of 3-4. This can be achieved by adding a small volume of a suitable acid (e.g., 1M formic acid or acetic acid). The exact volume should be predetermined to consistently achieve the target pH.
-
Vortexing: Gently vortex the acidified plasma to ensure uniform mixing.
-
Storage:
-
For short-term storage (up to 24 hours), store the samples at 4°C.
-
For long-term storage, immediately freeze the samples at -80°C.
-
Protocol 2: Urine Sample Collection and Preparation
-
Collection: Collect urine in a sterile container.
-
Immediate Cooling and Acidification: Immediately cool the urine sample on ice and adjust the pH to 3-4 by adding a suitable acid.[8]
-
Storage: Store the acidified urine samples at -80°C until analysis. For analysis, urine samples may simply be diluted prior to injection onto the HPLC system.[8]
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for low this compound recovery.
References
- 1. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02008J [pubs.rsc.org]
- 7. Effect of urinary pH on the pharmacokinetics of salicylic acid, with its glycine and glucuronide conjugates in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct analysis of salicylic acid, salicyl acyl glucuronide, salicyluric acid and gentisic acid in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Salicytate Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of salicylate (B1505791) and its metabolites.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of salicylate metabolites, offering potential causes and solutions.
Question: Why am I seeing poor peak shapes (tailing or fronting) for my salicylate metabolites?
Answer:
Poor peak shape is a common issue in HPLC and can be caused by several factors. Here are the most common causes and their solutions:
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the column can interact with acidic analytes like salicylates, causing peak tailing.
-
Solution: Use a base-deactivated column or add a competitive base to the mobile phase. Operating the mobile phase at a low pH (around 2.5-3.5) will suppress the ionization of salicylic (B10762653) acid and its metabolites, minimizing these interactions.[1][2]
-
-
Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can distort peak shapes.[3]
-
Solution: Use a guard column to protect the analytical column from strongly retained or particulate matter.[3] Regularly flush the column with a strong solvent to remove contaminants.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analytes, both ionized and non-ionized forms can exist, leading to split or broad peaks.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the salicylate metabolites. For acidic compounds like salicylates, a lower pH is generally preferred.[2]
-
Question: My retention times are shifting from run to run. What could be the cause?
Answer:
Retention time instability can compromise the reliability of your results. The following are common reasons for shifting retention times:
-
Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or fluctuations in the solvent delivery system can cause retention time drift.[3]
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, check the pump's performance and mixing efficiency. Manually preparing the mobile phase can help isolate pump issues.[3]
-
-
Temperature Fluctuations: Changes in column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Column Equilibration: Insufficient equilibration time between runs, especially after a gradient, can lead to inconsistent retention.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require flushing with 10-20 column volumes.
-
-
Changes in Mobile Phase pH: The pH of the mobile phase can change over time due to the absorption of atmospheric CO2, especially for unbuffered or weakly buffered mobile phases.
-
Solution: Prepare fresh mobile phase daily and use a buffer if necessary to maintain a stable pH.
-
Question: I am observing split peaks for salicylic acid. Why is this happening and how can I fix it?
Answer:
Peak splitting for a single analyte like salicylic acid can be perplexing. Here are the likely culprits and their remedies:
-
Co-elution with an Impurity: An impurity may be co-eluting with your analyte of interest.
-
Solution: Alter the mobile phase composition (e.g., change the organic solvent or pH) to try and resolve the two peaks. Using a mass spectrometer (MS) detector can help identify if multiple compounds are present.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Column Void or Channeling: A void at the head of the column or channeling in the packing material can cause the sample to travel through different paths, resulting in a split peak.[2]
-
Solution: This often indicates a deteriorating column. Replacing the column is usually the best solution. Using a guard column can help extend the life of the analytical column.[3]
-
-
Analyte Existing in Multiple Forms: As mentioned earlier, if the mobile phase pH is close to the analyte's pKa, both ionized and unionized forms can be present and separate slightly, causing a split or broad peak.[2]
Troubleshooting Logic Diagram
Caption: A flowchart for troubleshooting common HPLC issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for salicylate metabolites?
A1: A good starting point for separating salicylate metabolites is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an acidic aqueous solution. A common starting point is a gradient elution from a low to a high percentage of acetonitrile. The aqueous phase is typically acidified with phosphoric acid, trifluoroacetic acid (TFA), or formic acid to a pH of around 2.5-3.5 to ensure the analytes are in their protonated form.[1][4] Detection is commonly performed using a UV detector at a wavelength between 230 nm and 280 nm.
Q2: How do different acid modifiers in the mobile phase affect the separation?
A2: Different acid modifiers can significantly alter the selectivity of the separation.[1]
-
Phosphoric Acid: A non-volatile acid that provides good buffering capacity and is suitable for UV detection.
-
Trifluoroacetic Acid (TFA): A volatile acid that is MS-compatible. It can act as an ion-pairing agent and improve peak shape, but may cause ion suppression in MS detection.[1]
-
Formic Acid and Acetic Acid: Volatile and MS-compatible acids that are also effective at controlling pH and improving peak shape.[1] The choice of acid can influence the elution order of the metabolites.[1] Therefore, it is beneficial to screen different acid modifiers during method development.
Q3: What are the key salicylate metabolites I should be looking for?
A3: The primary metabolites of salicylic acid are salicyluric acid and gentisic acid (2,5-dihydroxybenzoic acid).[5][6] Depending on the biological matrix and metabolic pathways being investigated, other metabolites such as 2,3-dihydroxybenzoic acid may also be of interest.[7]
Q4: What are typical sample preparation techniques for analyzing salicylate metabolites in biological matrices?
A4: For biological samples like plasma or urine, sample preparation is crucial to remove proteins and other interfering substances. Common techniques include:
-
Protein Precipitation: A simple and common method where a solvent like acetonitrile or methanol (B129727) is added to the sample to precipitate proteins, which are then removed by centrifugation.[5]
-
Solid-Phase Extraction (SPE): A more selective technique that can provide a cleaner sample extract. Oasis HLB cartridges are often used for the extraction of salicylate metabolites from plasma.[6]
Experimental Protocols & Data
Below are example experimental conditions for the HPLC separation of salicylate and its metabolites, summarized from various studies.
Table 1: HPLC Method Parameters for Salicylate Metabolite Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | NUCLEOSIL C18[4] | ZORBAX StableBond SB-Aq, 1.8 µm, 4.6 mm × 50 mm[1] | Waters Spherisorb Phenyl, 5 µm, 4.6 x 250 mm[7] |
| Mobile Phase A | Water + Phosphoric Acid (300+1)[8] | 0.1% Phosphoric Acid in Water | 30 mM Acetate/Sodium Citrate (93:7, v/v), pH 2.5[7] |
| Mobile Phase B | Acetonitrile[8] | Methanol[1] | Methanol[7] |
| Gradient | Isocratic (e.g., 20:80 A:B)[8] | 5% to 30% B over 10 min[1] | Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min[8] | Not specified | 1.0 mL/min[7] |
| Detection | UV at 237 nm or 270 nm[8] | Diode-Array Detector at 220 nm[1] | Electrochemical Detection at 0.55 V[7] |
| Injection Volume | 20 µL[8] | Not specified | 10 µL[7] |
Experimental Workflow for Method Development
Caption: A typical workflow for developing an HPLC method.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. (Open Access) The Optimization of the Conditions of Separating the Salicylic Acid in HPLC (2015) | Cozma Alina [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of gentisic, salicyluric and salicylic acid in human plasma using solid-phase extraction, liquid chromatography and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
preventing degradation of 1-Salicylate glucuronide during storage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on preventing the degradation of 1-Salicylate glucuronide during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a metabolite of salicylic (B10762653) acid, the primary active metabolite of aspirin (B1665792).[1][2] It is an acyl glucuronide, a class of metabolites known for their chemical instability.[3][4] Degradation of this compound can lead to inaccurate quantification in pharmacokinetic and metabolic studies, and its reactive nature has been linked to potential toxicity.[3]
Q2: What are the primary pathways of this compound degradation?
A2: The two main degradation pathways for this compound, as with other acyl glucuronides, are:
-
Hydrolysis: The glucuronide bond is cleaved, reverting the molecule back to salicylic acid and glucuronic acid. This reaction is particularly prominent at neutral or alkaline pH.[3][5]
-
Intramolecular Acyl Migration: The salicylate (B1505791) group moves from its initial C-1 position on the glucuronic acid ring to other positions (C-2, C-3, C-4), forming various positional isomers. This process is also pH-dependent.[3]
Q3: What are the key factors that influence the stability of this compound?
A3: The stability of this compound is primarily affected by:
-
pH: It is most stable in a mildly acidic environment (pH 4-5). Stability decreases significantly at neutral or alkaline pH.
-
Temperature: Lower temperatures dramatically slow down the rates of both hydrolysis and acyl migration. Storage at -20°C or -80°C is recommended.[3]
-
Enzymatic Activity: The enzyme β-glucuronidase, present in various biological samples like plasma and urine, can enzymatically cleave the glucuronide bond.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low recovery of this compound in plasma/urine samples. | Degradation due to improper sample handling and storage (e.g., delayed processing, storage at ambient temperature or neutral pH). | Immediately cool samples after collection. Process them quickly to separate plasma or prepare urine. Acidify the samples to a pH of 4-5 and store them at -80°C. |
| Inconsistent results between replicate analyses. | Ongoing degradation of the analyte in the processed samples on the autosampler. | Ensure the autosampler is temperature-controlled (e.g., set to 4°C). Minimize the time samples spend at room temperature before injection. |
| Formation of unknown peaks during analysis. | These may be isomers of this compound formed through acyl migration. | Optimize chromatographic methods to separate the parent compound from its isomers. Use of a lower pH mobile phase can sometimes help to slow down on-column degradation. |
| High background levels of salicylic acid. | Hydrolysis of this compound back to the parent drug. | Strictly adhere to recommended stabilization protocols, including immediate acidification and low-temperature storage. |
Quantitative Data on Stability
| Compound | pH | Temperature (°C) | Half-life (t½) |
| Salicyl acyl glucuronide | 7.4 | 37 | 1.4 - 1.7 hours[7] |
Note: This data highlights the inherent instability of acyl glucuronides under physiological conditions. For long-term storage, conditions must be significantly altered to preserve the integrity of the analyte.
Experimental Protocols
Protocol 1: Stabilization of Plasma Samples
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately place them on ice.
-
Plasma Separation: Within one hour of collection, centrifuge the blood samples at 2-8°C to separate the plasma.
-
Acidification: Transfer the plasma to a clean polypropylene (B1209903) tube. For every 1 mL of plasma, add a pre-determined volume of a suitable acid (e.g., 1M citric acid or 10% formic acid) to adjust the pH to a range of 4-5. The exact volume should be optimized in your laboratory.
-
Mixing: Gently vortex the acidified plasma to ensure thorough mixing.
-
Storage: Immediately freeze the acidified plasma samples and store them at -80°C until analysis.
Protocol 2: Stabilization of Urine Samples
-
Sample Collection: Collect urine in a sterile container and immediately cool it on ice.
-
pH Measurement: Measure the pH of the urine sample.
-
pH Adjustment (if necessary): If the urine pH is outside the optimal range of 4-5, adjust it by adding a suitable acid (e.g., 1M citric acid) dropwise while monitoring the pH.
-
Storage: Store the pH-adjusted urine samples in polypropylene tubes at -80°C until analysis.
Protocol 3: In Vitro Stability Assessment of this compound
-
Buffer Preparation: Prepare buffers at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.4) using appropriate buffer systems (e.g., citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH).
-
Incubation Setup: Spike a known concentration of this compound into each buffer.
-
Temperature Control: Incubate aliquots of each sample at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each incubation mixture.
-
Quenching: Immediately stop the degradation process by adding a quenching solution (e.g., acetonitrile (B52724) or methanol) and placing the sample on ice or in a freezer.
-
Analysis: Analyze the samples using a validated analytical method (e.g., LC-MS/MS) to determine the remaining concentration of this compound at each time point.
-
Data Analysis: Calculate the degradation rate and half-life at each condition by plotting the natural logarithm of the concentration versus time.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Recommended workflow for sample handling and storage.
References
- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. e-b-f.eu [e-b-f.eu]
- 5. Clinical pharmacokinetics of the salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salicyl phenolic glucuronide pharmacokinetics in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the reactivity of acyl glucuronides--VII. Salicyl acyl glucuronide reactivity in vitro and covalent binding of salicylic acid to plasma protein of humans taking aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Acyl Glucuronides
Welcome to the technical support center for the quantification of acyl glucuronides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the bioanalysis of these challenging metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying acyl glucuronides?
A1: The accurate quantification of acyl glucuronides (AGs) is challenging primarily due to their inherent chemical instability.[1][2] These metabolites can undergo two main degradation pathways:
-
Hydrolysis: Reversion of the AG back to its parent carboxylic acid drug (aglycone). This can lead to an overestimation of the parent drug concentration and an underestimation of the AG concentration.[3][4][5]
-
Acyl Migration: An intramolecular rearrangement where the acyl group moves from the C-1 hydroxyl group of the glucuronic acid moiety to the C-2, C-3, and C-4 positions.[6][7][8] This results in the formation of multiple positional isomers (β- and α-anomers) that are difficult to separate and quantify individually.[6][7]
These degradation processes can occur during sample collection, processing, storage, and analysis, making it difficult to obtain an accurate measurement of the true in vivo concentrations.[1][2]
Q2: Why is it important to accurately quantify acyl glucuronides?
A2: Accurate quantification is crucial for several reasons:
-
Toxicity Assessment: Acyl glucuronides are reactive metabolites that can covalently bind to proteins, which is a mechanism linked to idiosyncratic drug toxicity (IDT).[1][4][9][10][11] Understanding the exposure to these metabolites is important for assessing the safety risk of a new drug candidate.[12]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Inaccurate measurements of the parent drug and its metabolites can lead to erroneous pharmacokinetic parameters, affecting the understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile and its dose-response relationship.
-
Regulatory Requirements: Regulatory agencies may require accurate measurement of significant metabolites to ensure a thorough safety assessment of a new drug.[2]
Q3: What are the best practices for sample collection and handling to minimize acyl glucuronide degradation?
A3: To ensure the stability of acyl glucuronides, it is critical to implement specific sample handling procedures immediately upon collection:[1][2]
-
Immediate Cooling: Samples (e.g., blood, plasma) should be immediately placed on ice or in a refrigerated centrifuge. Low temperatures slow down both hydrolysis and acyl migration.[13]
-
Acidification: The pH of the biological matrix should be lowered to a range of 3-5 by adding a suitable buffer (e.g., citrate (B86180) or acetate) or acid.[7][14] Acyl glucuronides are significantly more stable at acidic pH.[1]
-
Rapid Processing: Plasma should be separated from whole blood as quickly as possible.
-
Frozen Storage: For long-term storage, samples should be kept at -70°C or lower.
Q4: What are the recommended analytical techniques for acyl glucuronide quantification?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the direct quantification of acyl glucuronides.[2][14] This technique offers high sensitivity and selectivity, allowing for the differentiation of the parent drug, the acyl glucuronide, and its isomers, provided that chromatographic separation is adequate.[1][7][15]
Q5: Is it possible to quantify acyl glucuronides without an authentic reference standard?
A5: While challenging, it is possible to perform a semi-quantitative analysis.[1] One common indirect approach involves:
-
Quantifying the parent drug (aglycone) in an untreated aliquot of the sample.
-
Chemically (e.g., using base hydrolysis with sodium hydroxide) or enzymatically (using β-glucuronidase) converting the acyl glucuronide in a separate aliquot to the parent drug.[14][16]
-
Quantifying the total parent drug concentration in the treated aliquot.
-
The concentration of the acyl glucuronide is then estimated as the difference between the concentrations of the parent drug in the treated and untreated aliquots.[16]
However, this method has limitations, including the potential for incomplete hydrolysis and the inability to distinguish between different glucuronide isomers.[14]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of acyl glucuronides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Overestimation of parent drug concentration and/or underestimation of acyl glucuronide concentration. | Back-conversion (hydrolysis) of the acyl glucuronide to the parent drug during sample handling, storage, or analysis.[3][17] | - Ensure immediate cooling and acidification of samples upon collection.[13] - Store samples at ≤ -70°C. - Maintain acidic pH in the autosampler and during sample preparation. |
| Poor peak shape or multiple, unresolved peaks for the acyl glucuronide. | On-column acyl migration due to non-optimal pH of the mobile phase or elevated column temperature. Co-elution of positional isomers.[7] | - Use an acidic mobile phase (e.g., with 0.1% formic acid or acetic acid). - Optimize the chromatographic gradient to achieve separation of the parent, the 1-β-O-acyl glucuronide, and its major isomers.[7] - Consider using a lower column temperature. |
| In-source fragmentation of the acyl glucuronide leading to interference with the parent drug signal. | High cone voltage or source temperature in the mass spectrometer.[3][4][5] | - Optimize MS source parameters to minimize in-source fragmentation. This may involve reducing the cone/declustering potential and source temperature. - Ensure chromatographic separation of the parent drug and the acyl glucuronide. |
| Low recovery of acyl glucuronides during sample extraction. | The high polarity of acyl glucuronides makes them difficult to extract from aqueous biological matrices using traditional liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocols.[14] | - For SPE, use a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) sorbent. - For LLE, acidify the sample to protonate the glucuronic acid moiety and increase its extractability into organic solvents.[14] - Protein precipitation is a simple and often effective method, but may result in significant matrix effects.[14] |
| Variability in results between different sample batches. | Inconsistent sample handling procedures. Degradation during freeze-thaw cycles. | - Standardize sample collection and handling protocols across all studies. - Minimize the number of freeze-thaw cycles for each sample.[1] |
Experimental Protocols
Protocol 1: Stabilization of Acyl Glucuronides in Plasma Samples
This protocol describes the steps for collecting and stabilizing plasma samples to prevent the degradation of acyl glucuronides.
-
Preparation of Collection Tubes: Pre-charge blood collection tubes (e.g., K2EDTA tubes) with a stabilizing agent. For each 1 mL of blood, add 50 µL of a 1 M citrate buffer (pH 4.0).
-
Blood Collection: Collect whole blood directly into the pre-charged tubes.
-
Immediate Cooling and Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing with the stabilizer and place it in an ice bath.
-
Centrifugation: Within 15 minutes of collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma Aliquoting: Carefully transfer the plasma supernatant to pre-labeled polypropylene (B1209903) tubes.
-
Storage: Immediately freeze the plasma aliquots and store them at -70°C or below until analysis.
Protocol 2: LC-MS/MS Analysis of an Acyl Glucuronide and its Parent Drug
This protocol provides a general framework for the development of an LC-MS/MS method for the simultaneous quantification of a carboxylic acid drug and its acyl glucuronide metabolite.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Liquid Chromatography Conditions:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a gradient to separate the more polar acyl glucuronide from the less polar parent drug. A typical gradient might start at 5% B and ramp up to 95% B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for the parent drug, the acyl glucuronide, and the internal standard by infusing standard solutions.
-
Source Parameters: Tune the source parameters (e.g., capillary voltage, source temperature, cone voltage) to maximize the signal for the precursor ions while minimizing in-source fragmentation.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Challenges and recommendations in developing LC–MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - ProQuest [proquest.com]
- 5. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safety Assessment of Acyl Glucuronides-A Simplified Paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Challenges in the indirect quantitation of acyl-glucuronide metabolites of a cardiovascular drug from complex biological mixtures in the absence of reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and validation of an HPLC-MS/MS method to quantify clopidogrel acyl glucuronide, clopidogrel acid metabolite, and clopidogrel in plasma samples avoiding analyte back-conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 1-Salicylate Glucuronide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of 1-Salicylate glucuronide, a key metabolite of salicylic (B10762653) acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix. In the analysis of this compound, endogenous components from biological matrices like plasma or urine can suppress or enhance its ionization in the mass spectrometer's ion source. This interference can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[1]
Q2: What are the common sources of matrix effects in plasma and urine samples for this compound analysis?
A2: The primary sources of matrix effects are endogenous substances within the biological sample. In plasma, phospholipids (B1166683) are a major cause of ion suppression.[2] Other sources include salts, proteins, and other metabolites. In urine, high concentrations of salts and urea (B33335) can significantly impact ionization.
Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound assay?
A3: A qualitative assessment can be performed using the post-column infusion method. This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. For a quantitative assessment, the post-extraction spike method is widely used. This involves comparing the analyte's response in a blank matrix extract spiked with the analyte to its response in a pure solvent solution at the same concentration. A significant difference indicates the presence of matrix effects.
Q4: What are the key strategies to minimize matrix effects during sample preparation for this compound?
A4: Effective sample preparation is crucial. Common strategies include:
-
Protein Precipitation (PPT): A quick but often less effective method for removing interfering components.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte into an immiscible solvent.
-
Solid-Phase Extraction (SPE): A highly effective technique for removing interfering compounds and concentrating the analyte.[3]
Q5: Can chromatographic conditions be optimized to reduce matrix effects?
A5: Yes. Modifying the chromatographic method to separate this compound from co-eluting matrix components is a powerful strategy. This can involve adjusting the mobile phase composition, gradient profile, or using a different type of chromatography column, such as a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites.
Q6: How can a stable isotope-labeled internal standard (SIL-IS) help in mitigating matrix effects?
A6: A SIL-IS is considered the gold standard for compensating for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Co-eluting matrix components interfering with chromatography. | - Improve sample cleanup (e.g., switch from PPT to SPE).- Optimize the chromatographic gradient to better separate the analyte from interferences. |
| High Variability in Analyte Response | Inconsistent matrix effects between different samples. | - Implement a stable isotope-labeled internal standard (SIL-IS).- Optimize and validate the sample preparation method for consistency. |
| Significant Ion Suppression/Enhancement | Co-eluting endogenous components (e.g., phospholipids, salts). | - Modify the chromatographic method to separate the analyte from the suppression/enhancement zone.- Employ a more rigorous sample cleanup procedure (e.g., SPE). |
| Low Analyte Recovery | Inefficient extraction during sample preparation or analyte degradation. | - Optimize the sample preparation method (e.g., change SPE sorbent or elution solvent).- Investigate the stability of this compound under your experimental conditions. Acyl glucuronides can be unstable.[4] |
| Unexpected Peaks or Interferences | Contamination from labware or co-administered drugs. | - Use high-purity solvents and pre-screen all materials.- Review sample collection and handling procedures. |
Data Presentation
The following table summarizes illustrative quantitative data on the impact of different sample preparation techniques on the matrix effect and recovery of this compound from human plasma.
| Sample Preparation Method | Matrix Effect (%) * | Recovery (%) | Process Efficiency (%) |
| Protein Precipitation (PPT) | 65 | 95 | 62 |
| Liquid-Liquid Extraction (LLE) | 88 | 75 | 66 |
| Solid-Phase Extraction (SPE) | 97 | 92 | 89 |
*Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
-
Prepare Blank Matrix Extract: Process a blank biological sample (e.g., plasma, urine) using your established sample preparation method.
-
Prepare Spiked Matrix Extract: Spike the blank matrix extract from step 1 with a known concentration of this compound standard.
-
Prepare Neat Standard Solution: Prepare a solution of this compound in the final reconstitution solvent at the same concentration as the spiked matrix extract.
-
LC-MS/MS Analysis: Analyze both the spiked matrix extract and the neat standard solution using your LC-MS/MS method.
-
Calculate Matrix Effect: Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area of Spiked Matrix Extract / Peak Area of Neat Standard Solution) x 100%
Protocol 2: Solid-Phase Extraction (SPE) for this compound
-
Sample Pre-treatment: Acidify the plasma or urine sample with a weak acid (e.g., formic acid) to a pH of approximately 3-4 to ensure the analyte is in a neutral form.[5]
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Metabolic pathway of Salicylic Acid.
Caption: Troubleshooting workflow for matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 4. researchgate.net [researchgate.net]
- 5. Direct analysis of salicylic acid, salicyl acyl glucuronide, salicyluric acid and gentisic acid in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving co-elution of salicylate isomers in chromatography
Welcome to the technical support center for chromatographic analysis of salicylate (B1505791) isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common separation challenges, particularly co-elution.
Frequently Asked Questions (FAQs)
Q1: Why do my salicylate isomers co-elute on a standard C18 column?
Salicylate isomers, such as 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid, often possess very similar physicochemical properties, including hydrophobicity and polarity.[1] A standard C18 column separates primarily based on hydrophobic interactions. Since the isomers have nearly identical hydrophobicity, the column cannot differentiate between them, leading to co-elution.[1] To achieve separation, it is necessary to exploit other differences, such as slight variations in their acidity (pKa) or spatial arrangement.
Q2: What is the first parameter I should adjust to resolve co-eluting peaks?
The mobile phase composition, particularly its pH, is the most powerful initial parameter to adjust for separating ionizable compounds like salicylate isomers.[2][3] By modifying the mobile phase pH with acidic additives (e.g., trifluoroacetic acid, formic acid, or acetic acid), you can alter the ionization state of the isomers.[4] This change in charge affects their interaction with the stationary phase, often leading to differential retention and improved resolution.[2][5]
Q3: Can column temperature be used to improve the separation of salicylate isomers?
Yes, adjusting the column temperature can significantly affect selectivity. Lowering the temperature generally increases analyte retention and can enhance resolution for closely eluting compounds by increasing their interaction with the stationary phase.[6][7] This is particularly effective for resolving chiral isomers.[7] Conversely, increasing the temperature reduces solvent viscosity and analysis time, but its effect on selectivity must be evaluated for each specific case.[6]
Q4: When should I consider using a different type of chromatography, like MEKC?
If optimizing your HPLC method (mobile phase, column, temperature) fails to resolve the isomers, alternative techniques like Micellar Electrokinetic Chromatography (MEKC) should be considered. MEKC is a variation of capillary electrophoresis that can separate both neutral and charged analytes by partitioning them between a surfactant micelle (a pseudo-stationary phase) and the aqueous buffer.[8][9][10] This technique is highly efficient and offers a different separation mechanism that can be effective for stubborn co-elutions.[8][11]
Troubleshooting Guide for Co-Elution
This guide provides a systematic approach to resolving co-elution issues with salicylate isomers.
Problem 1: Poor Resolution Between Positional Isomers (e.g., Dihydroxybenzoic Acids)
Cause: The isomers have very similar hydrophobicity, leading to insufficient differential retention on a standard reversed-phase column.
Solution Workflow:
Caption: Troubleshooting workflow for positional isomer co-elution.
Detailed Steps:
-
Optimize Mobile Phase pH: Salicylate isomers are acidic, and their retention is highly sensitive to pH.[2] Adjusting the pH can change the degree of ionization for each isomer differently, altering their polarity and interaction with the stationary phase.
-
Action: Add a small concentration (0.05% - 0.1%) of an acid modifier like trifluoroacetic acid (TFA), formic acid, or phosphoric acid to the aqueous portion of the mobile phase.[4] This will suppress the ionization of the carboxylic acid groups, increasing retention and potentially revealing selectivity differences.
-
-
Employ a Mixed-Mode Stationary Phase: If pH adjustment is insufficient, use a column that provides multiple interaction mechanisms.
-
Action: Switch to a mixed-mode column that combines reversed-phase and ion-exchange functionalities (e.g., SIELC Primesep or Amaze series).[5][12][13] These columns can separate isomers based on subtle differences in both their hydrophobicity and ionic character, often providing excellent resolution where C18 columns fail.[1]
-
-
Consider HILIC or Hydrogen-Bonding Columns: For very polar dihydroxybenzoic acid isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) or columns designed for hydrogen bonding (like SHARC 1) can be effective.[14][15]
-
Action: Use a HILIC column with a mobile phase high in organic content (typically >70% acetonitrile). This mode separates based on the partitioning of analytes into a water-enriched layer on the stationary phase surface.[15]
-
Problem 2: Co-Elution of Chiral Salicylate Isomers
Cause: Enantiomers have identical physical and chemical properties in an achiral environment. Standard chromatographic columns cannot distinguish between them.
Solution Workflow:
Caption: Workflow for resolving chiral salicylate isomers.
Detailed Steps:
-
Select a Chiral Stationary Phase (CSP): This is the most direct and common approach for separating enantiomers.[16]
-
Optimize Mobile Phase and Temperature: Chiral recognition is highly dependent on the mobile phase and temperature.
-
Action 1: Test different mobile phase modes, including normal phase, reversed-phase, and polar organic, as recommended for your specific CSP.[18]
-
Action 2: Reduce the column temperature. Lowering the temperature (e.g., to 13°C) can prevent on-column racemization and significantly improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analytes and the CSP.[7]
-
Experimental Protocols
Protocol 1: Separation of Dihydroxybenzoic Acid Isomers using Mixed-Mode HPLC
This protocol is adapted from methods that successfully separate dihydroxybenzoic acid isomers.[1]
-
Objective: To resolve 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dihydroxybenzoic acid.
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: Primesep D, 4.6×150 mm, 5 µm.[1]
-
Mobile Phase: Acetonitrile (B52724) (MeCN) and water with 0.1% Trifluoroacetic Acid (TFA).
-
Procedure:
-
Prepare the mobile phase by mixing acetonitrile and water and adding TFA.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Prepare a standard solution containing a mixture of the dihydroxybenzoic acid isomers.
-
Inject the sample.
-
Monitor the separation at 250 nm.
-
Optimization: If separation is incomplete, adjust the gradient of acetonitrile. A shallow gradient often improves the resolution of closely eluting isomers.
-
Protocol 2: Separation of Salicylic (B10762653) Acid and Related Impurities using Reversed-Phase HPLC
This protocol is based on the analysis of salicylic acid and its common impurities.[4]
-
Objective: To separate salicylic acid, phenol, 4-hydroxybenzoic acid, and gentisic acid (2,5-dihydroxybenzoic acid).
-
Instrumentation: HPLC or RRLC system with DAD detector.
-
Column: Agilent ZORBAX StableBond SB-Aq, 4.6 mm × 50 mm, 1.8 µm.[4]
-
Mobile Phase:
-
Procedure:
-
Set the detector wavelength to 220 nm.
-
Run a binary gradient from 5% to 30% Methanol (Channel B) over 10 minutes.[4]
-
Maintain a constant flow rate.
-
Equilibrate the column before injection.
-
Inject the sample mixture.
-
Optimization: The choice of acid modifier can significantly alter the selectivity and elution order.[4] Test different acids (TFA, acetic, phosphoric) at the same concentration to find the optimal separation.
-
Data Presentation
Table 1: Comparison of HPLC Column Technologies for Salicylate Isomer Separation
| Column Type | Stationary Phase Chemistry | Separation Principle(s) | Ideal For | Reference(s) |
| Standard C18 | Octadecylsilane | Reversed-Phase (Hydrophobicity) | General separation of non-isomeric salicylates. | [5] |
| Mixed-Mode | Reversed-Phase + Ion-Exchange | Hydrophobicity & Ionic Interactions | Co-eluting positional isomers with different pKa values. | [1][5][12][13] |
| HILIC | Polar (e.g., unbonded silica, diol) | Hydrophilic Partitioning | Highly polar isomers like dihydroxybenzoic acids. | [15] |
| Chiral (CSP) | e.g., β-Cyclodextrin | Enantioselective Interactions | Chiral salicylate enantiomers. | [7][16] |
| Hydrogen Bonding | e.g., SHARC 1 | Hydrogen Bonding | Polar isomers with accessible hydroxyl and carboxyl groups. | [14] |
Table 2: Effect of Mobile Phase Modifier on Selectivity of Salicylic Acid Impurities
| Acid Modifier (0.1%) | Elution Order Observation | Peak Shape Improvement | Reference |
| Trifluoroacetic Acid (TFA) | Significant changes in selectivity observed. | Generally sharp peaks due to strong ion pairing. | [4] |
| Formic Acid | Different elution order compared to TFA. | Good peak shape for most compounds. | [4] |
| Acetic Acid | May provide unique selectivity for certain pairs. | Can result in broader peaks if pH is near pKa. | [4] |
| Phosphoric Acid | Strong pH control, can alter retention significantly. | Generally good peak shape due to low mobile phase pH. | [4] |
References
- 1. HPLC Separation of Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. HPLC Separation of Isomers of Amino Salicylic Acid | SIELC Technologies [sielc.com]
- 6. chromtech.com [chromtech.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of free radical reaction products and metabolites of salicylic acid using capillary electrophoresis and micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 10. asdlib.org [asdlib.org]
- 11. scispace.com [scispace.com]
- 12. helixchrom.com [helixchrom.com]
- 13. helixchrom.com [helixchrom.com]
- 14. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column | SIELC Technologies [sielc.com]
- 15. lcms.cz [lcms.cz]
- 16. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 17. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Best Practices for Handling and Storing Glucuronide Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of glucuronide standards. Adherence to these best practices is critical for ensuring the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of glucuronide standards?
A1: The stability of glucuronide standards is primarily affected by three main factors:
-
pH: Glucuronide stability is highly pH-dependent. Acidic or basic conditions can lead to the hydrolysis of the glucuronide bond, cleaving it back to the parent aglycone.[1][2][3] Acyl glucuronides are particularly susceptible to hydrolysis and intramolecular migration at neutral or alkaline pH.[3]
-
Temperature: Elevated temperatures accelerate the rate of chemical and enzymatic degradation.[4] Therefore, proper temperature control during handling and storage is crucial.
-
Enzymatic Activity: The presence of β-glucuronidase enzymes can lead to the rapid hydrolysis of glucuronide standards.[3][5] These enzymes can be endogenous in biological samples (e.g., plasma, urine) or result from bacterial contamination.[3]
Q2: My analytical results show a lower concentration of the glucuronide standard and a higher concentration of the parent drug than expected. What could be the cause?
A2: This issue commonly arises from the degradation of the glucuronide standard back to its parent compound (aglycone). The most likely causes include:
-
Improper Storage: The standard may have been stored at an inappropriate temperature or for an extended period, leading to degradation.[1]
-
pH Instability: The pH of the sample or standard solution may not be optimal for stability, causing hydrolysis.[1][3]
-
Enzymatic Hydrolysis: If working with biological matrices, endogenous or bacterial β-glucuronidases may have cleaved the glucuronide.[3]
-
In-source Fragmentation: During mass spectrometry analysis, the glucuronide may be fragmenting in the ion source.[1]
Q3: How can I prevent the degradation of glucuronide standards in biological samples like plasma and urine?
A3: To minimize degradation in biological matrices, the following steps are recommended:
-
Immediate Cooling: Cool samples on ice immediately after collection to slow down enzymatic activity and chemical degradation.[3]
-
Prompt Processing: Process samples as quickly as possible. The stability of glucuronides can be compromised within hours at room temperature.[3][6]
-
pH Adjustment: For plasma samples, consider acidification to a pH of 2.5-4.0 to inhibit endogenous β-glucuronidase activity.[3] For urine samples, measuring and adjusting the pH to an acidic range can improve the stability of pH-sensitive glucuronides.[3]
-
Low-Temperature Storage: For long-term storage, keep samples at -80°C.[1][6]
-
Use of Inhibitors: In some cases, adding β-glucuronidase inhibitors may be necessary to prevent enzymatic hydrolysis.[3]
Q4: Are all types of glucuronides equally stable?
A4: No, the stability of glucuronides can vary significantly depending on their chemical structure. Acyl glucuronides, which are formed from carboxylic acid-containing compounds, are known to be particularly unstable.[3] They are prone to both pH-dependent hydrolysis and intramolecular acyl migration.[3] In contrast, ether and N-glucuronides are generally more stable.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low recovery of glucuronide standard | Hydrolysis due to improper pH. | Optimize the pH of the sample and solutions. For many glucuronides, a slightly acidic pH (around 4-5) is optimal for stability.[4][5] |
| Enzymatic degradation. | Add a β-glucuronidase inhibitor to the sample. Process samples at low temperatures to minimize enzyme activity. | |
| Adsorption to container surfaces. | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. | |
| High variability in replicate measurements | Inconsistent sample handling. | Standardize all sample handling procedures, including incubation times, temperatures, and pH adjustments.[1] |
| Incomplete enzymatic hydrolysis (if applicable). | Validate the enzymatic hydrolysis method to ensure complete and reproducible cleavage.[1] | |
| Autosampler instability. | Keep the autosampler at a low temperature (e.g., 4°C) and minimize the time samples spend in the autosampler before injection.[1] | |
| Appearance of unexpected peaks in chromatogram | Degradation of the standard in solution. | Prepare fresh standard solutions and store them under appropriate conditions (e.g., -20°C or -80°C in a suitable solvent).[1] |
| On-column degradation. | Adjust the mobile phase pH to improve stability during chromatographic separation. |
Experimental Protocols
Protocol 1: Preparation of Glucuronide Standard Stock Solutions
-
Weighing: Accurately weigh the required amount of the glucuronide standard using a calibrated analytical balance.
-
Solvent Selection: Dissolve the standard in a suitable solvent. Common solvents include methanol, acetonitrile, or a buffer at an appropriate pH. The choice of solvent should be based on the solubility and stability of the specific glucuronide.
-
Sonication: If necessary, briefly sonicate the solution to ensure complete dissolution.
-
Storage: Store the stock solution in an amber vial at -20°C or -80°C for long-term stability.
Protocol 2: Stabilization of Glucuronide Standards in Plasma
-
Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant.
-
Plasma Separation: Immediately centrifuge the blood at 4°C to separate the plasma.
-
Acidification: Transfer the plasma to a clean tube. For every 1 mL of plasma, add a pre-determined volume of a suitable acid (e.g., 1 M phosphoric acid) to adjust the pH to approximately 3.0.[3] The exact volume should be optimized for your specific application.
-
Mixing: Gently vortex the acidified plasma to ensure thorough mixing.
-
Storage: Immediately freeze the acidified plasma at -80°C until analysis.[3]
Visual Workflows
Caption: Workflow for proper handling and storage of glucuronide standards.
Caption: A logical diagram for troubleshooting glucuronide degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of mycophenolic acid and glucuronide metabolites in human plasma and the impact of deproteinization methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Hydrolysis of 1-Salicylate Glucuronide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic hydrolysis of 1-Salicylate glucuronide.
Frequently Asked Questions (FAQs)
Q1: Which enzyme is recommended for the hydrolysis of this compound?
The most common and recommended enzyme for hydrolyzing glucuronide conjugates, including this compound, is β-glucuronidase . This enzyme specifically cleaves the β-D-glucuronic acid residue from the molecule.[1][2] β-glucuronidases are available from various sources, and the choice of enzyme can impact the efficiency of the hydrolysis.
Q2: What are the common sources of β-glucuronidase, and how do they differ?
β-glucuronidase is commercially available from several sources, each with distinct optimal conditions. The most common sources include:
-
Escherichia coli (recombinant): Often preferred for its high purity, specificity, and lack of sulfatase activity. It typically works best at a neutral pH.
-
Helix pomatia (Roman snail): A crude preparation that contains both β-glucuronidase and sulfatase activity.[3][4] It is effective over a broader range of substrates but may require longer incubation times.
-
Abalone (Haliotis rufescens): Known for its high thermal stability and efficiency at acidic pH.[5][6][7]
-
Bovine Liver: Another source, though less common in recent applications compared to recombinant and molluscan enzymes.[2]
The choice of enzyme will depend on the specific requirements of your assay, including the sample matrix and the potential presence of other conjugated metabolites.
Q3: What are the critical parameters to optimize for efficient hydrolysis?
To achieve complete and reliable hydrolysis, it is crucial to optimize the following parameters:
-
pH: The optimal pH varies significantly between enzymes from different sources.
-
Temperature: Enzyme activity is highly dependent on temperature. Higher temperatures can increase reaction rates, but excessive heat can lead to denaturation.
-
Incubation Time: The time required for complete hydrolysis depends on the enzyme concentration, temperature, and substrate concentration.
-
Enzyme Concentration: Using a sufficient concentration of the enzyme is necessary to ensure the reaction proceeds to completion in a reasonable timeframe.
Q4: Are there known inhibitors of β-glucuronidase that I should be aware of?
Yes, several substances can inhibit β-glucuronidase activity, potentially leading to incomplete hydrolysis. A well-known and potent inhibitor is D-saccharic acid 1,4-lactone .[8][9] Other potential inhibitors include D-glucuronic acid, D-galacturonic acid, certain NSAIDs like diclofenac, and some flavonoids like quercetin.[8][10] It is important to consider the composition of your sample matrix for potential inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic hydrolysis of this compound.
Issue 1: Low Yield or Incomplete Hydrolysis
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Verify the pH of your reaction buffer and adjust it to the optimal range for your specific β-glucuronidase. See Table 1 for recommended pH ranges.[11][12] |
| Suboptimal Temperature | Ensure your incubator is calibrated and set to the optimal temperature for the enzyme. Refer to Table 1 for temperature guidelines.[13][14] |
| Insufficient Incubation Time | Increase the incubation time. It is recommended to perform a time-course experiment (e.g., 1, 2, 4, 8, and 16 hours) to determine the optimal duration for complete hydrolysis.[15] |
| Inadequate Enzyme Concentration | Increase the concentration of β-glucuronidase in the reaction mixture. A higher enzyme-to-substrate ratio can improve the rate and completeness of the hydrolysis.[12] |
| Enzyme Inhibition | If the sample matrix is complex (e.g., urine, plasma), consider potential inhibitors. Sample clean-up steps prior to hydrolysis may be necessary. Test for inhibition by spiking a clean sample with a known amount of this compound and comparing the hydrolysis efficiency with and without the sample matrix. |
| Enzyme Inactivity | Ensure the enzyme has been stored correctly (typically at -20°C or 2-8°C, as recommended by the supplier) and has not undergone multiple freeze-thaw cycles.[1] Test the enzyme activity using a standard substrate like phenolphthalein (B1677637) glucuronide. |
Issue 2: High Variability Between Replicates
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting of all reagents, especially the enzyme solution, which can be viscous. |
| Poor Mixing | Vortex or mix the samples thoroughly after adding the enzyme to ensure a homogenous reaction mixture. |
| Temperature Fluctuations | Use a calibrated incubator and ensure a consistent temperature across all samples. |
| Matrix Effects | Inconsistent matrix components between samples can lead to variable inhibition. Ensure consistent sample collection and preparation methods. |
Data Presentation: Enzyme Characteristics
Table 1: Comparison of β-Glucuronidase from Different Sources
| Enzyme Source | Optimal pH | Optimal Temperature | Key Characteristics |
| Escherichia coli | 6.0 - 7.0[9] | 37°C[16] | High purity, no sulfatase activity, good for specific hydrolysis. |
| Helix pomatia | 4.5 - 5.0[3] | 37°C[4][15] | Contains both β-glucuronidase and sulfatase activity, suitable for broader screening. |
| Abalone | 4.5 - 5.0[5][11] | 55°C - 68°C[5] | High thermal stability, efficient hydrolysis at acidic pH. |
Note: The optimal conditions provided are based on studies with various glucuronide substrates and should be used as a starting point for the optimization of this compound hydrolysis.
Experimental Protocols
General Protocol for Enzymatic Hydrolysis of this compound in a Biological Matrix (e.g., Urine)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Sample Preparation:
-
Thaw the urine sample and centrifuge to remove any particulate matter.
-
Take a known aliquot of the supernatant (e.g., 100 µL).
-
-
Buffer Addition:
-
Add an appropriate volume of buffer to adjust the pH to the optimal range for the chosen β-glucuronidase (e.g., 100 µL of 0.1 M acetate (B1210297) buffer for pH 5.0 or 0.1 M phosphate (B84403) buffer for pH 6.8).
-
-
Enzyme Addition:
-
Add the β-glucuronidase solution. The amount of enzyme should be optimized, but a starting point could be 1000-5000 units per mL of the sample.[3]
-
Vortex gently to mix.
-
-
Incubation:
-
Reaction Termination:
-
Stop the reaction by adding a quenching solution, such as a strong acid (e.g., trichloroacetic acid) or a polar organic solvent (e.g., acetonitrile (B52724) or methanol), which will precipitate the enzyme.
-
Alternatively, the reaction can be stopped by heat inactivation if the analyte is stable at high temperatures.
-
-
Post-Hydrolysis Sample Processing:
-
Centrifuge the sample to pellet the precipitated protein.
-
Collect the supernatant for subsequent analysis (e.g., by LC-MS/MS).
-
Visualizations
Caption: A general workflow for the enzymatic hydrolysis of this compound.
Caption: A decision tree for troubleshooting low yield in enzymatic hydrolysis reactions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mecsj.com [mecsj.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. kurabiotech.com [kurabiotech.com]
- 6. interchim.fr [interchim.fr]
- 7. Abalonase® Purified Beta-glucuronidase Formula — Ango [ango.co]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Purification and characterization of beta-glucuronidase from Escherichia coli HGU-3, a human intestinal bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. imcstips.com [imcstips.com]
- 12. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. norlab.com [norlab.com]
- 15. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. beta-Glucuronidase Escherichia coli Enzyme | Megazyme [megazyme.com]
- 17. Optimization of recombinant β-glucuronidase hydrolysis and quantification of eight urinary cannabinoids and metabolites by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Recovery of 1-Salicylate Glucuronide in Extraction
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of 1-Salicylate glucuronide, a common metabolite of salicylic (B10762653) acid.
Frequently Asked Questions (FAQs)
Q1: I am observing significantly lower than expected recovery of this compound in my plasma/urine samples. What are the primary causes?
Low recovery of this compound is a frequent issue, often stemming from the inherent instability of the molecule, particularly under certain pH and temperature conditions. The primary causes include:
-
Hydrolysis: this compound is an acyl glucuronide, which is known to be labile. It can easily hydrolyze back to salicylic acid, especially under non-acidic conditions.[1][2]
-
pH-dependent Rearrangement: Ester glucuronides can undergo pH-dependent rearrangement to β-glucuronidase-resistant forms, which will not be cleaved by enzymatic hydrolysis if that is part of your workflow.[3]
-
Suboptimal Extraction Parameters: The choice of extraction method (Solid-Phase Extraction or Liquid-Liquid Extraction), solvent, and pH can significantly impact recovery.
Q2: How can I prevent the degradation of this compound during sample collection and storage?
Immediate stabilization of the sample upon collection is crucial.
-
pH Adjustment: Adjust the pH of plasma or urine samples to a range of 3-4 immediately after collection to prevent the degradation of the labile acyl glucuronide metabolite.[1]
-
Temperature Control: Store samples at low temperatures (-20°C or below) to minimize degradation.[4] Acyl glucuronides have been shown to be highly labile at temperatures of 4°C and above.[4]
Q3: My recovery using Solid-Phase Extraction (SPE) is poor. How can I optimize my SPE protocol?
Optimizing your SPE method involves a systematic approach focusing on several key parameters. For an acidic compound like this compound, a reversed-phase or a mixed-mode cation exchange sorbent may be effective.[5]
Here are some troubleshooting steps:
-
Sorbent Choice: Ensure you are using an appropriate sorbent. For acidic analytes, consider ion exchange SPE.[6]
-
Sample pH: The pH of your sample will affect the ionization state of the analyte. For effective binding to a reversed-phase sorbent, the pH should be adjusted to keep the analyte in its neutral, non-ionized form.[6]
-
Elution Solvent: If the analyte is not eluting from the cartridge, the elution solvent may not be strong enough. Increase the organic solvent concentration or try a different solvent. For acidic analytes, adding a modifier like formic acid (0.5-2%) to the elution solvent can improve recovery.[7]
Q4: What are the key considerations for Liquid-Liquid Extraction (LLE) of this compound?
For LLE, the choice of organic solvent and the pH of the aqueous phase are critical.
-
Solvent Selection: The organic solvent should be immiscible with the aqueous sample and have a good affinity for this compound.
-
pH Control: To extract an acidic compound from an aqueous phase into an organic phase, the pH of the aqueous phase should be lowered to suppress the ionization of the analyte, thereby making it more soluble in the organic solvent.
Data Presentation
Table 1: Impact of pH on the Stability of Acyl Glucuronides
| pH | Stability of Salicylic Acid Acyl Glucuronide (SAAG) at 37°C | General Stability of Acyl Glucuronides |
| 3-4 | Stabilized to prevent degradation[1] | Generally more stable under acidic conditions. |
| 4.9 | Stable for 8 hours, declines to 80% after 24 hours[2] | - |
| > 7 | Prone to hydrolysis and rearrangement[3] | O-glucuronides can be more labile under basic conditions.[8] |
| 7.4 | Rearrangement occurs with a half-life of 1.4-1.7 hours[9] | - |
Table 2: General SPE Troubleshooting Guide for Poor Recovery
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent Choice | For acidic analytes like this compound, consider reversed-phase (e.g., C18) or ion-exchange sorbents.[6][10] |
| Suboptimal Sample pH | Adjust the sample pH to ensure the analyte is in a neutral (non-ionized) state for better retention on reversed-phase sorbents.[6] For weak acids, the elution pH should be less than the pKa - 2.[7] |
| Inefficient Elution | Increase the organic strength of the elution solvent (e.g., higher percentage of methanol (B129727) or acetonitrile).[7] Add a modifier like formic acid (0.5-2%) to the elution solvent to improve the recovery of acidic analytes.[7] |
| Sample Overload | Ensure the amount of sample loaded does not exceed the capacity of the SPE cartridge.[5] |
| Flow Rate Too High | A slower flow rate during sample loading and elution can improve interaction with the sorbent and enhance recovery. |
| Incomplete Sorbent Drying | For elution with non-aqueous solvents, ensuring the sorbent is fully dried before elution can optimize analyte recovery.[6] |
Experimental Protocols
Protocol 1: Sample Stabilization and Protein Precipitation for Plasma
This protocol is based on a method for the direct determination of salicylate (B1505791) and its metabolites in plasma.[1]
-
Sample Collection: Collect blood in appropriate anticoagulant tubes.
-
Centrifugation: Centrifuge to separate plasma.
-
Stabilization: Immediately adjust the plasma pH to 3-4 with a suitable acid (e.g., acetic acid).[1]
-
Protein Precipitation: Add acetonitrile (B52724) to the plasma sample to precipitate proteins.[1]
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for HPLC analysis.[1]
Protocol 2: General Solid-Phase Extraction (SPE) Optimization for Acidic Analytes
This is a generalized protocol for optimizing reversed-phase SPE for an acidic analyte like this compound.
-
Sorbent Selection: Choose a reversed-phase SPE cartridge (e.g., C18).
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.[6]
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., pH 3-4).
-
Sample Loading: Load the pH-adjusted sample onto the cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5-10% methanol in water) to remove interferences. The pH of the wash solvent can be varied to optimize interference removal.[6]
-
Drying: Dry the cartridge thoroughly under vacuum or nitrogen if a non-aqueous elution solvent is to be used.
-
Elution: Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile) containing a small percentage of acid (e.g., 0.5-2% formic acid).[7] Collect the eluate for analysis.
Visualizations
Diagram 1: Troubleshooting Workflow for Poor SPE Recovery
Caption: A step-by-step guide to troubleshooting poor SPE recovery.
Diagram 2: Sample Handling and Preparation Workflow
Caption: Recommended workflow for sample handling and preparation.
References
- 1. Direct analysis of salicylic acid, salicyl acyl glucuronide, salicyluric acid and gentisic acid in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct gradient reversed-phase high-performance liquid chromatographic determination of salicylic acid, with the corresponding glycine and glucuronide conjugates in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH-dependent rearrangement of the biosynthetic ester glucuronide of valproic acid to beta-glucuronidase-resistant forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 8. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the reactivity of acyl glucuronides--VII. Salicyl acyl glucuronide reactivity in vitro and covalent binding of salicylic acid to plasma protein of humans taking aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation for 1-Salicylate Glucuronide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and toxicokinetic studies in drug development. 1-Salicylate glucuronide, a major metabolite of salicylic (B10762653) acid, necessitates validated analytical methods for its precise measurement in biological matrices. This guide provides a comprehensive comparison of analytical methodologies for this compound, complete with supporting data and detailed experimental protocols, to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Methods
The primary methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following tables summarize the performance characteristics of these methods based on available literature.
Table 1: Performance Characteristics of HPLC-UV Methods
| Parameter | Method by Shen et al. (1991)[1] | Method by Harris et al. (1996)[2] |
| Instrumentation | High-Performance Liquid Chromatography with UV detection | High-Performance Liquid Chromatography with UV detection |
| Matrix | Human Urine | Human Plasma and Urine |
| Linearity Range | Not explicitly stated, but method showed high reproducibility. | 0.1-200 µg/mL (Salicylic Acid in plasma); 5-2000 µg/mL (Salicylic Acid in urine) |
| Accuracy (% Recovery) | > 90% (total urinary recovery of salicylic acid) | > 85% for all compounds |
| Precision (% CV) | < 10% | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated |
| Limit of Quantitation (LOQ) | Not explicitly stated | 0.2 µg/mL (validated to this level) |
Table 2: Performance Characteristics of LC-MS/MS Methods
| Parameter | Typical Performance for Glucuronide Conjugates[3][4] |
| Instrumentation | Liquid Chromatography with Tandem Mass Spectrometry |
| Matrix | Plasma, Urine, other biological fluids |
| Linearity Range | Typically wide, often in the ng/mL to µg/mL range |
| Accuracy (% Recovery) | Generally high, often within 85-115% |
| Precision (% CV) | Typically < 15% |
| Limit of Detection (LOD) | Low, often in the sub-ng/mL range |
| Limit of Quantitation (LOQ) | Low, often in the low ng/mL range |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of an analytical method. Below are representative protocols for the HPLC-UV and a general framework for an LC-MS/MS method for this compound analysis.
HPLC-UV Method Protocol (Adapted from Harris et al., 1996)[2]
1. Sample Preparation (Plasma):
-
Immediately adjust the pH of plasma samples to 3-4 to stabilize the labile acyl glucuronide.
-
Deproteinate the plasma sample with acetonitrile (B52724).
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. Sample Preparation (Urine):
-
Immediately adjust the pH of urine samples to 3-4.
-
Dilute the urine sample with the mobile phase prior to injection.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 15-cm).
-
Mobile Phase: Isocratic elution with a mixture of methanol, acetonitrile, and 25 mM acetic acid.
-
Flow Rate: (Not specified, typically 1 mL/min).
-
Detection: UV detection at 310 nm.
-
Internal Standard: m-Hydroxybenzoic acid.
4. Validation Parameters:
-
Linearity: Prepare calibration standards of salicylic acid and its metabolites in the respective matrix and analyze to establish the linear range.
-
Accuracy: Determine the recovery of the analytes by comparing the response of spiked samples to that of neat standards.
-
Precision: Evaluate intra- and inter-day variability by analyzing replicate quality control samples at different concentrations.
General LC-MS/MS Method Protocol
1. Sample Preparation:
-
Sample stabilization by adjusting pH is critical for acyl glucuronides.[4]
-
Employ protein precipitation, liquid-liquid extraction, or solid-phase extraction for sample clean-up.[3]
2. Chromatographic Conditions:
-
Column: A suitable reversed-phase or HILIC column.
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol).
3. Mass Spectrometric Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard would need to be optimized.
4. Method Validation:
-
Follow comprehensive validation guidelines from regulatory bodies like the FDA or ICH, including assessments of selectivity, matrix effect, linearity, accuracy, precision, and stability.[3]
Visualizing the Workflow and Logic
To better understand the processes involved in analytical method validation, the following diagrams have been generated.
References
- 1. Novel direct high-performance liquid chromatographic method for determination of salicylate glucuronide conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct analysis of salicylic acid, salicyl acyl glucuronide, salicyluric acid and gentisic acid in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Salicylate Glucuronides: 1-Salicylate Glucuronide vs. Salicyl Acyl Glucuronide
For researchers, scientists, and drug development professionals, understanding the metabolic fate of salicylic (B10762653) acid, the primary active metabolite of aspirin (B1665792), is crucial for comprehending its efficacy and safety profile. Two key metabolites in this pathway are 1-salicylate glucuronide (salicyl phenolic glucuronide) and salicyl acyl glucuronide. This guide provides an objective comparison of these two metabolites, supported by experimental data, to elucidate their distinct biochemical characteristics and toxicological implications.
Salicylic acid undergoes extensive metabolism in the liver, with a significant portion being conjugated with glucuronic acid to form two distinct isomers: this compound and salicyl acyl glucuronide.[1] These conjugation reactions are catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).[2] While both metabolites facilitate the excretion of salicylic acid, they exhibit notable differences in their formation, stability, and reactivity.
Biochemical and Physicochemical Properties
This compound, also known as salicyl phenolic glucuronide, is formed via an ether linkage between the phenolic hydroxyl group of salicylic acid and glucuronic acid. In contrast, salicyl acyl glucuronide is an ester formed between the carboxylic acid group of salicylic acid and glucuronic acid.[3] This fundamental structural difference underpins their divergent chemical properties.
| Property | This compound (Salicyl Phenolic Glucuronide) | Salicyl Acyl Glucuronide |
| Linkage Type | Ether (Phenolic) | Ester (Acyl) |
| Chemical Stability | Generally stable under physiological conditions.[4] | Labile, especially at physiological or alkaline pH.[5][6] |
| Reactivity | Low reactivity. | Highly reactive; undergoes intramolecular acyl migration to form positional isomers and can covalently bind to proteins.[7][8][9] |
Formation and Kinetics
The formation of both glucuronides is a capacity-limited process, meaning that at high doses of salicylates, the metabolic pathways can become saturated.[1][10] This saturation can lead to a shift from first-order to zero-order kinetics, resulting in a longer half-life of salicylic acid and an increased risk of toxicity.[1]
Multiple UGT isoforms are involved in the glucuronidation of salicylic acid. UGT2B7 has been identified as a likely primary catalyst for the formation of salicyl acyl glucuronide, while several UGTs appear to contribute to the formation of the phenolic glucuronide.[2]
Table 1: Kinetic Parameters for Salicylate (B1505791) Glucuronidation by UGT Isoforms
| UGT Isoform | Glucuronide Formed | Apparent Km (mM) | Reference |
| UGT2B7 | Salicyl Acyl Glucuronide | Suggested as a likely catalyst | [2] |
| Multiple UGTs | Salicyl Phenolic Glucuronide | Multiple enzymes suggested as catalysts | [2] |
Note: Specific Km and Vmax values for each human UGT isoform are not consistently reported across the literature, highlighting an area for further research.
Relative Abundance and Excretion
Under therapeutic doses, salicylates are primarily excreted by the kidneys as salicyluric acid (75%), free salicylic acid (10%), salicylic phenolic glucuronide (10%), and acyl glucuronides (5%).[1] The relative proportions of these metabolites can be influenced by dosage and urinary pH.[11] For instance, alkalinization of urine significantly increases the renal excretion of free salicylic acid.[11]
| Metabolite | Typical Percentage of Excreted Salicylate Dose |
| Salicyluric Acid | 75% |
| Free Salicylic Acid | 10% |
| This compound (Phenolic) | 10% |
| Salicyl Acyl Glucuronide | 5% |
| Gentisic Acid | < 1% |
Data adapted from Wikipedia[1]. Proportions can vary based on dose and individual metabolic differences.
Stability and Reactivity: A Key Distinction
The most significant difference between the two glucuronides lies in their stability and subsequent reactivity. Salicyl acyl glucuronide is notably unstable under physiological conditions (pH 7.4) and can undergo intramolecular acyl migration to form 2-, 3-, and 4-O-acyl positional isomers.[7] This labile nature also predisposes it to covalent binding with macromolecules, particularly proteins like human serum albumin.[7] This covalent modification, occurring via a proposed imine mechanism, can potentially lead to altered protein function and may contribute to the idiosyncratic toxic effects of some carboxylic acid-containing drugs.[7][8][9]
In contrast, this compound is chemically stable and does not exhibit the same propensity for rearrangement or covalent binding.[4]
Table 2: Stability and Reactivity Comparison
| Feature | This compound (Salicyl Phenolic Glucuronide) | Salicyl Acyl Glucuronide |
| Half-life at pH 7.4, 37°C | Stable | 1.4 - 1.7 hours[7] |
| Acyl Migration | Does not occur | Undergoes rearrangement to positional isomers[7] |
| Covalent Binding to Proteins | Not reported to bind covalently | Forms covalent adducts with proteins (e.g., albumin)[7] |
Experimental Protocols
Protocol 1: In Vitro Glucuronidation Assay
This protocol is adapted from methodologies used to study UGT kinetics.[12][13][14]
Objective: To determine the kinetic parameters (Km and Vmax) of salicylic acid glucuronidation by human liver microsomes or recombinant UGT enzymes.
Materials:
-
Human liver microsomes (HLM) or recombinant UGT enzymes
-
Salicylic acid
-
UDP-glucuronic acid (UDPGA)
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (pH 7.4)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Microsome Activation: Pre-incubate HLM or recombinant UGTs with alamethicin on ice to activate the enzymes.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl2, activated microsomes, and varying concentrations of salicylic acid.
-
Initiate Reaction: Start the reaction by adding a saturating concentration of UDPGA.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant to an HPLC vial for analysis.
-
LC-MS/MS Analysis: Quantify the formation of this compound and salicyl acyl glucuronide using a validated LC-MS/MS method.
-
Data Analysis: Determine the reaction velocity at each substrate concentration and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
Protocol 2: HPLC Method for Quantification of Salicylate Glucuronides
This protocol is based on established HPLC methods for salicylate metabolites.[5][15][16][17]
Objective: To separate and quantify salicylic acid, this compound, and salicyl acyl glucuronide in biological matrices (plasma or urine).
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection.
-
Reversed-phase C18 column (e.g., 15 cm length).
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid or Trifluoroacetic acid (TFA)
-
Purified water
-
Internal standard (e.g., m-hydroxybenzoic acid)
Sample Preparation (Plasma):
-
Stabilization: Immediately upon collection, adjust the pH of the plasma sample to 3-4 with acid to prevent the degradation of the labile salicyl acyl glucuronide.[16]
-
Deproteination: Add acetonitrile to precipitate proteins.
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
Evaporation and Reconstitution: Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in the mobile phase for injection.
Sample Preparation (Urine):
-
Stabilization: Acidify the urine sample as described for plasma.
-
Dilution: Dilute the sample with the mobile phase before injection.
Chromatographic Conditions (Isocratic Method Example):
-
Mobile Phase: A mixture of methanol, acetonitrile, and 25 mM acetic acid.[16]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 310 nm (suitable for salicyl acyl glucuronide, but may lack sensitivity for the phenolic glucuronide).[16] MS detection provides higher sensitivity and specificity.
-
Injection Volume: 20 µL.
Quantification:
-
Generate a standard curve using certified reference standards for each analyte.
-
Calculate the concentration of each metabolite in the samples based on the standard curve and the internal standard response.
Visualizing the Metabolic Pathway and Analytical Workflow
Caption: Metabolic pathway of salicylic acid to its glucuronide conjugates.
Caption: General workflow for the HPLC analysis of salicylate glucuronides.
Conclusion
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. Glucuronidation of the aspirin metabolite salicylic acid by expressed UDP-glucuronosyltransferases and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of diflunisal acyl glucuronide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct gradient reversed-phase high-performance liquid chromatographic determination of salicylic acid, with the corresponding glycine and glucuronide conjugates in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the reactivity of acyl glucuronides--VII. Salicyl acyl glucuronide reactivity in vitro and covalent binding of salicylic acid to plasma protein of humans taking aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent binding of suprofen acyl glucuronide to albumin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Limited capacity for salicyl phenolic glucuronide formation and its effect on the kinetics of salicylate elimination in man | Semantic Scholar [semanticscholar.org]
- 11. Effect of urinary pH on the pharmacokinetics of salicylic acid, with its glycine and glucuronide conjugates in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzyme kinetics of uridine diphosphate glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel direct high-performance liquid chromatographic method for determination of salicylate glucuronide conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Direct analysis of salicylic acid, salicyl acyl glucuronide, salicyluric acid and gentisic acid in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
Comparative Guide to the Cross-Reactivity of 1-Salicylate Glucuronide in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The Significance of Metabolite Cross-Reactivity in Immunoassays
Immunoassays are widely used for the detection and quantification of various analytes, including drugs and their metabolites.[1] These assays rely on the specific binding of antibodies to the target molecule. However, substances with similar chemical structures, such as drug metabolites, can sometimes bind to the assay's antibodies, leading to inaccurate results.[2][3] This phenomenon, known as cross-reactivity, can result in falsely elevated or unexpected positive results, impacting data integrity and clinical decisions.[2][4] Glucuronidation is a common metabolic pathway that significantly alters the structure and polarity of a drug by adding a large, hydrophilic glucuronic acid moiety.[5] This structural change can substantially impact antibody recognition and, consequently, the degree of cross-reactivity in an immunoassay.
Salicylate (B1505791) Metabolism and the Formation of 1-Salicylate Glucuronide
Salicylic (B10762653) acid, the primary active metabolite of aspirin (B1665792), undergoes extensive metabolism in the body. One of the main metabolic pathways is glucuronidation, which results in the formation of this compound (also known as salicyl phenolic glucuronide). This process involves the conjugation of glucuronic acid to the phenolic hydroxyl group of salicylic acid, significantly increasing its water solubility and facilitating its renal excretion.
Quantitative Data on Salicylate Analog Cross-Reactivity
The following table summarizes the known cross-reactivity of various salicylic acid analogs in different immunoassay formats. This data provides a basis for estimating the potential cross-reactivity of this compound.
Table 1: Cross-Reactivity of Salicylic Acid Analogs in Various Immunoassays
| Compound | Immunoassay Type | % Cross-Reactivity | Reference |
| Salicylic Acid | FPIA | 100% | [6] |
| 5-Methylsalicylic Acid | FPIA | 1200% | [6] |
| Diflunisal | FPIA | 222% | [6] |
| Salazosulfapyridine | FPIA | 153% | [6] |
| 5-Aminosalicylic Acid | FPIA | 122% | [6] |
| Salicylic Acid | ELISA | 100% | BenchChem |
| Diflunisal | ELISA | 52% | BenchChem |
| 4-Aminosalicylic Acid | ELISA | 121% | BenchChem |
| Gentisic Acid | ELISA | 37% | BenchChem |
| Salicyluric Acid | ELISA | 2.2% | BenchChem |
FPIA: Fluorescence Polarization Immunoassay; ELISA: Enzyme-Linked Immunosorbent Assay
Estimated Cross-Reactivity of this compound
Table 2: Estimated Cross-Reactivity of this compound
| Compound | Immunoassay Type | Estimated % Cross-Reactivity | Rationale |
| This compound | FPIA | < 1% | The large, polar glucuronide moiety is expected to cause significant steric hindrance, preventing effective binding to the antibody. |
| This compound | ELISA | < 1% | Similar to FPIA, the structural alteration due to glucuronidation is likely to dramatically reduce the binding affinity in a competitive ELISA format. |
| This compound | CEDIA | < 1% | The principle of CEDIA also relies on antibody-antigen binding, and the significant structural difference is expected to result in minimal cross-reactivity. |
CEDIA: Cloned Enzyme Donor Immunoassay
Note: The values in Table 2 are estimations and should be confirmed by experimental validation.
Experimental Protocols for Determining Cross-Reactivity
A standardized method for determining the cross-reactivity of a compound in a competitive immunoassay is outlined below. This protocol can be adapted for various immunoassay platforms.
Protocol: Determination of Cross-Reactivity using Competitive ELISA
-
Reagents and Materials:
-
Microtiter plate coated with anti-salicylate antibody
-
Salicylate standards of known concentrations
-
This compound (and other test compounds) of known concentrations
-
Salicylate-enzyme conjugate (e.g., salicylate-HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
-
-
Assay Procedure:
-
Prepare a series of dilutions for the salicylate standard and each test compound.
-
Add a fixed amount of salicylate-enzyme conjugate to each well of the antibody-coated microtiter plate.
-
Add the salicylate standards or the test compounds to their respective wells. Include a zero-concentration control (blank).
-
Incubate the plate to allow for competitive binding between the free salicylate (or test compound) and the salicylate-enzyme conjugate for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The amount of color is inversely proportional to the concentration of salicylate or the cross-reacting compound in the sample.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the concentrations of the salicylate standards.
-
Determine the concentration of the test compound that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Salicylate / IC50 of Test Compound) x 100
-
Conclusion and Recommendations
The addition of a glucuronic acid moiety to salicylic acid to form this compound is predicted to substantially reduce its cross-reactivity in immunoassays designed for the detection of salicylic acid. This is due to significant structural and polarity changes that are likely to impede antibody binding. While this guide provides a reasoned estimation, it is imperative for researchers, scientists, and drug development professionals to experimentally validate the cross-reactivity of this compound and other critical metabolites in their specific immunoassay systems. Such validation is essential to ensure the accuracy and reliability of the generated data, particularly in regulated environments and clinical studies. For definitive quantification of this compound, more specific methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are recommended.
References
- 1. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specificity data of the salicylate assay by fluorescent polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalysis of 1-O-β-Salicylate Glucuronide
The accurate quantification of 1-O-β-salicylate glucuronide, a reactive metabolite of salicylic (B10762653) acid, presents significant bioanalytical challenges. Due to its inherent instability, this acyl glucuronide can undergo hydrolysis and intramolecular migration, complicating its precise measurement in biological matrices.[1][2] This guide provides a comparative overview of analytical methodologies, offering researchers, scientists, and drug development professionals insights into an appropriate selection of techniques supported by experimental data.
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method for 1-O-β-salicylate glucuronide and its parent compound, salicylic acid, is critical for obtaining reliable pharmacokinetic and toxicokinetic data. Historically, colorimetric and enzymatic assays were employed, but these have largely been superseded by more specific and sensitive chromatographic techniques.[3][4] High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are now the methods of choice.[5][6]
| Method | Analyte(s) | Matrix | Key Performance Characteristics | Reference |
| HPLC-UV | Salicylic acid, Salicyl acyl glucuronide, Salicyluric acid, Gentisic acid | Plasma, Urine | Linearity: 0.1-200 µg/mL (SA in plasma), 5-2000 µg/mL (SA in urine). Recovery: >85% for all compounds from plasma. LOD/LOQ: Validated to 0.2 µg/mL. Notes: Requires sample stabilization (pH 3-4) to prevent degradation of the acyl glucuronide.[5] | [5] |
| LC-MS/MS | Parent drug and acyl glucuronide metabolites | Plasma | General: High selectivity and sensitivity. Challenges: Potential for in-source fragmentation of the glucuronide to the parent drug, leading to overestimation of the parent compound if not chromatographically separated.[6][7] Requires authentic analytical standards for calibration.[8] | [6][7][8] |
| Spectrophotometry | Salicylates | Plasma | Linearity: 50-500 mg/L. LOD/LOQ: 10 mg/L and 50 mg/L, respectively. Notes: Simple and cost-effective for emergency toxicology but may suffer from interference (e.g., from phenothiazines).[9] | [9] |
| Enzymatic | Salicylate (B1505791) | Serum | General: Highly specific. Notes: Can be expensive. Does not require extraction or deproteinization.[3][4] | [3][4] |
Experimental Protocols
The protocols for the analysis of 1-O-β-salicylate glucuronide must be meticulously designed to ensure the stability of the analyte. The primary goal is to minimize the ex vivo breakdown of the acyl glucuronide back to its parent aglycone.[1][10]
1. Sample Stabilization and Preparation (HPLC and LC-MS/MS)
A critical first step is the immediate stabilization of biological samples upon collection.
-
pH Adjustment: Plasma or urine samples should be immediately acidified to a pH of 3-4 to prevent the degradation of the labile acyl glucuronide metabolite.[5]
-
Protein Precipitation: For plasma samples, deproteination is typically achieved by adding a solvent like acetonitrile. The sample is then centrifuged, and the supernatant is collected.[5]
-
Extraction/Dilution: The supernatant may be dried and reconstituted in the mobile phase for injection.[5] Urine samples are often simply diluted prior to injection.[5]
2. Chromatographic Separation (HPLC and LC-MS/MS)
Chromatographic separation is essential to distinguish the parent drug from its glucuronide metabolites and potential isomers.
-
Column: A reversed-phase C18 column is commonly used.[5]
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol, acetonitrile, and an acidic buffer (e.g., 25 mM acetic acid or 0.1% formic acid with 5 mM ammonium (B1175870) acetate).[5] Isocratic or gradient elution can be employed.
-
Separation: It is crucial to ensure baseline separation of the parent compound from its glucuronide metabolites to avoid analytical interference, especially in LC-MS/MS where in-source fragmentation can occur.[6]
3. Detection
-
HPLC-UV: Ultraviolet detection at a wavelength of around 310 nm allows for the analysis of salicyl acyl glucuronide in plasma.[5]
-
LC-MS/MS: Tandem mass spectrometry is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the parent drug and its metabolites.[10]
Mandatory Visualization: Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for the bioanalysis of 1-O-β-salicylate glucuronide and the metabolic pathway of salicylic acid.
Caption: General experimental workflow for the LC-MS/MS analysis of 1-O-β-salicylate glucuronide.
Caption: Metabolic pathways of salicylic acid.
References
- 1. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of salicylate in serum by use of salicylate hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct analysis of salicylic acid, salicyl acyl glucuronide, salicyluric acid and gentisic acid in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Validation of a simple spectrophotometric method for the rapid determination of salicylates in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Urinary Metabolites of Salicylate: 1-Salicylate Glucuronide vs. Other Key Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the major urinary metabolites of salicylate (B1505791), with a focus on 1-salicylate glucuronide in relation to other significant metabolites such as salicyluric acid, free salicylic (B10762653) acid, and gentisic acid. The information presented is supported by quantitative data from scientific literature and includes detailed experimental protocols for their analysis.
Quantitative Comparison of Salicylate Metabolites in Urine
The urinary excretion of salicylate is characterized by a profile of several key metabolites. The relative abundance of these metabolites can vary depending on the dose of salicylate administered and individual metabolic differences. Below is a summary of the typical urinary excretion percentages for the major salicylate metabolites following the administration of a low dose of aspirin (B1665792) (less than 250 mg in an adult).
| Metabolite | Typical Percentage of Excreted Dose |
| Salicyluric Acid | 75%[1][2] |
| Free Salicylic Acid | 10%[1][2] |
| Salicyl Phenolic Glucuronide | 10%[1][2] |
| Salicyl Acyl Glucuronide (includes this compound) | 5% [1][2] |
| Gentisic Acid | < 1%[1][2] |
Note: "Salicyl Acyl Glucuronide" is a class of metabolites that includes this compound. The provided percentage represents the entire class.
Metabolic Pathway of Salicylate
Salicylic acid undergoes extensive metabolism in the liver. The primary metabolic pathways include conjugation with glycine (B1666218) to form salicyluric acid, and with glucuronic acid to form salicyl acyl and phenolic glucuronides. A smaller portion is hydroxylated to gentisic acid.[2] The following diagram illustrates these key metabolic transformations.
Caption: Metabolic pathways of salicylic acid.
Experimental Protocols for Metabolite Analysis
Accurate quantification of salicylate metabolites in urine is crucial for pharmacokinetic and toxicological studies. Below are detailed methodologies for three common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for the simultaneous determination of salicylate and its metabolites.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of salicylate metabolites.
Protocol Details:
-
Sample Preparation:
-
Acidify a 1-2 mL urine sample with hydrochloric acid (HCl).
-
Perform liquid-liquid extraction using an organic solvent such as a mixture of carbon tetrachloride and ethylene (B1197577) dichloride.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol, acetonitrile, and an acidic buffer (e.g., acetic acid or phosphate (B84403) buffer) to ensure good separation.
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV detection at a wavelength of approximately 310 nm or fluorescence detection can be employed for sensitive quantification.
-
-
Quantification:
-
Prepare standard curves for each metabolite (salicyluric acid, salicylic acid, gentisic acid, and a standard for glucuronides if available) of known concentrations.
-
Calculate the concentration of each metabolite in the urine samples by comparing their peak areas to the respective standard curves.
-
Colorimetric Method (Trinder's Test)
This method is a simpler, though less specific, technique for the general detection and semi-quantitative estimation of salicylates. It is based on the reaction of phenolic compounds with ferric ions to produce a colored complex.
Experimental Workflow for Colorimetric Analysis
Caption: Workflow for colorimetric analysis of salicylates.
Protocol Details:
-
Reagent Preparation (Trinder's Reagent): Dissolve 40 g of mercuric chloride in 850 mL of deionized water with heating. After cooling, add 120 mL of 1 N HCl and 40 g of ferric nitrate. Dilute to 1 L with deionized water.[3]
-
Procedure:
-
Quantification:
-
The intensity of the color is proportional to the total salicylate concentration.
-
Measure the absorbance of the solution using a spectrophotometer at a wavelength of approximately 530 nm.
-
Compare the absorbance to a standard curve prepared with known concentrations of salicylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is a powerful tool for identifying and quantifying multiple metabolites simultaneously in a urine sample with minimal sample preparation.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR analysis of salicylate metabolites.
Protocol Details:
-
Sample Preparation:
-
Centrifuge a urine sample (e.g., at 7000 rpm for 10 minutes) to remove any particulate matter.[4]
-
To approximately 540 µL of the urine supernatant, add a phosphate buffer to maintain a stable pH and 60 µL of deuterium (B1214612) oxide (D₂O) as an internal lock.[4]
-
-
NMR Spectroscopy:
-
Acquire ¹H-NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use a water suppression pulse sequence (e.g., NOESY) to attenuate the large water signal.
-
-
Data Analysis:
-
Process the raw NMR data (Fourier transformation, phasing, and baseline correction).
-
Identify the characteristic resonance signals for each metabolite (salicyluric acid, salicylic acid, gentisic acid, and glucuronides).
-
Quantify the metabolites by integrating the area of their specific peaks, often relative to an internal standard. In a case of salicylate poisoning, the concentration ratio of salicylic acid, salicyluric acid, and gentisic acid was determined to be 75.4: 20.2: 4.4, respectively, using ¹H-NMR.[4]
-
References
A Comparative Guide to Analytical Platforms for Salicylate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the primary analytical platforms used for the detection and quantification of salicylates, such as salicylic (B10762653) acid and acetylsalicylic acid (aspirin). Salicylates are critical compounds in clinical monitoring, pharmaceutical quality control, and pharmacokinetics. The choice of analytical technique depends on factors such as the required sensitivity, sample matrix, throughput, and available instrumentation. This document compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Methods, providing supporting data and detailed experimental protocols to aid in methodology selection and implementation.
Comparative Analysis of Analytical Platforms
The selection of an appropriate analytical platform is crucial for obtaining accurate and reliable data. Chromatographic methods like HPLC and GC-MS are mainstays in analytical laboratories, offering high selectivity and sensitivity. Electrochemical sensors, on the other hand, represent a growing field, providing opportunities for rapid, low-cost, and portable analysis.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with Ultraviolet (UV) or Diode-Array Detection (DAD), HPLC is the most common method for salicylate (B1505791) analysis. It offers a balance of sensitivity, specificity, and cost-effectiveness, making it suitable for routine analysis in clinical and pharmaceutical settings.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides very high sensitivity and specificity, making it ideal for analyzing complex biological matrices and detecting low concentrations.[3][4] However, salicylates are polar and non-volatile, necessitating a chemical derivatization step (e.g., silylation) to make them suitable for GC analysis.[5]
-
Electrochemical Sensors: These platforms offer advantages in terms of speed, portability, and low cost.[6] Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to measure the oxidation of salicylic acid.[7] While promising, they can be susceptible to interference from other electroactive species in the sample matrix.
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance of different analytical platforms for salicylate analysis based on published data.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Analyte(s) | Sample Matrix | Detection Method | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Aspirin (B1665792) & Salicylic Acid | Human Plasma | UV (225 nm) | 0.10-15.00 µg/mL | 0.04 µg/mL | 0.10 µg/mL | [8] |
| Aspirin & Salicylic Acid | Human Plasma | UV (230 nm) | 0.05-5.0 µg/mL | - | 0.05 µg/mL (ASA), 0.2 µg/mL (SA) | [9] |
| ASA, SA, SUA | Biological Fluids | UV | 0.18-10 µmol/L | - | - | [10] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Analyte(s) | Sample Matrix | Derivatization | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Methyl Salicylate | Skin & Hair | Silylation | 0.5-5000 ng/mL | 0.05 ng/mL | 0.5 ng/mL | [4] |
| Aspirin & Salicylic Acid | Human Plasma | Silylation (BSTFA) | 2.0-400 ng/mL (ASA) 0.2-10.0 µg/mL (SA) | 1.0 ng/mL (ASA) 0.1 µg/mL (SA) | - | [11] |
| MeS, ES, SA | Rat Plasma & Liver Homogenate | Silylation (BSTFA) | 31-1250 ng/mL | - | - | [3] |
(ASA = Acetylsalicylic Acid, SA = Salicylic Acid, SUA = Salicyluric Acid, MeS = Methyl Salicylate, ES = Ethyl Salicylate, BSTFA = N,O-Bis(trimethylsilyl)trifluoroacetamide)
Table 3: Electrochemical Methods
| Analyte | Electrode Type | Detection Method | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Salicylic Acid | Graphene-Oxide-Modified GCE | DPV | 25-2250 µM | 10 µM | - | [7] |
| Salicylic Acid | Chitosan@Fe3O4/CPE | SWV | 1-400 µM | 0.57 µM | 0.90 µM | [12] |
| Salicylic Acid | Molecularly Imprinted Polymer | DPV | - | 72 µM | 217 µM | [13] |
| Salicylic Acid | Electro-reduced Graphene Oxide SPE | Electro-oxidation | 2-512 µM | - | - | [6] |
(GCE = Glassy Carbon Electrode, CPE = Carbon Paste Electrode, SPE = Screen Printed Electrode, DPV = Differential Pulse Voltammetry, SWV = Square Wave Voltammetry)
Experimental Protocols & Visualizations
General Analytical Workflow
The analysis of salicylates, regardless of the platform, generally follows a standardized workflow from sample acquisition to data interpretation. This process ensures consistency and accuracy in the results obtained.
Protocol 1: HPLC-UV Analysis of Salicylic Acid in Plasma
This protocol is adapted from validated methods for the quantification of salicylic acid in human plasma.[8][14]
1. Materials and Reagents:
-
Salicylic Acid standard
-
Internal Standard (e.g., p-toluic acid)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ortho-phosphoric acid
-
Human plasma (blank)
-
Perchloric acid (15%)
-
Ethyl acetate (B1210297)
2. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
Pipette 500 µL of plasma sample into a centrifuge tube.
-
Add a known amount of internal standard.
-
To precipitate proteins, add 100 µL of 15% perchloric acid.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the clear supernatant to a new tube.
-
Add 2 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 200 µL of the mobile phase for injection.
3. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water, methanol, and acetonitrile with ortho-phosphoric acid for pH adjustment (e.g., 650:200:150:1 v/v/v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of salicylic acid.
-
Process the standards using the same sample preparation procedure.
-
Construct a calibration curve by plotting the peak area ratio (salicylic acid/internal standard) against the concentration.
-
Determine the concentration of salicylic acid in the unknown samples by interpolation from the calibration curve.
Protocol 2: GC-MS Analysis of Salicylates in Biological Fluids
This protocol details a method for analyzing salicylates using GC-MS, which requires a derivatization step to increase analyte volatility.[3][5]
1. Materials and Reagents:
-
Salicylate standards (e.g., Salicylic Acid, Methyl Salicylate)
-
Internal Standard (e.g., Benzene carbonic acid)
-
Extraction Solvent (e.g., Chloroform or Dichloromethane)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction Solvent (e.g., Pyridine or Acetonitrile)
2. Sample Preparation (Extraction and Derivatization):
-
Pipette 100 µL of plasma or tissue homogenate into a clean tube.[3]
-
Add the internal standard.
-
Acidify the sample with HCl to pH 2.
-
Add 1 mL of extraction solvent (e.g., chloroform).
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a new vial and evaporate to dryness under nitrogen.
-
To the dried residue, add 100 µL of BSTFA (+1% TMCS) and 50 µL of pyridine.[5]
-
Seal the vial and heat at 60-70°C for 60 minutes to complete the derivatization reaction.
-
Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Instrumental Parameters:
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
Target Ions for TMS-Salicylic Acid: m/z 267 (M-15), 208, 179.[5]
-
Mechanism of Action: Salicylate Inhibition of COX Enzymes
Salicylates, particularly aspirin, exert their anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting cyclooxygenase (COX) enzymes.[15] COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[16] Aspirin irreversibly inhibits these enzymes by acetylating a serine residue in their active site, which blocks the binding of arachidonic acid.[17]
References
- 1. Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimisation and validation of a GC-MS/MS method for the analysis of methyl salicylate in hair and skin samples for use in human-volunteer decontamination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bio-agent free electrochemical detection of Salicylic acid | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of aspirin and salicylic acid in human plasma by column-switching liquid chromatography using on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholar.ui.ac.id [scholar.ui.ac.id]
- 10. A highly sensitive HPLC method for the simultaneous determination of acetylsalicylic, salicylic and salicyluric acids in biologic fluids: pharmacokinetic, metabolic and monitoring implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of salicylic acid content in pharmaceuticals using chitosan@Fe3O4/CPE electrode detected by SWV technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrochemical Salicylic Acid Sensor Based on Molecularly Imprinted Polypyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of salicylic acid by HPLC in plasma and saliva from children with juvenile chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. proteopedia.org [proteopedia.org]
A Comparative Guide to the Validation of a Spectrophotometric Method for Salicylate Determination
This guide provides an objective comparison of a validated spectrophotometric method for the determination of salicylate (B1505791) with High-Performance Liquid Chromatography (HPLC), a widely used alternative. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their analytical needs. The validation of analytical procedures is demonstrated to be suitable for its intended purpose, following the ICH Q2(R1) guidelines.[1][2][3][4]
Introduction to Salicylate Determination Methods
Spectrophotometric methods for salicylate determination are often favored for their simplicity, cost-effectiveness, and rapid analysis time.[5] A common approach is the Trinder reaction, where salicylate reacts with ferric ions in an acidic medium to produce a distinct purple-colored complex that can be quantified using a spectrophotometer.[5][6]
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high specificity and sensitivity for the determination of salicylate.[7] It separates salicylate from other components in a sample matrix before quantification, making it a highly accurate and reliable method, often considered the gold standard.
Performance Comparison
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of a typical spectrophotometric (Trinder's reaction) method and a validated HPLC method for salicylate analysis.
| Validation Parameter | Spectrophotometric Method (Trinder's Reaction) | HPLC Method | ICH Q2(R1) Guideline |
| Linearity (R²) | 0.998[5] | 0.9996 - 0.9999[8][9] | A linear relationship should be demonstrated across the range of the analytical procedure. |
| Accuracy (% Recovery) | ~100% (relative bias < 15%)[5] | 99.67% - 100.1%[9] | The closeness of test results obtained by the method to the true value. |
| Precision (%RSD) | < 1%[10] | < 2.0%[8] | The closeness of agreement (degree of scatter) between a series of measurements. |
| Limit of Detection (LOD) | 10 mg/L[5] | 0.03 µg/mL[9] | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. |
| Limit of Quantification (LOQ) | 50 mg/L[5] | 0.1 µg/mL[9] | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Specificity | Susceptible to interference from phenolic compounds.[6] | High, separates salicylate from other compounds.[7] | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
Experimental Protocols
This protocol is based on the widely used Trinder's reaction for the determination of salicylates in plasma.
Reagents:
-
Trinder's Reagent: Dissolve 40 g of mercuric chloride in 850 mL of deionized water with heating.[6] Cool the solution and add 120 mL of 1 N HCl and 40 g of ferric nitrate.[6] Once dissolved, dilute to 1 L with deionized water.[6]
-
Salicylate Standards: Prepare a stock solution of salicylic (B10762653) acid and dilute to create a series of standards with known concentrations.
Procedure:
-
Pipette a known volume of the sample (e.g., plasma) or standard into a test tube.
-
Add an equal volume of Trinder's reagent.[6]
-
Mix the solution thoroughly (e.g., by vortexing).[6]
-
A purple color will develop immediately in the presence of salicylates.[6]
-
Measure the absorbance of the solution at approximately 540 nm using a spectrophotometer.
-
Create a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of salicylate in the sample by interpolating its absorbance on the calibration curve.
This protocol describes a representative reversed-phase HPLC method for the determination of salicylic acid.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[11]
-
Mobile Phase: A mixture of 85% orthophosphoric acid, acetonitrile, and purified water (e.g., 2:400:600 V/V/V).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: 237 nm.[11]
-
Injection Volume: 20 µL.
Procedure:
-
Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 µm membrane filter.[8]
-
Standard Preparation: Prepare a stock solution of salicylic acid in the mobile phase and create a series of dilutions for the calibration curve.
-
Inject the prepared standards and samples into the HPLC system.
-
Record the peak areas of the resulting chromatograms.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Calculate the concentration of salicylic acid in the sample based on its peak area and the calibration curve.
Method Validation Workflow and Logic
The following diagrams illustrate the typical workflow for validating an analytical method and the logical relationship between key validation parameters as outlined by the ICH Q2(R1) guidelines.[1][2][3][4][12]
Caption: Workflow for the validation of a spectrophotometric method.
Caption: Interdependence of analytical method validation parameters.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Validation of a simple spectrophotometric method for the rapid determination of salicylates in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nyc.gov [nyc.gov]
- 7. Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
- 9. Development and validation of a high performance liquid chromatography method for the simultaneous determination of aspirin and folic acid from nano-particulate systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated flow injection determination of salicylates using Trinder reaction for clinical analysis, assays and dissolution studies of formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. altabrisagroup.com [altabrisagroup.com]
A Guide to Assessing the Specificity of Antibodies for 1-Salicylate Glucuronide
For Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Introduction
1-Salicylate glucuronide is a significant metabolite of salicylic (B10762653) acid, the primary active metabolite of aspirin (B1665792).[1][2] Accurate detection and quantification of this compound are crucial for pharmacokinetic and metabolic studies of salicylate-based drugs. Specific antibodies are invaluable tools for developing immunoassays to measure this metabolite in biological samples. However, a critical challenge in developing such assays is ensuring the antibody's specificity for this compound, with minimal cross-reactivity to salicylic acid and other structurally related metabolites.
As of this guide's publication, there is a notable absence of commercially available antibodies specifically targeting this compound. Therefore, this guide provides a comprehensive framework for researchers and drug development professionals on how to assess the specificity of a newly developed or sourced antibody for this compound. The methodologies and data presentation formats outlined herein can be used to rigorously compare the performance of different candidate antibodies.
Hypothetical Antibody Performance Comparison
Once a panel of antibodies for this compound is developed, a direct comparison of their key performance characteristics is essential for selecting the optimal clone for a specific application. The following table provides a template for summarizing this comparative data.
Table 1: Hypothetical Comparison of Anti-1-Salicylate Glucuronide Antibodies
| Feature | Antibody A | Antibody B | Antibody C |
| Host Species | Mouse | Rabbit | Sheep |
| Isotype | IgG1 | IgG | IgG |
| Format | Monoclonal | Polyclonal | Polyclonal |
| Antigen | This compound-KLH | This compound-BSA | This compound-KLH |
| Application(s) | ELISA | ELISA, WB | ELISA |
| IC50 (nM) for this compound | 15 | 50 | 35 |
| Limit of Detection (nM) | 1.2 | 4.5 | 3.0 |
Key Performance Metric: Specificity and Cross-Reactivity
The cornerstone of a reliable immunoassay is the antibody's ability to bind specifically to the target analyte with minimal interference from structurally similar molecules. For a this compound antibody, it is imperative to quantify its binding affinity (often expressed as the IC50 value in a competitive assay) and to determine the degree of cross-reactivity with its parent compound, salicylic acid, and other relevant metabolites.
Experimental Protocol: Competitive ELISA for IC50 Determination and Cross-Reactivity Assessment
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly suitable format for quantifying small molecules like this compound.[3][4] This method relies on the competition between the free analyte in the sample and a labeled analyte conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Materials:
-
96-well microtiter plates
-
Anti-1-salicylate glucuronide antibody (the antibody to be tested)
-
This compound standard (for standard curve)
-
Potential cross-reactants (e.g., salicylic acid, salicyluric acid, gentisic acid)
-
This compound-HRP (Horseradish Peroxidase) conjugate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Plate Coating: Dilute the anti-1-salicylate glucuronide antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL of the diluted antibody to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard in Assay Buffer.
-
Prepare serial dilutions of the potential cross-reactants in Assay Buffer.
-
Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.
-
Add 50 µL of the this compound-HRP conjugate (at a pre-determined optimal dilution) to all wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step as in step 2, but increase the number of washes to five to ensure removal of all unbound reagents.
-
Signal Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Presentation
The results of the competitive ELISA should be presented in a clear and standardized format to allow for easy comparison between different antibodies.
IC50 Determination:
The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. A lower IC50 value indicates a higher affinity of the antibody for the analyte. The data can be plotted as a sigmoidal dose-response curve with the absorbance or percent binding on the y-axis and the log of the analyte concentration on the x-axis.
Table 2: Example IC50 Data for a Hypothetical Anti-1-Salicylate Glucuronide Antibody
| Analyte | IC50 (nM) |
| This compound | 15 |
Cross-Reactivity Calculation:
Cross-reactivity is typically calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100%
The results should be summarized in a table.
Table 3: Example Cross-Reactivity Profile for a Hypothetical Anti-1-Salicylate Glucuronide Antibody
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 15 | 100 |
| Salicylic acid | 1,500 | 1.0 |
| Salicyluric acid | > 10,000 | < 0.15 |
| Gentisic acid | > 10,000 | < 0.15 |
| Acetylsalicylic acid (Aspirin) | > 10,000 | < 0.15 |
Visualizing Workflows and Pathways
Diagrams created using Graphviz can provide a clear visual representation of the metabolic context and the experimental procedures.
Caption: Metabolic pathway of aspirin and salicylic acid.
References
A Researcher's Guide to 1-Salicylate Glucuronide Quantification: Comparing Reference Standards
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount. This guide provides a comparative overview of commercially available reference standards for 1-Salicylate glucuronide, a primary metabolite of salicylic (B10762653) acid. Due to the absence of direct comparative experimental data from suppliers, this guide focuses on presenting available product specifications and detailing established analytical methodologies to empower informed decision-making.
Commercial Reference Standards: A Comparative Overview
The selection of a suitable reference standard is a critical first step in any quantitative bioanalytical method. While Certified Reference Materials (CRMs) from pharmacopeias such as USP and EP offer the highest level of metrological traceability, a specific CRM for this compound is not currently available. However, several chemical suppliers offer this compound as a reference standard. The table below summarizes the key specifications of these commercially available standards.
| Supplier | Product Name | CAS Number | Purity | Format | Storage |
| Cayman Chemical | This compound | 7695-70-7 | ≥95%[1] | Solid | -20°C[1] |
| MedchemExpress | This compound | 7695-70-7 | Not specified | Solid | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
| TargetMol | This compound | 7695-70-7 | Not specified | Solid | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[2] |
| Artepal | This compound | 7695-70-7 | Not specified | Not specified | Not specified |
Analytical Methodologies for Quantification
The quantification of this compound, often in conjunction with salicylic acid and other metabolites, is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. The choice of method depends on the required sensitivity, selectivity, and the biological matrix being analyzed.
Experimental Protocol: HPLC-UV Quantification in Human Plasma
This protocol is a representative example of a method for the simultaneous determination of salicylic acid and its glucuronide conjugates in human plasma.
1. Sample Preparation:
-
To 1 mL of plasma, add a suitable internal standard.
-
Acidify the sample with 50 µL of 1 M HCl.
-
Perform a liquid-liquid extraction with 5 mL of a mixture of diethyl ether and isopropanol (B130326) (9:1, v/v).
-
Vortex for 1 minute and centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 20 mM phosphate (B84403) buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 237 nm and 303 nm.
3. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the samples from the calibration curve.
Experimental Protocol: LC-MS/MS Quantification in Urine
For higher sensitivity and selectivity, particularly in complex matrices like urine, LC-MS/MS is the method of choice.
1. Sample Preparation:
-
Thaw urine samples at room temperature and vortex.
-
Centrifuge at 10,000 x g for 5 minutes to remove particulate matter.
-
Dilute the supernatant 1:10 with the initial mobile phase.
-
Add an appropriate internal standard.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 or similar reverse-phase column.
-
Mobile Phase: A gradient of methanol (B129727) and water, both containing 0.1% formic acid.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound (precursor ion [M-H]⁻ at m/z 313.1), a characteristic product ion is often observed at m/z 137.1, corresponding to the salicylate (B1505791) moiety.
3. Data Analysis:
-
Quantify the analyte using a calibration curve constructed from the peak area ratios of the analyte to the internal standard versus concentration.
Visualizing the Metabolic Pathway and Analytical Workflow
To aid in the understanding of the metabolic context and the analytical process, the following diagrams are provided.
Caption: Metabolic pathway of salicylic acid to this compound.
Caption: General workflow for this compound quantification.
Conclusion
The accurate quantification of this compound is achievable through the use of commercially available reference standards and well-established analytical techniques such as HPLC-UV and LC-MS/MS. While the absence of a certified reference material necessitates careful in-house validation of the chosen standard, the information and protocols provided in this guide offer a solid foundation for researchers to develop and implement robust and reliable analytical methods. It is recommended to obtain the Certificate of Analysis from the chosen supplier to assess the purity and characterization data of the specific lot of the reference standard.
References
Comparative Pharmacokinetics of Salicylate Glucuronides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic fate of salicylic (B10762653) acid, the primary active metabolite of aspirin (B1665792), is crucial for optimizing therapeutic strategies and ensuring patient safety. A key metabolic pathway is glucuronidation, which results in the formation of two major metabolites: salicyl phenolic glucuronide (SPG) and salicyl acyl glucuronide (SAG). This guide provides a comprehensive comparison of the pharmacokinetics of these two glucuronides, supported by experimental data and detailed methodologies.
Salicylic acid undergoes extensive metabolism in the liver, with a significant portion being conjugated with glucuronic acid to form SPG and SAG. The formation of these glucuronides is a critical step in the detoxification and elimination of salicylates. However, the two pathways exhibit distinct pharmacokinetic profiles, which can have significant implications for drug efficacy and potential toxicity, particularly at higher doses.
Comparative Pharmacokinetic Parameters
The formation of salicyl phenolic glucuronide (SPG) is a capacity-limited process, meaning it can become saturated at therapeutic doses of aspirin.[1][2] This saturation can lead to a shift in the elimination kinetics of salicylic acid from first-order to zero-order, resulting in a disproportionate increase in plasma salicylate (B1505791) concentrations with increasing doses. In contrast, the formation of salicyl acyl glucuronide (SAG) is generally considered to follow first-order kinetics.
A study in patients with rheumatoid arthritis receiving different daily doses of aspirin demonstrated the saturable nature of SPG formation. As the aspirin dosage increased from 1 g to 4 g per day, the mean clearance of salicylic acid to SPG, when calculated with respect to the unbound plasma concentration of salicylic acid, decreased significantly. This indicates that the enzymatic pathway responsible for SPG formation becomes saturated at higher concentrations.
While comprehensive side-by-side data for all pharmacokinetic parameters of both glucuronides is limited in single studies, the available information highlights the quantitative importance of both pathways. In a study with a single 900 mg oral dose of aspirin in healthy volunteers, the urinary excretion of the two salicyl glucuronides was highly variable, ranging from 0.8% to 42% of the dose.
| Parameter | Salicyl Phenolic Glucuronide (SPG) | Salicyl Acyl Glucuronide (SAG) | Species | Reference |
| Formation Kinetics | Capacity-limited (saturable) | Generally first-order | Human | [1][2] |
| Urinary Excretion (% of Aspirin Dose) | Variable (contributes significantly to total glucuronide excretion) | Variable (contributes significantly to total glucuronide excretion) | Human | |
| Enzymes Involved (Human UGTs) | Multiple UGTs suggested as catalysts | UGT2B7 suggested as a likely catalyst | Human |
Metabolic Pathways and Enzymology
The formation of SPG and SAG is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). In vitro studies using human liver microsomes and expressed UGT isoforms have identified several UGTs capable of catalyzing the glucuronidation of salicylic acid. Notably, UGT2B7 has been suggested as a primary catalyst for the formation of SAG. The formation of SPG appears to be catalyzed by multiple UGT isoforms.
dot
Species Differences
Significant species differences exist in the metabolism of salicylic acid, which is a critical consideration in preclinical drug development. For instance, in humans, conjugation with glycine (B1666218) to form salicyluric acid is the major metabolic pathway at lower therapeutic doses. However, in dogs, the excretion of unchanged salicylate, salicyluric acid, and salicyl glucuronides is more evenly distributed. Cats, on the other hand, excrete a higher proportion of salicyl glucuronides and are deficient in the glycine conjugation pathway. These differences underscore the importance of selecting appropriate animal models for preclinical pharmacokinetic and toxicological studies.
Experimental Protocols
1. Clinical Pharmacokinetic Study of Salicylate Metabolites
A typical clinical study to evaluate the pharmacokinetics of salicylate glucuronides involves the following steps:
-
Subject Recruitment: Healthy volunteers or a specific patient population are recruited after obtaining informed consent.
-
Drug Administration: A single oral dose of aspirin is administered.
-
Sample Collection: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals post-dose) into tubes containing an anticoagulant. Urine samples are also collected over specific time intervals.
-
Sample Processing: Plasma is separated from blood by centrifugation. Both plasma and urine samples are stabilized, often by acidification, to prevent the degradation of the labile acyl glucuronide.
-
Bioanalysis: The concentrations of salicylic acid, SPG, and SAG in plasma and urine are quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
-
Pharmacokinetic Analysis: The resulting concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution for each analyte.
dot
2. HPLC Method for Quantification of Salicylate Glucuronides
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or mass spectrometer detector.
-
Chromatographic Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is often employed, typically consisting of an aqueous phase (e.g., acidified water or buffer) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation with a solvent like acetonitrile, followed by centrifugation and collection of the supernatant. Urine samples may only require dilution before injection.
-
Detection: UV detection is often set at a wavelength where both the parent drug and metabolites have adequate absorbance. Mass spectrometry provides higher sensitivity and selectivity.
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard.
Conclusion
The glucuronidation of salicylic acid to form salicyl phenolic glucuronide and salicyl acyl glucuronide represents a crucial and complex aspect of salicylate disposition. The key difference lies in their formation kinetics, with SPG exhibiting saturable formation that can significantly impact the overall elimination of salicylic acid at higher doses. A thorough understanding of the comparative pharmacokinetics of these metabolites, the enzymes involved, and the species-specific differences is paramount for the rational development and clinical use of salicylate-based drugs. The provided experimental protocols offer a framework for researchers to conduct robust pharmacokinetic studies in this area.
References
Safety Operating Guide
Navigating the Disposal of 1-Salicylate Glucuronide: A Procedural Guide
Immediate Safety Considerations
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for the specific compound. While an SDS for 1-Salicylate glucuronide was not directly identified, an SDS for a structurally related compound, Methyl Salicylate β-D-O-Glucuronide Methyl Ester, highlights potential hazards that should be considered as a preliminary precaution.
Hazard Identification for a Related Compound:
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[1][2][3] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | Wear protective gloves. Wash skin thoroughly after handling.[1] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1] |
This data is for Methyl Salicylate β-D-O-Glucuronide Methyl Ester and should be used as a precautionary reference for this compound.
Step-by-Step Disposal Protocol
The disposal of any chemical waste is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] Adherence to these regulations, along with state and local rules, is mandatory.[4] The following workflow provides a logical approach to determining the appropriate disposal method for this compound.
1. Don Personal Protective Equipment (PPE): Before handling any chemical waste, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
2. Characterize the Waste: Determine if the this compound waste is mixed with other substances. The properties of the entire waste mixture must be considered.
3. Consult Your Institution's Environmental Health and Safety (EHS) Office: Your EHS office is the primary resource for guidance on chemical waste disposal.[5] They will provide specific procedures based on your institution's policies and local regulations.
4. Proper Containerization and Labeling:
-
Use a chemically compatible, leak-proof container with a secure lid.[7][8]
-
The container must be clearly labeled as "Hazardous Waste" (if applicable) and include the full chemical name ("this compound"), concentration, and date of accumulation.[5][8] Do not use abbreviations or chemical formulas.[5]
5. Segregate and Store Waste Appropriately:
-
Store the waste container in a designated, secure area.
-
Segregate incompatible waste streams to prevent dangerous reactions.[7][8]
6. Arrange for Disposal: Contact your institution's EHS office to schedule a pickup for the waste. Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by EHS for non-hazardous materials.[5][9] Most chemical wastes must be disposed of through a hazardous waste program.[5]
Disposal Methods
The appropriate disposal method depends on the hazardous waste determination made by your EHS office.
-
Hazardous Pharmaceutical Waste: If classified as hazardous, the waste will likely be incinerated at a permitted treatment facility.[6][10]
-
Non-Hazardous Pharmaceutical Waste: If deemed non-hazardous, disposal may occur in a solid waste landfill or via incineration, in accordance with state and local regulations.[10]
It is imperative to follow the guidance of your institution's EHS department to ensure safe and compliant disposal of this compound waste. Mismanagement of chemical waste can lead to significant legal and financial penalties, and more importantly, pose a risk to human health and the environment.
References
- 1. aablocks.com [aablocks.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. acs.org [acs.org]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Safe Handling and Disposal of 1-Salicylate Glucuronide: A Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-Salicylate glucuronide, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is based on established laboratory safety protocols for handling chemical compounds with similar potential hazards.
Essential Safety and Logistical Information
The selection of appropriate PPE is the first line of defense in ensuring laboratory safety.
| PPE Category | Recommended Item | Specifications and Use |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times within the laboratory to prevent contact with chemical splashes. |
| Hand Protection | Nitrile gloves | Inspect for integrity before each use. Remove and replace immediately if contaminated, torn, or punctured. |
| Body Protection | Laboratory coat | Must be worn buttoned and fit properly to cover as much skin as possible. |
| Respiratory Protection | Not generally required for small quantities | To be used in a well-ventilated area. A fume hood is required for handling larger quantities or when there is a potential for aerosol or dust generation. |
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation develops or persists, seek medical attention. |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Operational Plan: A Step-by-Step Guide
A systematic approach to handling this compound will minimize risks and ensure procedural consistency.
-
Preparation and Pre-Handling
-
Designate a specific, clean, and uncluttered area for handling the compound.
-
Ensure all necessary PPE is available and in good condition.
-
Verify the location and functionality of the nearest safety shower and eyewash station.
-
Review the entire experimental protocol before beginning any work.
-
-
Handling the Compound
-
Don the appropriate PPE as outlined in the table above.
-
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with the compound. Use appropriate chemical-resistant spatulas or other tools for transfer.
-
When weighing, do so in a manner that minimizes the generation of dust.
-
Keep the container tightly sealed when not in use.
-
-
Post-Handling Procedures
-
Thoroughly clean the work area upon completion of the task.
-
Properly dispose of all contaminated materials as per the disposal plan.
-
Remove PPE in the correct sequence to avoid cross-contamination (e.g., gloves first).
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
-
Disposal Plan
Proper waste management is crucial for laboratory safety and environmental compliance.
-
Unused Product and Chemical Waste
-
Dispose of any unused this compound as hazardous chemical waste.
-
Collect in a designated, properly labeled, and sealed waste container. Do not mix with other incompatible waste streams.
-
-
Contaminated Laboratory Materials
-
All disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, must be treated as hazardous waste.
-
Place these items in a designated, sealed, and clearly labeled waste container.
-
-
Solutions
-
Aqueous or solvent-based solutions containing this compound must be collected in a designated hazardous liquid waste container.
-
Do not dispose of solutions down the drain. Follow your institution's specific procedures for liquid chemical waste disposal.
-
Visualized Experimental Workflow
The following diagram outlines the logical progression of safely handling this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
